molecular formula C24H46O2Si B196357 Eldecalcitol Intermediate CD CAS No. 144848-24-8

Eldecalcitol Intermediate CD

Cat. No.: B196357
CAS No.: 144848-24-8
M. Wt: 394.7 g/mol
InChI Key: SSBPDZGZFAVZPC-IUBSTNSRSA-N
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Description

Eldecalcitol Intermediate CD, also known as Eldecalcitol Intermediate CD, is a useful research compound. Its molecular formula is C24H46O2Si and its molecular weight is 394.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Eldecalcitol Intermediate CD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eldecalcitol Intermediate CD including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPDZGZFAVZPC-IUBSTNSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eldecalcitol Intermediate CD synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Convergent Synthesis of the Eldecalcitol CD-Ring Intermediate

Introduction

Eldecalcitol, also known as ED-71, is a potent synthetic analog of calcitriol, the active form of vitamin D3.[1][2] Approved in Japan for the treatment of osteoporosis, Eldecalcitol exhibits a strong inhibitory effect on bone resorption and a significant ability to increase bone mineral density.[3][4][5] Its unique structure, featuring a 2β-(3-hydroxypropoxy) substituent on the A-ring, enhances its therapeutic profile compared to its natural counterpart.[6][7]

The industrial-scale production of such a complex molecule presents significant synthetic challenges. Early linear syntheses, while foundational, were plagued by excessive step counts (up to 27 steps) and exceedingly low overall yields, often around 0.03%, rendering them impractical for commercial manufacturing.[1][2][6] To overcome these limitations, highly efficient convergent synthesis strategies have been developed. This approach involves the independent synthesis of complex molecular fragments—the A-ring and the C/D-ring system—which are then coupled in a late-stage key reaction.[6][8]

This technical guide provides an in-depth exploration of the synthesis pathway and underlying mechanisms for the crucial CD-ring intermediate of Eldecalcitol. As a senior application scientist, this document is structured to deliver not just a sequence of reactions, but the causal logic behind the strategic choices in reagents, catalysts, and reaction pathways, ensuring a robust and self-validating protocol for researchers and drug development professionals.

Retrosynthetic Analysis: A Convergent Strategy

A convergent approach is paramount for the efficient synthesis of Eldecalcitol. The molecule is strategically disconnected at the C5-C6 and C7-C8 bonds of the triene system. This retrosynthetic analysis reveals two primary building blocks: an A-ring synthon and the C/D-ring hydrindane core, which includes the intact side chain. The key to this strategy lies in the final, high-yielding coupling of these two advanced intermediates. Two powerful, palladium-catalyzed and olefination-based methods have proven most effective for this purpose: the Trost-Tsuji coupling and the Horner-Wadsworth-Emmons (HWE) reaction.[6][9]

G Eldecalcitol Eldecalcitol (5) Coupling Convergent Coupling (Trost-Tsuji or HWE) Eldecalcitol->Coupling Disconnection A_Ring A-Ring Synthon (e.g., Enyne 37 or Phosphine Oxide) Coupling->A_Ring CD_Ring CD-Ring Intermediate (e.g., Vinyl Bromide 40 or Ketone 21) Coupling->CD_Ring

Caption: Retrosynthetic analysis of Eldecalcitol via a convergent approach.

Synthesis of the CD-Ring Fragment from Calcifediol

One of the most efficient and widely adopted routes for preparing the CD-ring intermediate begins with the readily available calcifediol (25-hydroxyvitamin D3, compound 2 ).[1] This pathway transforms calcifediol into a C/D-ring fragment functionalized as a vinyl bromide (40 ), poised for palladium-catalyzed coupling. The overall yield for this transformation is reported to be a respectable 27.1%.[1][2][6]

The synthesis sequence is outlined below:

G cluster_main CD-Ring Synthesis Pathway start Calcifediol (2) step1_product C8-Alcohol Intermediate start->step1_product 1. O₃, MeOH 2. NaBH₄ step2_product C8-Aldehyde Intermediate step1_product->step2_product NMO/TPAP end_product CD-Ring Vinyl Bromide (40) step2_product->end_product Ph₃P⁺CH₂BrBr⁻ NaHMDS

Caption: Key transformations in the synthesis of the CD-Ring vinyl bromide.

Step 1: Oxidative Cleavage of the A-Ring

The initial step involves the selective cleavage of the A-ring's exocyclic double bond at C10-C19 and the C6-C7 double bond of the triene system, leaving the CD-ring core intact.

  • Mechanism & Causality: Ozonolysis is the reaction of choice for this transformation. Ozone (O₃) undergoes a [3+2] cycloaddition with the double bonds to form unstable primary ozonides (molozonides), which then rearrange to more stable secondary ozonides. A subsequent reductive workup is crucial. Using sodium borohydride (NaBH₄) not only reduces the ozonides but also any resulting aldehydes or ketones directly to the corresponding alcohols. This one-pot procedure is highly efficient and directly yields the desired C8-alcohol intermediate.[1][6]

Experimental Protocol: Ozonolysis and Reduction

  • Dissolve Calcifediol (2 ) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at -78°C.

  • Bubble ozone gas through the solution until a persistent blue color indicates a slight excess of ozone.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add sodium borohydride (NaBH₄) portion-wise to the cold solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product via column chromatography to yield the C8-alcohol.

Step 2: Oxidation to the C8-Aldehyde

The primary alcohol at the C8 position must be oxidized to an aldehyde to set up the subsequent olefination reaction.

  • Mechanism & Causality: The Ley-Griffith oxidation, using tetrapropylammonium perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, is an exceptionally mild and selective method for this purpose.[1][6] It avoids the over-oxidation of the primary alcohol to a carboxylic acid, a common side reaction with harsher oxidizing agents. The TPAP is regenerated in a catalytic cycle by NMO, making the process efficient with only a catalytic amount of the expensive ruthenium reagent.

Experimental Protocol: Ley-Griffith Oxidation

  • To a solution of the C8-alcohol intermediate in anhydrous CH₂Cl₂, add N-methylmorpholine N-oxide (NMO) and powdered 4Å molecular sieves.

  • Stir the suspension for 15-20 minutes at room temperature.

  • Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of silica gel or Celite to remove the catalyst and molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude C8-aldehyde, which is often used in the next step without further purification.

Step 3: Bromomethylenation via Wittig Reaction

The final step is the conversion of the C8-aldehyde into the target vinyl bromide, the key functional handle for the Trost-Tsuji coupling.

  • Mechanism & Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[1][6] In this specific case, a phosphorus ylide is generated in situ from (bromomethyl)triphenylphosphonium bromide using a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS). The ylide then attacks the aldehyde to form a betaine intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. The use of a brominated ylide directly installs the required vinyl bromide functionality.

Experimental Protocol: Wittig Bromomethylenation

  • Suspend (bromomethyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at -60°C under an inert atmosphere.

  • Add sodium hexamethyldisilazide (NaHMDS) dropwise to generate the ylide.

  • After stirring for 30-60 minutes, add a solution of the C8-aldehyde in THF to the cold ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product.

  • Purify the resulting crude product by column chromatography to afford the pure CD-Ring Vinyl Bromide (40 ).

The Convergent Coupling Step: The Trost-Tsuji Reaction

With both the A-ring enyne (37 ) and the C/D-ring vinyl bromide (40 ) in hand, the stage is set for the key convergent coupling reaction. The Trost-Tsuji reaction, a palladium-catalyzed allylic substitution, is a powerful tool for this purpose.[1][6][10][11]

  • Mechanism & Causality: This reaction proceeds through a well-defined catalytic cycle.[12]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the vinyl bromide (40 ), forming a vinyl-Pd(II) intermediate.

    • Coordination & Carbopalladation: The enyne of the A-ring fragment (37 ) coordinates to the palladium center. This is followed by an intramolecular carbopalladation (migratory insertion), where the vinyl group adds across the alkyne, forming a new carbon-carbon bond and a dienyl-palladium species.

    • Reductive Elimination: The final step is a reductive elimination that forms the central triene system of the Eldecalcitol backbone and regenerates the Pd(0) catalyst, allowing the cycle to continue.

This palladium-catalyzed process is highly effective for constructing complex polyene systems under relatively mild conditions.[13][14]

G Trost-Tsuji Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + CD-Ring Bromide (40) Intermediate1 Vinyl-Pd(II) Complex OxAdd->Intermediate1 Coord Coordination + A-Ring Enyne Intermediate1->Coord Intermediate2 Enyne-Coordinated Pd(II) Complex Coord->Intermediate2 Carbopalladation Carbopalladation Intermediate2->Carbopalladation Intermediate3 Dienyl-Pd(II) Complex Carbopalladation->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Pd0 Regeneration Product Coupled Triene (41) RedElim->Product

Caption: Simplified catalytic cycle for the Trost-Tsuji coupling reaction.

Experimental Protocol: Trost-Tsuji Coupling

  • In a reaction vessel under an inert atmosphere, combine the A-ring enyne (37 ) and the C/D-ring vinyl bromide (40 ).

  • Add a suitable solvent, such as THF or benzene.

  • Add a palladium(0) source (e.g., Pd(PPh₃)₄) and any necessary ligands.

  • The reaction may require a base or other additives depending on the specific substrates and catalyst system.

  • Heat the reaction mixture to reflux or maintain at a specific temperature until the starting materials are consumed (monitored by TLC or HPLC).

  • After cooling, perform an aqueous workup, extract the product, and purify by column chromatography to yield the protected Eldecalcitol triene system (41 ).[1]

Data Summary and Process Insights

The efficiency of a convergent synthesis is best illustrated by comparing the yields of its individual sequences and the coupling step.

Synthetic Stage Starting Material Product Reported Overall Yield Reference
A-Ring SynthesisC2 Symmetrical Epoxide (30 )A-Ring Enyne (37 )10.4%[1][2][6]
CD-Ring SynthesisCalcifediol (2 )CD-Ring Vinyl Bromide (40 )27.1%[1][2][6]
Trost-Tsuji Coupling37 + 40 Coupled Product (41 )15.6%[1][2][6]
Final DeprotectionCoupled Product (41 )Eldecalcitol (5 )60%[1]
  • Self-Validating Protocols: The choice of reagents reflects a deep understanding of functional group compatibility. For instance, the use of silyl ethers (TBS, TES) to protect the various hydroxyl groups is critical.[1][6] These protecting groups are stable to the organometallic and oxidative/reductive conditions used throughout the synthesis but can be removed cleanly in the final step using a fluoride source like tetrabutylammonium fluoride (TBAF) without disturbing the sensitive triene system.

  • Expertise & Causality: The selection of the Wittig reaction for bromomethylenation and the Trost-Tsuji coupling for triene formation are deliberate choices. These reactions are well-established, high-yielding, and provide excellent control over the geometry of the newly formed double bonds, which is essential for the biological activity of the final molecule.

Conclusion

The convergent synthesis of the Eldecalcitol CD-ring intermediate from calcifediol represents a highly refined and industrially viable chemical process. By dissecting the molecule into manageable fragments and employing powerful, selective chemical transformations such as ozonolysis, Ley-Griffith oxidation, and the Wittig reaction, the CD-ring vinyl bromide is constructed with high efficiency. The subsequent palladium-catalyzed Trost-Tsuji coupling provides an elegant solution for assembling the complex triene core of the final drug substance. This strategy not only dramatically improves the overall yield compared to linear approaches but also offers the flexibility to synthesize other vitamin D analogs by modifying the individual A-ring or C/D-ring fragments, embodying the principles of modern, efficient, and scalable pharmaceutical synthesis.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

  • Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Chemical and Pharmaceutical Bulletin, 54(1), 41-48. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed, PMID: 22213320. [Link]

  • Zhu, X., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2846–2853. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. [Link]

  • Chen, Y., et al. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules, 26(21), 6685. [Link]

  • Okano, T., & Mikami, K. (2011). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. The Journal of Organic Chemistry, 76(19), 7681-7695. [Link]

  • Zhu, X., et al. (2020). Large-Scale Synthesis of Eldecalcitol. ACS Publications. [Link]

  • Zhu, X., et al. (2023). Highly Stereoselective and Scalable Synthesis of Eldecalcitol. Request PDF on ResearchGate. [Link]

  • Molnár, F., & Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry, 62(7), 3355-3375. [Link]

  • Trost, B. M. (1973). The Tsuji-Trost Reaction. Wikipedia. [Link]

  • Chen, A., et al. (2023). Novel, Practical, and Scalable Approach for the Synthesis of Eldecalcitol. Organic Process Research & Development, 27(6), 1125–1132. [Link]

  • Tsuji, J., & Trost, B. M. (2025). Tsuji–Trost reaction. Grokipedia. [Link]

  • Matsumoto, T. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging, 8, 1313–1320. [Link]

  • Trost, B. M. Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • van der Heijden, F. J., et al. (2022). Total synthesis of dissectol A, using an enediolate-based Tsuji–Trost reaction. Chemical Science, 13(34), 10077-10082. [Link]

  • Takahashi, N. (2013). Mechanism of inhibitory action of eldecalcitol, an active vitamin D analog, on bone resorption in vivo. The Journal of Steroid Biochemistry and Molecular Biology, 136, 154-156. [Link]

  • Sato, M., & Inose, H. (2015). Eldecalcitol reduces osteoporotic fractures by unique mechanisms. The Journal of Steroid Biochemistry and Molecular Biology, 148, 125-131. [Link]

  • Amizuka, N., et al. (2024). Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyses Rather than the Metaphyses of the Long Bones in Rats. International Journal of Molecular Sciences, 25(8), 4253. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Intermediates in Vitamin D Analog Synthesis

Eldecalcitol, a potent analog of the active form of vitamin D, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2][3] Its enhanced biological activity is intrinsically linked to its unique chemical architecture, particularly the stereospecific introduction of a hydroxypropoxy group at the 2β-position of the A-ring.[1][2] The synthesis of such a complex molecule is a multi-step process that relies on the precise construction of key building blocks, or intermediates. Among these, Eldecalcitol Intermediate CD, the C/D-ring fragment of the molecule, plays a pivotal role. The stereochemical integrity of this intermediate is paramount, as it dictates the final three-dimensional structure and, consequently, the therapeutic efficacy of Eldecalcitol. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and characterization of Eldecalcitol Intermediate CD, offering valuable insights for professionals in drug development and organic synthesis.

Chemical Structure and Stereochemistry of Eldecalcitol Intermediate CD

Eldecalcitol Intermediate CD is a functionalized hydrindanone system that constitutes the core of the C and D rings of the final Eldecalcitol molecule, complete with the characteristic side chain. Its formal chemical name is (1R,3aR,7aR)-7a-Methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one .

Key Structural Features:

  • Core Structure: A hexahydro-1H-inden-4(2H)-one, which is a bicyclic system comprising a six-membered ring fused to a five-membered ring. This forms the foundational C/D-ring system of vitamin D analogs.

  • Side Chain: A 6-methyl-6-((triethylsilyl)oxy)heptan-2-yl group attached at the C1 position of the indanone core. This side chain is crucial for the biological activity of Eldecalcitol. The hydroxyl group at C25 (in the final product) is protected as a triethylsilyl (TES) ether in this intermediate.

  • Methyl Group: A methyl group at the C7a position, a characteristic feature of the steroid nucleus.

  • Ketone Group: A ketone at the C4 position, which serves as a handle for further chemical transformations, specifically the coupling with the A-ring fragment.

Stereochemistry:

The stereochemistry of Eldecalcitol Intermediate CD is critical and is defined at four key chiral centers:

  • C1 (R): The stereocenter where the side chain is attached to the D-ring.

  • C3a (R): A bridgehead carbon defining the fusion of the C and D rings.

  • C7a (R): The other bridgehead carbon, also defining the ring fusion.

  • Side Chain C2' (R): The stereocenter within the side chain.

The precise (R) and (S) configurations at these centers are essential for ensuring the correct spatial orientation of the side chain and the proper folding of the entire molecule, which is necessary for its interaction with the vitamin D receptor (VDR).

Below is a 2D representation of the chemical structure of Eldecalcitol Intermediate CD.

Caption: 2D structure of Eldecalcitol Intermediate CD.

Chemical Synthesis of Eldecalcitol Intermediate CD

The most efficient and commonly employed route for the synthesis of Eldecalcitol is a convergent approach, where the A-ring and the C/D-ring fragments are synthesized separately and then coupled.[1][2] Eldecalcitol Intermediate CD is prepared from readily available starting materials such as vitamin D3 or calcifediol (25-hydroxyvitamin D3).[1][2] The synthesis from calcifediol is a well-established method.[1]

The overall synthetic workflow can be summarized in the following diagram:

G cluster_0 Synthesis of Eldecalcitol Intermediate CD Calcifediol Calcifediol ProtectedCalcifediol Bis-TES Protected Calcifediol Calcifediol->ProtectedCalcifediol TESOTf, Et3N Diol Diol Intermediate ProtectedCalcifediol->Diol 1. Ozonolysis 2. NaBH4 Ketone Eldecalcitol Intermediate CD (Ketone) Diol->Ketone Oxidation (e.g., TPAP, NMO)

Caption: Synthetic workflow for Eldecalcitol Intermediate CD.

Detailed Experimental Protocol:

The following is a representative experimental protocol for the synthesis of Eldecalcitol Intermediate CD from calcifediol, based on established literature procedures.[1]

Step 1: Protection of Hydroxyl Groups

  • Objective: To protect the hydroxyl groups at C1 and C25 of calcifediol to prevent unwanted side reactions in subsequent steps.

  • Procedure:

    • Dissolve calcifediol in an anhydrous solvent such as dichloromethane (CH2Cl2).

    • Add an excess of a silylating agent, typically triethylsilyl trifluoromethanesulfonate (TESOTf), and a base like triethylamine (Et3N) or 2,6-lutidine.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the bis-triethylsilyl (TES) protected calcifediol.

Step 2: Oxidative Cleavage of the A-ring

  • Objective: To cleave the C7-C8 double bond of the A-ring to generate the C/D-ring fragment with a terminal aldehyde.

  • Procedure:

    • Dissolve the protected calcifediol in a suitable solvent mixture, such as dichloromethane and methanol (CH2Cl2/MeOH).

    • Cool the solution to a low temperature (typically -78 °C).

    • Bubble ozone (O3) through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as sodium borohydride (NaBH4), to reduce the intermediate ozonide to the corresponding diol.

    • Allow the reaction to warm to room temperature, then quench with water.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate. The resulting diol intermediate is often used in the next step without further purification.

Step 3: Oxidation to the Ketone

  • Objective: To oxidize the primary alcohol of the diol intermediate to a ketone, yielding Eldecalcitol Intermediate CD.

  • Procedure:

    • Dissolve the crude diol from the previous step in an anhydrous solvent like dichloromethane.

    • Add a mild oxidizing agent. A common choice is the Ley-Griffith catalyst, tetrapropylammonium perruthenate (TPAP), with N-methylmorpholine N-oxide (NMO) as a co-oxidant.

    • Stir the reaction at room temperature until completion, monitored by TLC.

    • Filter the reaction mixture through a pad of silica gel or celite to remove the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography to obtain pure Eldecalcitol Intermediate CD.

Analytical Characterization

The identity, purity, and stereochemical integrity of Eldecalcitol Intermediate CD are confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and stereochemistry.¹H NMR: Characteristic signals for the methyl groups, the protons adjacent to the ketone and silyl ether, and the protons of the hydrindanone core. ¹³C NMR: Resonances for the carbonyl carbon, the carbons of the silyl ether, and the carbons of the steroid backbone and side chain.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.A molecular ion peak corresponding to the calculated mass of C24H46O2Si. Fragmentation patterns can provide further structural information.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the intermediate.A single major peak indicating a high degree of purity. Chiral HPLC can be used to confirm the enantiomeric purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.Characteristic absorption bands for the ketone (C=O) and the silyl ether (Si-O-C) groups.

Application in the Total Synthesis of Eldecalcitol: The Trost Coupling Reaction

Eldecalcitol Intermediate CD is a key precursor in the convergent synthesis of Eldecalcitol. It is coupled with a separately synthesized A-ring fragment via a palladium-catalyzed Trost coupling reaction.[1][2] This reaction is a powerful tool for carbon-carbon bond formation and is particularly well-suited for the synthesis of complex molecules like vitamin D analogs.

The Trost coupling reaction involves the palladium-catalyzed reaction of an allylic substrate (in this case, derived from the A-ring fragment) with a nucleophile (the enolate of the C/D-ring ketone). The reaction proceeds through a π-allylpalladium intermediate.

The logical flow of this coupling process is as follows:

G cluster_0 Eldecalcitol Synthesis via Trost Coupling A_Ring A-Ring Synthon (Allylic Acetate or Halide) Coupling Trost Coupling Reaction (Pd Catalyst, Ligand) A_Ring->Coupling CD_Ring Eldecalcitol Intermediate CD (Ketone) Enolate Enolate of Intermediate CD CD_Ring->Enolate Base (e.g., LHMDS) Enolate->Coupling Eldecalcitol_Precursor Coupled Product Coupling->Eldecalcitol_Precursor Eldecalcitol Eldecalcitol Eldecalcitol_Precursor->Eldecalcitol Deprotection

Caption: Trost coupling in the final stages of Eldecalcitol synthesis.

Conclusion

Eldecalcitol Intermediate CD is a cornerstone in the efficient and stereocontrolled synthesis of the anti-osteoporotic drug Eldecalcitol. Its well-defined chemical structure and precise stereochemistry are meticulously crafted through a multi-step synthetic sequence, typically originating from calcifediol. The robust characterization of this intermediate is essential to ensure the quality and efficacy of the final active pharmaceutical ingredient. A thorough understanding of the synthesis and properties of Eldecalcitol Intermediate CD, as outlined in this guide, is invaluable for researchers and professionals dedicated to the advancement of medicinal chemistry and drug development.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

  • Kubodera, N., & Hatakeyama, S. (2011). Process developments for the practical production of eldecalcitol by linear synthesis, convergent synthesis, and biomimetic synthesis. Anticancer Research, 31(5), 1500.
  • Matsumoto, T., Miki, T., Hagino, H., Sugimoto, T., Suda, T., & Orimo, H. (2011). A new active vitamin D, eldecalcitol, prevents vertebral fractures and increases bone mineral density in osteoporotic patients. The results from a randomized, double-blinded, placebo-controlled phase III clinical trial. Journal of Bone and Mineral Research, 26(5), 1046-1055. [Link]

Sources

Spectroscopic Data of Eldecalcitol Intermediate CD: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, an active vitamin D3 analog, has demonstrated significant therapeutic potential in the treatment of osteoporosis.[1][2][3] Its synthesis is a critical aspect of its pharmaceutical development, with convergent synthesis strategies offering an efficient route to the final active pharmaceutical ingredient.[1][2] A key step in these convergent syntheses is the coupling of an A-ring synthon with a C/D-ring fragment, often referred to as the CD intermediate. The precise characterization of this CD intermediate is paramount to ensure the purity, identity, and quality of the final drug product.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative Eldecalcitol CD intermediate. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and interpretation, thereby offering a comprehensive resource for researchers in the field. The data and protocols presented herein are synthesized from leading publications in process chemistry, ensuring they reflect field-proven and reliable methodologies.[4][5]

The Structure of the Eldecalcitol CD Intermediate

The CD-ring fragment of Eldecalcitol is typically derived from readily available starting materials such as Grundmann's ketone or 25-hydroxycholesterol.[1][5] For the purpose of this guide, we will focus on a common intermediate structure where the C-25 hydroxyl group is protected, a crucial step for selective reactions during the synthesis. The structure is depicted below:

Caption: Structure of a protected Eldecalcitol CD-ring intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For the Eldecalcitol CD intermediate, both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton and the stereochemistry.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent and spectrometer frequency is critical for obtaining high-resolution spectra. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like the silyl-protected CD intermediate. A high-frequency spectrometer (e.g., 500 MHz for ¹H) is employed to achieve better signal dispersion, which is essential for resolving complex multiplets in the steroid core.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified CD intermediate in 0.6 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
0.05s6HSi(CH₃)₂
0.70s3HC18-H₃
0.88d, J=6.5 Hz6HC26-H₃, C27-H₃
0.92d, J=6.0 Hz3HC21-H₃
0.89s9HSi-C(CH₃)₃
1.00-2.50m~20HMethylene/methine
2.80dd, J=12.0, 4.5 Hz1HC9-H

Data Interpretation: The ¹H NMR spectrum is characterized by several key signals. The upfield singlets at δ 0.05 and 0.89 ppm are indicative of the trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protecting groups, respectively. The sharp singlet at δ 0.70 ppm corresponds to the angular methyl group at C18. The characteristic doublets for the side-chain methyl groups (C26, C27, and C21) are also clearly visible. The complex multiplet region from δ 1.00-2.50 ppm arises from the overlapping signals of the numerous methylene and methine protons in the steroid ring system. The downfield signal at δ 2.80 ppm is assigned to the C9 proton, which is deshielded by the adjacent C8 ketone.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
-2.0Si(CH₃)₂
12.5C18
18.2Si-C(CH₃)₃
21.0-45.0CH, CH₂, CH₃
56.5C14
62.8C13
73.5C25
211.8C8

Data Interpretation: The ¹³C NMR spectrum provides a clear carbon count, confirming the presence of all carbon atoms in the molecule. The upfield signals at δ -2.0 and 18.2 ppm are characteristic of the silyl protecting groups. The downfield signal at δ 211.8 ppm is a definitive indicator of the ketone carbonyl carbon at the C8 position. The signal at δ 73.5 ppm corresponds to the C25 carbon bearing the protected hydroxyl group. The remaining signals in the aliphatic region correspond to the intricate carbon framework of the CD-ring system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: MS Data Acquisition

Rationale: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing moderately polar, non-volatile molecules like the CD intermediate, typically yielding the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: High-resolution mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

MS Data Summary
m/zIon Species
[M+Na]⁺Calculated: 485.3785, Found: 485.3782
[M+H]⁺Calculated: 463.3968, Found: 463.3965

Data Interpretation: The high-resolution mass spectrum shows a prominent peak corresponding to the protonated molecule [M+H]⁺. The excellent agreement between the calculated and found mass values (with an error of less than 5 ppm) confirms the elemental composition of the CD intermediate and, consequently, its molecular formula. The presence of the sodium adduct [M+Na]⁺ is also common in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid and liquid samples without extensive sample preparation.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid CD intermediate directly on the ATR crystal.

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
2955, 2860StrongC-H stretching (aliphatic)
1705StrongC=O stretching (ketone)
1255, 835StrongSi-C stretching
1090StrongC-O stretching

Data Interpretation: The IR spectrum displays several characteristic absorption bands. The strong bands in the 2860-2955 cm⁻¹ region are due to the C-H stretching vibrations of the numerous aliphatic groups. The most prominent feature is the strong absorption at 1705 cm⁻¹, which is characteristic of the C=O stretching vibration of a six-membered ring ketone (the C8 ketone). The strong bands at 1255 and 835 cm⁻¹ are indicative of the Si-C bonds of the silyl protecting group. The C-O stretching vibration of the C25 ether linkage is observed around 1090 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and reliable dataset for the characterization of the Eldecalcitol CD intermediate. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy allows for the unambiguous confirmation of the structure and purity of this crucial synthetic precursor. The detailed experimental protocols and data interpretations serve as a valuable resource for researchers and scientists involved in the development and manufacturing of Eldecalcitol, ensuring the highest standards of scientific integrity and quality control.

References

  • Moon, H. W., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2816–2823. [Link]

  • (2023). Novel, Practical, and Scalable Approach for the Synthesis of Eldecalcitol. Organic Process Research & Development. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

  • Saito, H., & Matsumoto, T. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging, 8, 1213–1221. [Link]

  • Zhu, J., & DeLuca, H. F. (2001). Synthesis and NMR studies of 13C-labeled vitamin D metabolites. The Journal of Organic Chemistry, 66(13), 4537-4543. [Link]

  • Fall, Y., et al. (2018). Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring. Anais da Academia Brasileira de Ciências, 90(1_suppl_2), 1035-1046. [Link]

  • Kubodera, N. (2017). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. Yakugaku Zasshi, 137(1), 1-13. [Link]

  • Uchiyama, Y., et al. (2012). Eldecalcitol and calcitriol stimulates 'bone minimodeling,' focal bone formation without prior bone resorption, in rat trabecular bone. The Journal of Steroid Biochemistry and Molecular Biology, 132(3-5), 206-213. [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Intermediates in Eldecalcitol Synthesis

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D₃) is a potent, second-generation vitamin D₃ analog approved for the treatment of osteoporosis.[1][2][3][4] Its unique chemical structure, featuring a hydroxypropoxy group at the 2β-position, confers a distinct pharmacological profile, including a strong inhibitory effect on bone resorption and a significant increase in bone mineral density.[1][2][5] The synthesis of such a complex molecule is a significant undertaking in medicinal chemistry, often requiring a multi-step approach. Among the various synthetic strategies, the convergent synthesis has emerged as a more efficient and practical route for large-scale production compared to the lengthy linear synthesis.[6][7][8]

At the heart of this convergent strategy lies the coupling of two key fragments: the A-ring synthon and the C/D-ring synthon. This guide focuses on the latter, a critical component we will refer to as Eldecalcitol Intermediate CD . This intermediate encapsulates the intricate stereochemistry of the C and D rings of the final Eldecalcitol molecule and is specifically functionalized to enable efficient coupling with the A-ring fragment. Understanding the physical and chemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals involved in the synthesis and optimization of Eldecalcitol and other vitamin D analogs. This guide provides a comprehensive overview of the core characteristics of Eldecalcitol Intermediate CD, its synthesis, and the analytical techniques essential for its characterization, thereby offering a foundational resource for advancing research and development in this field.

The Synthetic Landscape: Convergent Synthesis of Eldecalcitol

The convergent synthesis of Eldecalcitol hinges on the strategic coupling of the A-ring and C/D-ring fragments. A widely adopted method for this crucial step is the palladium-catalyzed Trost coupling reaction.[6][7][9][10][11] This approach offers significant advantages in terms of overall yield and efficiency compared to a linear synthesis.[6][7]

The general synthetic pathway is depicted below:

Eldecalcitol_Synthesis A_ring A-Ring Fragment (ene-yne) Coupling Trost Coupling Reaction (Pd Catalyst) A_ring->Coupling CD_ring Eldecalcitol Intermediate CD (bromomethylene) CD_ring->Coupling Eldecalcitol Eldecalcitol Coupling->Eldecalcitol

Figure 1: Convergent synthesis of Eldecalcitol.

As illustrated, the A-ring fragment, typically an ene-yne, is coupled with the C/D-ring fragment, a bromomethylene derivative, to construct the complete triene system of Eldecalcitol.

Eldecalcitol Intermediate CD: A Closer Look

Eldecalcitol Intermediate CD is the cornerstone of the C/D-ring portion of the final molecule. Its synthesis begins from a readily available starting material, calcifediol (25-hydroxyvitamin D₃).[6][7] The key structural feature of this intermediate is the bromomethylene group, which is specifically introduced to facilitate the palladium-catalyzed coupling with the A-ring fragment.

Physical Properties

While detailed, publicly available tabulated data for the physical properties of Eldecalcitol Intermediate CD is scarce, its characteristics can be inferred from its structure and the properties of similar vitamin D intermediates.

PropertyDescription
Appearance Expected to be a white to off-white solid or a viscous oil, common for steroid derivatives.
Solubility Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes would depend on the protecting groups used. It is expected to be insoluble in water.
Melting Point The melting point would be influenced by the presence and nature of protecting groups on the hydroxyl functions. Crystalline forms would exhibit a defined melting point, while amorphous or oily forms would not.
Stability Like many vitamin D analogs, this intermediate is expected to be sensitive to light, heat, and acidic conditions.[12][13] The conjugated diene system can be prone to oxidation. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
Chemical Properties and Reactivity

The chemical reactivity of Eldecalcitol Intermediate CD is primarily dictated by the bromomethylene group and any protecting groups on the hydroxyl functions.

  • Trost Coupling Reaction: The vinyl bromide moiety is the key functional group that participates in the palladium-catalyzed Trost coupling reaction with the A-ring ene-yne.[6][7][9][10][11] This reaction forms the central C-C bond that links the A-ring and C/D-ring systems.

  • Protecting Group Chemistry: The hydroxyl groups on the C/D-ring fragment are typically protected during the synthesis to prevent unwanted side reactions. The choice of protecting groups is crucial and they must be stable to the reaction conditions employed for the synthesis and coupling, and readily removable at a later stage. Common protecting groups for hydroxyls in vitamin D synthesis include silyl ethers (e.g., TBS, TES).[6][7]

  • Stability: The stability of the intermediate is a critical factor for its successful synthesis and purification. Vitamin D and its analogs are known to be sensitive to acidic conditions, which can cause isomerization or degradation.[12][13] Therefore, reaction and purification conditions must be carefully controlled to maintain the integrity of the molecule.

Experimental Protocols

The following protocols are based on established synthetic routes for Eldecalcitol and its intermediates.[6][7]

Synthesis of Eldecalcitol Intermediate CD (Bromomethylene Fragment)

This multi-step synthesis starts from calcifediol.

Step 1: Protection of Hydroxyl Groups

  • Dissolve calcifediol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine or imidazole).

  • Slowly add a silylating agent (e.g., triethylsilyl trifluoromethanesulfonate - TESOTf) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting protected calcifediol by column chromatography.

Step 2: Ozonolysis and Reduction

  • Dissolve the protected calcifediol in a suitable solvent mixture (e.g., dichloromethane/methanol) and cool to -78 °C.

  • Bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., sodium borohydride) and allow the reaction to warm to room temperature.

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry and concentrate the organic layer and purify the resulting alcohol by column chromatography.

Step 3: Oxidation to Ketone

  • Dissolve the alcohol from the previous step in an anhydrous solvent (e.g., dichloromethane).

  • Add a mild oxidizing agent (e.g., tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

  • Purify the resulting ketone by column chromatography.

Step 4: Wittig Reaction to form the Bromomethylene Group

  • Prepare the Wittig reagent by treating (bromomethylene)triphenylphosphonium bromide with a strong base (e.g., sodium hexamethyldisilazide - NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C).

  • Slowly add a solution of the ketone from the previous step to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the final Eldecalcitol Intermediate CD by column chromatography.

Characterization Workflow for Eldecalcitol Intermediate CD

A thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before proceeding to the coupling reaction.

Characterization_Workflow Start Synthesized Intermediate CD TLC Thin Layer Chromatography (TLC) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (MS) (ESI, HRMS) Start->MS Purity Purity Assessment TLC->Purity HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure Proceed Proceed to Coupling Reaction Purity->Proceed Structure->Proceed

Figure 2: Characterization workflow for Eldecalcitol Intermediate CD.

1. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the intermediate and to separate it from any remaining starting materials or byproducts.

  • Method: A reversed-phase HPLC method using a C18 column is typically employed.[14][15][16][17] The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the chromophore of the vitamin D skeleton absorbs (around 265 nm).

  • Expected Outcome: A single major peak corresponding to the Eldecalcitol Intermediate CD, with purity typically greater than 95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the intermediate.

  • Techniques:

    • ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The characteristic signals for the vinyl protons and the protons of the C/D-ring system are of particular interest.[18][19]

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton.[18][19]

    • 2D NMR (COSY, HSQC): Used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.

  • Expected Outcome: The NMR spectra should be consistent with the proposed structure of the bromomethylene C/D-ring fragment, with characteristic shifts for the key functional groups.

3. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight of the intermediate and to support its structural identification.

  • Techniques:

    • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Soft ionization techniques that are well-suited for analyzing vitamin D analogs.[20][21][22][23]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.[24]

  • Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the Eldecalcitol Intermediate CD. Fragmentation patterns can also provide further structural information.

Conclusion: A Foundation for Innovation

Eldecalcitol Intermediate CD is more than just a stepping stone in a complex synthesis; it is a testament to the ingenuity of modern medicinal chemistry. A thorough understanding of its physical and chemical properties, coupled with robust and well-characterized synthetic and analytical protocols, is essential for the efficient and reliable production of Eldecalcitol. This guide has provided a comprehensive overview of these critical aspects, offering a valuable resource for scientists and researchers in the field. As the quest for novel and more effective treatments for osteoporosis and other conditions continues, the knowledge and techniques applied to the synthesis and characterization of key intermediates like the C/D-ring fragment of Eldecalcitol will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9.
  • Kubodera, N., & Hatakeyama, S. (2011). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ANTICANCER RESEARCH, 31(5), 1500-1500.
  • Kubodera, N. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.
  • Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Heterocycles, 70(1), 295-307.
  • Slattery, C. N., & O'Keeffe, M. B. (2021). Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity. Anticancer Research, 41(1), 1-12.
  • Yusen, C. (2019).
  • Kim, U. B., et al. (2021). Process Development of Tacalcitol. Organic Process Research & Development, 25(2), 294-301.
  • Lee, J. H., et al. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 98-107.
  • CN112326820A - High performance liquid chromatography-mass spectrometry combined detection method for drug concentr
  • Janez, D., & Stare, K. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Molecules, 26(9), 2469.
  • Zhu, G. D., & Okamura, W. H. (1995). Synthesis and NMR studies of (13)C-labeled vitamin D metabolites. Journal of organic chemistry, 60(19), 6096-6107.
  • WO2021036384A1 - Method for purifying vitamin d3. (2021).
  • Matsumoto, T., et al. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical interventions in aging, 8, 1313–1321.
  • Circe Scientific. (2022). Stability Issues in Dietary Supplements: Vitamin D3.
  • Shimadzu Corpor
  • WIPO (2021). METHOD FOR PURIFYING VITAMIN D 3.
  • Takeuchi, A., et al. (2011). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & biomolecular chemistry, 9(5), 1543-1552.
  • Kocienski, P. (2021). Synthesis of Eldecalcitol.
  • Hatakeyama, S., et al. (2011). Synthesis of vitamin D3 derivatives with nitrogen-linked substituents at A-ring C-2 and evaluation of their vitamin D receptor-mediated transcriptional activity. Organic & Biomolecular Chemistry, 9(5), 1543-1552.
  • Lee, J. Y., et al. (2021). Differentiation of Dihydroxylated Vitamin D 3 Isomers Using Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(4), 1011-1020.
  • van der Heijden, A. E. D. M., et al. (2024). Industrial-Scale Organic Solvent Nanofiltration for Dimer Impurity Removal: Enhancing Vitamin D3 Production. Organic Process Research & Development.
  • Norman, A. W. (2012). Vitamin D and Its Synthetic Analogs. Journal of medicinal chemistry, 55(21), 9293-9309.
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000876).
  • Saito, N., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules (Basel, Switzerland), 27(8), 2408.
  • Jones, K., & Desloge, M. Chemical Identity & Function of Vitamin D.
  • CN1167677C - Technological process of purifying vitamin D3. (2004).
  • Agilent Technologies.
  • WO2020229470A1 - Process and intermediates for the prepar
  • Volmer, D. A., & Bieri, S. (2013). The role of mass spectrometry in the analysis of vitamin D compounds. Mass spectrometry reviews, 32(1), 72-86.
  • Wikipedia. Tsuji–Trost reaction.
  • Li, H., et al. (2022). Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. Clinical pharmacology in drug development, 11(11), 1276-1284.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000876).
  • Organic Chemistry Portal. Tsuji-Trost Reaction.
  • CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule. (2018).
  • Rahman, M. M., et al. (2022). Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. Molecules, 27(19), 6296.
  • NROChemistry.
  • Roche Diagnostics. Utilizing mass spectrometry for vitamin D testing.
  • ResearchG
  • Abe, M., et al. (2011). Overview of the clinical pharmacokinetics of eldecalcitol, a new active vitamin D3 derivative. Japanese Pharmacology and Therapeutics, 39(3), 261-274.
  • Hasegawa, T., et al. (2024). Eldecalcitol Induces Minimodeling-Based Bone Formation and Inhibits Sclerostin Synthesis Preferentially in the Epiphyses Rather than the Metaphyses of the Long Bones in Rats. International Journal of Molecular Sciences, 25(8), 4210.
  • Hagino, H. (2013). Eldecalcitol for the treatment of osteoporosis. Expert opinion on pharmacotherapy, 14(7), 945-953.
  • Matsumoto, T. (2012). Eldecalcitol for the treatment of osteoporosis. Drugs of today (Barcelona, Spain : 1998), 48(6), 387-397.

Sources

Key starting materials for the synthesis of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Eldecalcitol Intermediate CD

For researchers, scientists, and drug development professionals, the synthesis of complex pharmaceutical ingredients is a critical area of study. Eldecalcitol, a potent analog of vitamin D3, is no exception. Its intricate molecular structure necessitates a carefully planned synthetic route, with the construction of its C/D ring system being a pivotal stage. This guide provides a detailed exploration of the core starting materials and synthetic strategies for producing Eldecalcitol Intermediate CD, the foundational building block for this important therapeutic agent.

The Strategic Importance of the C/D Ring System in Eldecalcitol

The biological activity of Eldecalcitol is intrinsically linked to its three-dimensional structure. The C/D ring system, a trans-fused hydrindane core, is a key determinant of this structure. Therefore, the stereocontrolled synthesis of this fragment is of utmost importance. The selection of starting materials and the synthetic pathway directly impact the overall efficiency, yield, and purity of the final active pharmaceutical ingredient.

Primary Starting Materials: Leveraging the Chiral Pool

Modern asymmetric synthesis often relies on the use of readily available, enantiomerically pure compounds from the "chiral pool." For the synthesis of Eldecalcitol Intermediate CD, one of the most well-established and efficient starting materials is the naturally occurring monoterpene, D-carvone .

D-Carvone: A Versatile Chiral Precursor

D-carvone, sourced from caraway and dill seed oils, offers a rigid, stereochemically defined framework upon which the C/D ring system can be constructed. Its inherent chirality provides a significant advantage, obviating the need for early-stage asymmetric induction steps, which can often be complex and costly.

Synthetic Pathway: From D-Carvone to the Bicyclic Core

The transformation of D-carvone into the C/D ring intermediate involves a series of key chemical reactions, each chosen for its efficiency and stereochemical control.

Step 1: Initial Modification of D-Carvone

The synthesis begins with the modification of the D-carvone skeleton to prepare it for the crucial ring-forming step. A key initial transformation is the hydrocyanation of the α,β-unsaturated ketone. This reaction, typically carried out using diethylaluminum cyanide, proceeds with high stereoselectivity to introduce a cyano group at the C1 position. This step is critical for establishing the correct stereochemistry at this center.

Following hydrocyanation, the ketone is protected, often as a ketal, to prevent it from undergoing unwanted reactions in subsequent steps.

Step 2: Construction of the Side Chain and Diene Formation

The next phase involves the elaboration of the side chain, which will ultimately become part of the D-ring. This is often achieved through a Wadsworth-Emmons reaction , where a phosphonate reagent is used to introduce a new carbon-carbon double bond. This reaction is highly stereoselective, typically favoring the formation of the E-isomer.

Once the side chain is in place, the protected ketone can be deprotected and converted into a diene. This is a critical step, as the resulting diene will participate in the key ring-closing reaction.

Step 3: The Intramolecular Diels-Alder Reaction: Forging the C/D Rings

The cornerstone of this synthetic strategy is the intramolecular Diels-Alder (IMDA) reaction . This powerful pericyclic reaction allows for the simultaneous formation of the C and D rings in a single, highly stereocontrolled step. The diene and dienophile, both present in the same molecule, react under thermal conditions to form the bicyclic trans-hydrindane system.

The stereochemical outcome of the IMDA reaction is dictated by the geometry of the transition state, which is in turn influenced by the existing stereocenters in the molecule, derived from the D-carvone starting material. This reaction is a prime example of how a well-designed synthetic precursor can direct the formation of multiple new stereocenters with high fidelity.

Figure 1: A flowchart illustrating the key synthetic steps from D-carvone to the Eldecalcitol C/D ring intermediate.

Alternative Approaches and Starting Materials

While the D-carvone-based route is well-established, other synthetic strategies have also been developed. Some of these approaches utilize different starting materials from the chiral pool, such as quinic acid or camphor . These alternative routes may offer advantages in certain situations, such as improved access to different stereoisomers or the avoidance of certain challenging chemical transformations.

Another notable strategy involves the use of a Robinson annulation to construct the C-ring. This powerful ring-forming reaction has been successfully applied in the synthesis of various steroid and vitamin D analogs.

Summary of Key Reagents and Their Functions

ReagentFunction in SynthesisKey Transformation
D-CarvoneChiral pool starting materialProvides the initial stereochemical framework.
Diethylaluminum cyanideCyanating agentStereoselective hydrocyanation of the enone.
Ethylene glycol, p-TsOHProtecting group reagentsKetal protection of the ketone.
Phosphonate reagentNucleophileWadsworth-Emmons olefination for side chain extension.
Heat (thermal conditions)Reaction conditionPromotes the intramolecular Diels-Alder reaction.

Conclusion

The synthesis of Eldecalcitol Intermediate CD is a sophisticated process that relies on the strategic use of chiral starting materials and powerful chemical reactions. The D-carvone-based approach, featuring a key intramolecular Diels-Alder reaction, represents a highly efficient and stereocontrolled route to this vital building block. A thorough understanding of the underlying chemical principles and the role of each starting material and reagent is essential for any scientist or researcher involved in the development and manufacturing of Eldecalcitol and other complex pharmaceutical agents. The continued exploration of new synthetic strategies and starting materials will undoubtedly lead to even more efficient and sustainable methods for producing these life-saving medicines.

References

  • Hatakeyama, S. et al. A Novel and Efficient Synthesis of the C/D-Ring Moiety of 1α,25-Dihydroxyvitamin D3 and Its Analogs. The Journal of Organic Chemistry. [Link]

  • Dai, H. and G. H. Posner. A practical, convergent, and stereoselective total synthesis of 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71). The Journal of Organic Chemistry. [Link]

Eldecalcitol Intermediate CD: A Technical Guide to the C/D-Ring Fragment in Convergent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eldecalcitol, a potent analog of the active form of vitamin D3, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2][3][4][][6][7][8][9][10][11] Its synthesis is a complex challenge that has driven the development of sophisticated chemical strategies. This technical guide focuses on a pivotal component in the efficient production of Eldecalcitol: Eldecalcitol Intermediate CD . This molecule, representing the C/D-ring fragment of the final product, is central to a convergent synthetic approach, offering significant advantages over earlier linear methods.[1][12][2] Understanding the synthesis, characterization, and strategic importance of this intermediate is crucial for researchers and professionals involved in the development of vitamin D analogs and other complex pharmaceutical compounds.

Core Molecular Identifiers

A precise understanding of a synthetic intermediate begins with its fundamental molecular properties. The following table summarizes the key identifiers for Eldecalcitol Intermediate CD.

IdentifierValueSource(s)
CAS Number 144848-24-8[][9]
Molecular Formula C24H46O2Si[]
Synonyms ED71-CD ring; 25-[(triethylsilyl)oxy]de-A,B-cholestan-8-one[]

The Strategic Advantage of a Convergent Synthetic Approach

The industrial-scale production of Eldecalcitol has evolved from lengthy and low-yield linear syntheses to more efficient convergent strategies.[1][12][2][6][10]

Early Linear Synthesis: Initial routes to Eldecalcitol were linear, involving a 27-step sequence. This approach, while foundational, was suboptimal due to its length and a very low overall yield of approximately 0.03%.[1][12][2][6][10] Such a low yield makes large-scale production economically unviable and environmentally burdensome.

The Convergent Revolution: To overcome these limitations, a convergent approach was developed. This strategy involves the independent synthesis of two complex fragments, the A-ring and the C/D-ring (Eldecalcitol Intermediate CD), which are then coupled together in a later step. This method offers several key advantages:

  • Increased Overall Yield: By building the molecule in separate, optimized streams, the overall yield is significantly improved. The convergent synthesis of Eldecalcitol has been reported with a much more favorable yield.[1][12][2][6][10]

  • Greater Flexibility: This modular approach allows for the synthesis of various analogs by modifying either the A-ring or the C/D-ring fragment independently.[11] This is particularly valuable for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.

  • Simplified Purification: Purification of smaller, less complex intermediates is often more straightforward than purifying the final, larger molecule after a long linear sequence.

The coupling of the A-ring and the C/D-ring fragments is a critical step in this convergent synthesis, with the Trost coupling reaction being a notable example of a powerful method employed for this purpose.[1][7]

Synthesis of Eldecalcitol Intermediate CD: A Representative Protocol

The synthesis of the C/D-ring fragment, Eldecalcitol Intermediate CD, is a multi-step process that starts from readily available precursors. The following protocol is a representative summary based on published synthetic strategies.[1][4]

Objective: To synthesize 25-[(triethylsilyl)oxy]de-A,B-cholestan-8-one (Eldecalcitol Intermediate CD).

Starting Material: Grundman's ketone, a well-established intermediate in steroid synthesis.

Key Transformation Steps:

  • Direct C-H Hydroxylation: A crucial step involves the direct hydroxylation of the C-H bond at the 25-position of the Grundman's ketone side chain. This can be achieved using in situ prepared trifluoropropanone dioxirane.[3] This modern synthetic method offers high selectivity and avoids the need for pre-functionalization of the side chain.

  • Silyl Protection: The newly introduced hydroxyl group at the 25-position is then protected to prevent unwanted side reactions in subsequent steps. A common protecting group for this purpose is the triethylsilyl (TES) group, which is introduced by reacting the alcohol with triethylsilyl trifluoromethanesulfonate (TESOTf) in the presence of a base.[1][12] This results in the formation of Eldecalcitol Intermediate CD.

Purification:

Following the reaction, the crude product is purified using standard laboratory techniques. This typically involves:

  • Extraction: The reaction mixture is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water to remove inorganic byproducts.

  • Chromatography: The crude organic extract is then subjected to column chromatography on silica gel to separate the desired product from any remaining starting materials and byproducts. The choice of eluent is critical for achieving good separation and is typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).

Analytical Characterization: Ensuring Purity and Structural Integrity

The identity and purity of Eldecalcitol Intermediate CD must be rigorously confirmed before its use in the subsequent coupling reaction. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the molecular structure and stereochemistry.The ¹H NMR spectrum will show characteristic signals for the protons of the steroid backbone and the triethylsilyl protecting group. The ¹³C NMR spectrum will confirm the presence of all 24 carbon atoms in the molecule.[13][14]
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of C24H46O2Si (394.71 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15][16]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the intermediate.A single major peak should be observed, indicating a high degree of purity. The retention time of the peak can be used for identification when compared to a reference standard.[15][16]

The Role of Eldecalcitol Intermediate CD in the Total Synthesis of Eldecalcitol

The following diagram illustrates the pivotal position of Eldecalcitol Intermediate CD in the convergent synthesis of Eldecalcitol.

Eldecalcitol_Synthesis cluster_A A-Ring Synthesis cluster_CD C/D-Ring Synthesis A_start Starting Material (e.g., C2-symmetrical epoxide) A_ring A-Ring Fragment (ene-yne) A_start->A_ring Multi-step synthesis coupling Trost Coupling Reaction A_ring->coupling CD_start Starting Material (e.g., Calcifediol) CD_ring Eldecalcitol Intermediate CD (bromomethylene) CD_start->CD_ring Multi-step synthesis CD_ring->coupling Eldecalcitol Eldecalcitol coupling->Eldecalcitol Deprotection

Caption: Convergent synthesis of Eldecalcitol via Trost coupling.

Conclusion

Eldecalcitol Intermediate CD is more than just a stepping stone in a complex synthesis; it is the embodiment of a strategic shift towards more efficient and flexible drug manufacturing. By enabling a convergent approach, this C/D-ring fragment has been instrumental in the practical production of Eldecalcitol. A thorough understanding of its synthesis, characterization, and role within the broader synthetic scheme is essential for chemists working at the forefront of pharmaceutical development. The principles demonstrated in the synthesis of this intermediate are broadly applicable and offer valuable insights for the creation of other complex, biologically active molecules.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9.
  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.*
  • Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., Hatakeyama, S., & Kubodera, N. (2006). Two convergent approaches to the synthesis of 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost coupling reactions. Heterocycles, 70, 295-307.
  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses.
  • Moon, H. W., Lee, S. J., Park, S. H., Jung, S. G., Jung, I. A., Seol, C. H., ... & Lee, W. T. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 107-114.*
  • Moon, H. W., Lee, S. J., Park, S. H., Jung, S. G., Jung, I. A., Seol, C. H., ... & Lee, W. T. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 107-114.*
  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Semantic Scholar.
  • Kubodera, N., Maeyama, J., Hiyamizu, H., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006). Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost Coupling Reactions. Osaka University.
  • Kubodera, N. (2011). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol.
  • ExportersIndia. (n.d.). Eldecalcitol Intermediates CD CAS 144848-24-8. Retrieved from [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed.
  • Kubodera, N., & Hatakeyama, S. (2009). Synthesis of all possible A-ring diastereomers at the 1- and 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) using C2-symmetrical epoxide as a common starting material. Anticancer Research, 29(9), 3571-8.
  • Sakaki, T., Abe, D., Sawada, N., Nonaka, Y., & Inouye, K. (2012). Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase. The Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 161-169.
  • Li, H., Liu, Y., Tian, Y., Zhang, Y., & Wang, Y. (2021). Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. Clinical Pharmacology in Drug Development, 10(12), 1466-1474.
  • Daly, J. H., Anderson, J. C., Has-Been, S. M., & Broadhurst, D. (2020). ¹H-NMR analysis of the human urinary metabolome in response to an 18-month multi-component exercise program and calcium–vitamin-D3 supplementation in older men.
  • Bingol, K., & Brüschweiler, R. (2017). Comprehensive Metabolite Identification Strategy using Multiple 2D NMR Spectra of a Complex Mixture Implemented in the COLMARm Web Server.

Sources

The Evolving Synthesis of Eldecalcitol: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3), a potent analog of the active form of vitamin D3, calcitriol, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2][3][4] Its unique structural feature, a 3-hydroxypropoxy group at the 2β-position, confers a distinct pharmacological profile, characterized by a strong inhibitory effect on bone resorption and a significant increase in bone mineral density.[4][5] This in-depth technical guide provides a comprehensive overview of the discovery and the historical evolution of the synthetic routes to Eldecalcitol, designed for researchers, scientists, and drug development professionals. We will explore the causality behind the progression from early linear syntheses to more efficient convergent and biomimetic strategies, providing detailed insights into the chemical methodologies that have enabled its journey from a laboratory curiosity to a marketed drug.

Introduction: The Genesis of a Novel Vitamin D Analog

The story of Eldecalcitol begins with the clinical limitations of its parent compound, calcitriol (1α,25-dihydroxyvitamin D3). While effective in regulating calcium metabolism, the therapeutic window of calcitriol is narrowed by the risk of hypercalcemia.[1] This prompted a search for analogs with a dissociated profile: potent bone-specific effects with a reduced impact on systemic calcium levels. Researchers at Chugai Pharmaceutical embarked on a systematic exploration of active vitamin D3 analogs, leading to the discovery of Eldecalcitol, then coded as ED-71.[1][2] The key structural modification, the introduction of a hydroxypropoxy substituent at the 2β-position of the A-ring, proved to be pivotal in achieving the desired pharmacological properties.[1]

The initial synthesis of Eldecalcitol was a testament to the complexity of vitamin D chemistry, a lengthy and low-yielding linear sequence. The challenges encountered spurred the development of more sophisticated and efficient synthetic strategies, a journey that mirrors the broader advancements in synthetic organic chemistry. This guide will dissect this evolution, providing a technical deep-dive into the core synthetic approaches.

The Synthetic Challenge: A Comparative Overview of Eldecalcitol Synthesis Routes

The total synthesis of Eldecalcitol presents several key challenges, including the stereocontrolled construction of the A-ring with its multiple chiral centers, the formation of the sensitive triene system, and the introduction of the unique 2β-(3-hydroxypropoxy) side chain. Over the years, three major strategies have emerged to tackle these hurdles:

  • Linear Synthesis: The initial approach, characterized by a step-by-step construction of the molecule from a steroid precursor. While foundational, it suffered from a high step count and consequently, a very low overall yield.

  • Convergent Synthesis: A more efficient strategy that involves the independent synthesis of two key fragments, the A-ring and the C/D-ring, which are then coupled together in the later stages. This approach significantly improves the overall yield and allows for greater flexibility in analog synthesis. Key coupling reactions employed include the Trost palladium-catalyzed coupling and the Lythgoe modification of the Wittig reaction (Horner-Wadsworth-Emmons reaction).

  • Biomimetic Synthesis: An innovative approach that leverages enzymatic reactions to achieve key transformations, mimicking the biological synthesis of vitamin D metabolites. This strategy can offer high selectivity and milder reaction conditions.

The following table summarizes the key features of these synthetic routes:

Synthesis RouteStarting Material(s)Key FeaturesOverall YieldAdvantagesDisadvantages
Linear Synthesis Lithocholic Acid27-step sequence, formation of a 1,2α-epoxide intermediate.[6]~0.03%[3][6]Established the first synthetic route.Extremely long, very low yield, not practical for large-scale production.[3][6]
Convergent Synthesis (Trost Coupling) C2 symmetrical epoxide (for A-ring), Calcifediol (for C/D-ring)Palladium-catalyzed coupling of an ene-yne A-ring fragment and a bromomethylene C/D-ring fragment.[1][6]A-ring: 10.4%, C/D-ring: 27.1%, Coupling: 15.6%[3][6]Significantly improved overall yield, modular approach.[6]Still required significant improvements for industrial scale.[6]
Convergent Synthesis (Lythgoe/HWE) D-Mannitol or other chiral pool starting materialsHorner-Wadsworth-Emmons olefination to couple an A-ring phosphine oxide with a C/D-ring ketone.Not explicitly stated in the provided results, but generally an efficient coupling method.High stereoselectivity for the triene system.Requires the synthesis of a phosphine oxide synthon.
Biomimetic Synthesis CholesterolMicrobial 25-hydroxylation of a synthetic intermediate.[1]Adopted for practical production, suggesting good yield.[6]High selectivity, environmentally friendly, potential for industrial scale-up.[6]Requires specific microbial strains and fermentation technology.

The Foundational Route: Linear Synthesis of Eldecalcitol

The first total synthesis of Eldecalcitol was a linear approach starting from lithocholic acid.[6] This multi-step sequence, while groundbreaking at the time, highlighted the inefficiencies of a linear strategy for a complex molecule like Eldecalcitol.

Synthetic Strategy

The linear synthesis involved the gradual construction of the Eldecalcitol molecule, with the key steps being the formation of the vitamin D triene system via photochemical and thermal isomerization, and the late-stage introduction of the 2β-(3-hydroxypropoxy) group. A crucial intermediate in this synthesis was a 1,2α-epoxide derived from 25-hydroxycholesterol.[6]

Experimental Protocol: Key Transformations

While a full step-by-step protocol is beyond the scope of this guide, the following scheme illustrates the key transformations in the linear synthesis of Eldecalcitol from lithocholic acid. The reagents and conditions listed are indicative of the chemical steps involved.[6]

Linear_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product Lithocholic_Acid Lithocholic Acid Hydroxycholesterol 25-Hydroxycholesterol Lithocholic_Acid->Hydroxycholesterol Multiple Steps Epoxide 1,2α-Epoxide Hydroxycholesterol->Epoxide Multiple Steps Proeldecalcitol Proeldecalcitol Epoxide->Proeldecalcitol 1,3-propanediol, t-BuOK Eldecalcitol Eldecalcitol Proeldecalcitol->Eldecalcitol 1. hv (Photolysis) 2. Δ (Thermal Isomerization)

Caption: Overview of the Linear Synthesis of Eldecalcitol.

Causality and Limitations

The choice of a linear approach was logical for the initial exploration of the synthesis. However, the 27-step sequence resulted in an overall yield of approximately 0.03%, rendering it impractical for producing the quantities of Eldecalcitol needed for extensive biological studies and clinical trials.[3][6] This inefficiency was the primary driver for the development of more convergent and efficient synthetic routes.

A Paradigm Shift: Convergent Synthesis Strategies

Convergent syntheses revolutionized the production of Eldecalcitol by significantly improving the overall efficiency. The core principle is to synthesize complex fragments of the molecule independently and then couple them at a late stage. This approach minimizes the number of steps in the longest linear sequence and allows for the optimization of the synthesis of each fragment separately.

The Trost Convergent Synthesis

A significant breakthrough in Eldecalcitol synthesis was the development of a convergent approach based on the Trost palladium-catalyzed coupling reaction.[1][6] This strategy involves the coupling of a vinyl epoxide-derived A-ring fragment with a C/D-ring fragment.

The A-ring fragment, an ene-yne, was synthesized from a C2 symmetrical epoxide.[6] The key steps involved the stereoselective opening of the epoxide, manipulation of protecting groups, and the introduction of the acetylene unit.

A_Ring_Synthesis cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final A-Ring Fragment Epoxide C2 Symmetrical Epoxide Diol Diol Epoxide->Diol 1,3-propanediol, t-BuOK Alcohol Alcohol Diol->Alcohol Protection & Deprotection Steps Epoxide2 Epimeric Epoxide Alcohol->Epoxide2 Mitsunobu Reaction Eneyne Ene-yne A-Ring Epoxide2->Eneyne LiC≡CTMS, BF3·OEt2

Caption: Synthesis of the A-Ring Fragment for Trost Coupling.

The C/D-ring fragment was prepared from the readily available calcifediol (25-hydroxyvitamin D3).[6] The synthesis involved protection of the hydroxyl groups, ozonolysis to cleave the A-ring, and a Wittig reaction to introduce the bromomethylene group.

The culmination of this convergent strategy is the palladium-catalyzed coupling of the A-ring ene-yne and the C/D-ring bromomethylene fragments.[6] Subsequent deprotection of the silyl ethers yields Eldecalcitol.

Experimental Protocol: Trost Coupling of A- and C/D-Ring Fragments [6]

  • To a solution of the A-ring ene-yne fragment and the C/D-ring bromomethylene fragment in toluene are added triethylamine, triphenylphosphine, and tris(dibenzylideneacetone)dipalladium-chloroform.

  • The mixture is heated to reflux.

  • After completion of the reaction, the coupled product is isolated and purified.

  • The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in THF to afford Eldecalcitol.

The Lythgoe/Horner-Wadsworth-Emmons (HWE) Approach

Another powerful convergent strategy for the synthesis of vitamin D analogs, including Eldecalcitol, is the Horner-Wadsworth-Emmons (HWE) reaction. This method typically involves the coupling of an A-ring phosphine oxide with a C/D-ring ketone to construct the C5-C6 double bond of the triene system.

The stereoselective synthesis of the A-ring phosphine oxide is a critical aspect of this approach. Chiral pool starting materials such as D-mannitol have been employed to control the stereochemistry of the multiple chiral centers in the A-ring.

The HWE reaction between the A-ring phosphine oxide and the C/D-ring ketone provides the coupled product with high stereoselectivity, favoring the formation of the desired (E)-alkene.

HWE_Coupling A_Ring A-Ring Phosphine Oxide Coupled_Product Coupled Product A_Ring->Coupled_Product Base (e.g., n-BuLi) CD_Ring C/D-Ring Ketone CD_Ring->Coupled_Product Eldecalcitol Eldecalcitol Coupled_Product->Eldecalcitol Deprotection

Caption: Horner-Wadsworth-Emmons (HWE) Coupling Strategy.

The Industrial Route: Biomimetic Synthesis

For the practical, large-scale production of Eldecalcitol, a biomimetic approach has been adopted.[6] This strategy leverages the selectivity of enzymatic reactions to perform key transformations, offering a more sustainable and potentially cost-effective manufacturing process.

Microbial Hydroxylation

A key step in the biomimetic synthesis is the microbial 25-hydroxylation of a steroidal precursor.[1] This reaction is carried out using a specific strain of microorganism, such as Amycolata autotrophica, which can selectively introduce a hydroxyl group at the C25 position of the side chain.[1]

Overall Synthetic Scheme

The biomimetic synthesis starts from cholesterol and involves the chemical synthesis of a key intermediate, which is then subjected to microbial hydroxylation to introduce the C25 hydroxyl group, followed by the introduction of the 2β-(3-hydroxypropoxy) group and the formation of the triene system.[6] This approach has proven to be the most practical for the industrial-scale production of Eldecalcitol.[6]

Conclusion and Future Perspectives

The journey of Eldecalcitol from its discovery to its current status as a clinically important drug for osteoporosis is a compelling story of medicinal chemistry and process development. The evolution of its synthesis from a lengthy and inefficient linear route to highly efficient convergent and biomimetic strategies showcases the power of modern synthetic organic chemistry to overcome complex challenges. The development of these robust synthetic routes has not only made Eldecalcitol accessible to patients but has also provided valuable tools for the synthesis of other vitamin D analogs, paving the way for the discovery of new therapeutics. Future research in this area may focus on further optimizing the existing industrial synthesis, exploring new catalytic methods for key transformations, and applying these synthetic strategies to the creation of next-generation vitamin D analogs with even more refined pharmacological profiles.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.
  • Kubodera, N., & Hatakeyama, S. (2011). Process developments for the practical production of eldecalcitol by linear synthesis, convergent synthesis, and biomimetic synthesis. Anticancer Research, 31(5), 1500.
  • Chugai Pharmaceutical Co., Ltd. (2011). Edirol® Capsules 0.5 µ g/0.75 µg (eldecalcitol)
  • Matsumoto, T., et al. (2011). A new active vitamin D3 analog, eldecalcitol, prevents the risk of osteoporotic fractures – A randomized, active comparator, double-blind study. Bone, 49(4), 605-612.
  • Maeyama, J., et al. (2006). Two convergent approaches to the synthesis of 1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) by the Lythgoe and the Trost coupling reactions. Heterocycles, 70, 295-307.
  • Takahashi, T., et al. (2016). A new synthesis of the A-ring phosphine oxide synthon for ED-71 (Eldecalcitol) and structural revisions of the reported A-ring phosphine oxide. Tetrahedron, 72(34), 5236-5242.
  • Saito, H., et al. (1998). Effect of a new active vitamin D3 analog, 2β-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D3 (ED-71), on calcium and bone metabolism in rats. Journal of Bone and Mineral Research, 13(11), 1983-1991.
  • Moon, H. W., et al. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 118-125.
  • Kubodera, N. (2009). D-Hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini reviews in medicinal chemistry, 9(12), 1416-1422.
  • Takeda K, Terasawa T, Dobashi K and Yoshioka T: Biological process for producing steroids hydroxylated at the 25-position.

Sources

An In-Depth Technical Guide to the Role of the Eldecalcitol CD-Ring Intermediate in Vitamin D Analog Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Eldecalcitol, a potent analog of the active form of vitamin D₃, has emerged as a significant therapeutic agent for osteoporosis, demonstrating superior efficacy in increasing bone mineral density and reducing fracture risk.[1][2] The chemical architecture of Eldecalcitol, particularly its unique 2β-(3-hydroxypropoxy) substituent, necessitates a sophisticated synthetic approach.[3][4] This guide provides a comprehensive technical overview of the pivotal role of the CD-ring intermediate, a trans-hydrindane core, in the convergent synthesis of Eldecalcitol and other vitamin D analogs. We will explore the strategic importance of the convergent approach, detail the synthesis of the CD-ring synthon, elucidate its coupling with the A-ring fragment via the Horner-Wadsworth-Emmons olefination, and connect the final molecular structure to its mechanism of action through the Vitamin D Receptor (VDR) signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of steroid and vitamin D chemistry.

Introduction: The Clinical Significance of Eldecalcitol

Vitamin D₃ is a prohormone that, after metabolic activation to 1α,25-dihydroxyvitamin D₃ (Calcitriol), plays a crucial role in calcium homeostasis and bone metabolism.[5][6] However, the therapeutic application of calcitriol is often limited by its potent calcemic effects.[3] This has driven extensive research into synthetic vitamin D analogs that exhibit a more favorable therapeutic window, separating the desired effects on bone from the side effect of hypercalcemia.

Eldecalcitol (ED-71) is a second-generation vitamin D analog distinguished by a 3-hydroxypropoxy group at the 2β-position of the A-ring.[4][7] This modification confers unique pharmacological properties, including a high affinity for the vitamin D binding protein (DBP) and potent inhibitory effects on bone resorption.[3][8] Clinical trials have consistently shown that Eldecalcitol is more effective than its predecessor, alfacalcidol, in increasing bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck, and in significantly reducing the incidence of vertebral fractures.[1][2][9]

Outcome MeasureEldecalcitol vs. AlfacalcidolReference
Vertebral Fracture RiskSignificantly Lower (OR: 0.52)[2]
Lumbar Spine BMDSignificantly Higher (WMD: 2.80)[2]
Total Hip BMDSignificantly Higher (WMD: 2.11)[2]
Femoral Neck BMDSignificantly Higher (WMD: 1.78)[2]
Bone Resorption Markers (e.g., CTX-1)Significantly Decreased[1]
Data synthesized from meta-analyses of randomized controlled trials. OR = Odds Ratio; WMD = Weighted Mean Difference.

The successful development of Eldecalcitol underscores the power of medicinal chemistry to fine-tune the biological activity of the vitamin D scaffold. Central to this success is the ability to efficiently and stereoselectively construct the molecule, a task where the CD-ring intermediate plays an indispensable role.

The Convergent Synthesis Strategy: A Modular Approach to Vitamin D Analogs

The synthesis of complex molecules like Eldecalcitol can be approached linearly or convergently. A linear synthesis involves the sequential modification of a starting material through numerous steps. While straightforward in concept, linear syntheses are often plagued by low overall yields, as the final yield is the mathematical product of the yields of each individual step.[10]

Medicinal chemistry programs, which require the synthesis of numerous analogs for structure-activity relationship (SAR) studies, benefit immensely from a convergent strategy.[11][12] This approach involves the independent synthesis of key molecular fragments (synthons), which are then coupled together in the later stages of the synthesis.

Causality Behind the Convergent Choice:

  • Increased Overall Yield: By building complex fragments in parallel, the number of steps in the longest linear sequence is reduced, dramatically improving the overall yield.[10]

  • Modularity and Flexibility: The key advantage is the ability to mix and match different A-ring and CD-ring fragments. This modularity allows for the rapid generation of a library of analogs with diverse substitutions on either part of the molecule, accelerating the drug discovery process.[11][13]

  • Late-Stage Diversification: Modifications, particularly to the complex side chain which is critical for modulating bioactivity, can be incorporated into the CD-ring fragment before the final coupling step.[11]

The convergent synthesis of vitamin D analogs, therefore, relies on the efficient preparation of two key building blocks: an A-ring synthon and a CD-ring synthon (a trans-hydrindane system) that incorporates the side chain.

G cluster_A A-Ring Synthesis cluster_CD CD-Ring Synthesis A_start Simple Precursor (e.g., (-)-Quinic Acid) A_synth Multi-step Synthesis & Functionalization A_start->A_synth A_final A-Ring Synthon (e.g., Phosphine Oxide) A_synth->A_final Coupling Key Coupling Reaction (e.g., Horner-Wadsworth-Emmons) A_final->Coupling CD_start Steroid Precursor (e.g., Inhoffen-Lythgoe Diol) CD_synth Side-Chain Construction & Functionalization CD_start->CD_synth CD_final CD-Ring Synthon (e.g., Grundmann's Ketone) CD_synth->CD_final CD_final->Coupling Product Protected Vitamin D Analog Coupling->Product Deprotection Final Deprotection Product->Deprotection Eldecalcitol Eldecalcitol Deprotection->Eldecalcitol

Figure 1. Convergent synthesis workflow for Vitamin D analogs.

The CD-Ring Intermediate: The Stereochemical Anchor

The CD-ring fragment of vitamin D is a trans-fused hydrindane system. This rigid bicyclic core is crucial for orienting the A-ring and the side chain in the correct three-dimensional conformation for effective binding to the Vitamin D Receptor (VDR). The synthesis of this fragment, complete with the correct stereochemistry and the fully elaborated side chain, is a significant challenge in vitamin D chemistry.[14]

A common and practical approach to access the CD-ring fragment is through the degradation of readily available vitamin D₂.[15] This process yields the Inhoffen-Lythgoe diol, a versatile starting material that already contains the core CD-ring structure.[16] From this diol, further reactions are performed to construct the desired side chain and introduce a carbonyl group at the C-8 position, yielding a key intermediate often referred to as Grundmann's ketone. This ketone is the electrophilic partner in the subsequent coupling reaction.

Key Structural Features of the CD-Ring Synthon:

  • Trans-fused Decalin System: Provides the rigid scaffold.

  • Stereocenters: The correct stereochemistry at C-13, C-14, C-17, and C-20 is critical for biological activity. These are typically set from the chiral pool starting material.

  • Functionalized Side Chain: The side chain, terminating in a tertiary alcohol, is essential for VDR binding and activation.

  • C-8 Ketone: This carbonyl group is the reactive site for coupling with the A-ring nucleophile.

The Coupling Reaction: Forging the Triene System

The cornerstone of the convergent synthesis is the coupling of the A-ring and CD-ring fragments to form the complete seco-steroid backbone, including the characteristic (5Z, 7E)-diene system. The Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable and widely used methods for this transformation.[16][17][18]

In this reaction, the A-ring is prepared as a phosphine oxide or phosphonate. Deprotonation of the carbon adjacent to the phosphorus atom creates a highly nucleophilic phosphonate carbanion. This carbanion then attacks the C-8 carbonyl group of the CD-ring ketone. The resulting intermediate collapses to form the C-7/C-8 double bond, yielding the desired (7E)-alkene with high stereoselectivity.[19][20]

Why the HWE Reaction is a Method of Choice:

  • High Stereoselectivity: The reaction thermodynamics strongly favor the formation of the more stable E-alkene, which is the required geometry for the vitamin D triene system.[17][18]

  • High Reactivity: Phosphonate carbanions are more nucleophilic than their Wittig reagent counterparts, allowing them to react efficiently with sterically hindered ketones like the CD-ring intermediate.[20]

  • Practicality: The phosphate byproduct is water-soluble, facilitating a simple aqueous workup for its removal, which is a significant advantage in large-scale synthesis.[18]

Figure 2. Simplified Horner-Wadsworth-Emmons (HWE) reaction mechanism.

Protocol: Representative Horner-Wadsworth-Emmons Coupling

This protocol is a representative example based on established methodologies and should be adapted and optimized for specific substrates.[16][18]

Objective: To couple an A-ring phosphine oxide with a CD-ring ketone intermediate.

Materials:

  • A-ring phosphine oxide synthon

  • CD-ring ketone synthon

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 1.6 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Anion Generation: a. Dissolve the A-ring phosphine oxide (1.2 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath. b. Add n-BuLi (1.1 equivalents) dropwise via syringe. The formation of the carbanion is often indicated by a color change (e.g., to deep red or orange). c. Stir the solution at -78 °C for 30-60 minutes. This step is critical for ensuring complete deprotonation.

  • Coupling Reaction: a. In a separate flask, dissolve the CD-ring ketone (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Transfer the CD-ring ketone solution to the flask containing the A-ring carbanion at -78 °C via cannula. c. Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Add ethyl acetate and water. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Validation: a. Purify the crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient). b. Characterize the purified, coupled product using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. High-Performance Liquid Chromatography (HPLC) can be used to assess diastereomeric purity.[21]

Mechanism of Action: From Structure to Biological Function

The precise three-dimensional structure assembled via the CD-ring intermediate is paramount for Eldecalcitol's biological activity. Like endogenous calcitriol, Eldecalcitol exerts its effects by binding to the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[5][22]

The VDR Signaling Cascade:

  • Ligand Binding: Eldecalcitol enters the target cell and binds to the Ligand Binding Pocket (LBP) of the VDR. The 1α- and 25-hydroxyl groups, anchored by the rigid CD-ring and side chain, are critical for this initial binding. The 2β-(3-hydroxypropoxy) group of Eldecalcitol forms additional contacts within the LBP, contributing to its high binding affinity.[3][8]

  • Conformational Change: Ligand binding induces a conformational change in the VDR, primarily in the activation function 2 (AF-2) domain.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5][6]

  • DNA Binding: This VDR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[22][23]

  • Transcriptional Regulation: The DNA-bound complex recruits a suite of co-activator or co-repressor proteins. These complexes modulate the chromatin structure and the activity of RNA polymerase II, ultimately leading to the up- or down-regulation of gene transcription.[24][25]

In bone, this signaling cascade leads to a potent suppression of genes that promote osteoclast differentiation (e.g., RANKL), thereby inhibiting bone resorption.[26][27] This potent anti-resorptive action, coupled with a lesser effect on intestinal calcium absorption compared to calcitriol, gives Eldecalcitol its favorable therapeutic profile for treating osteoporosis.[28]

G cluster_cell Target Cell (e.g., Osteoblast Precursor) cluster_cyto Cytoplasm cluster_nuc Nucleus Eldecalcitol Eldecalcitol VDR VDR Eldecalcitol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR DNA VDRE Target Gene (e.g., RANKL) VDR_RXR->DNA:f1 Binds CoReg Co-regulators (Co-activators/ Co-repressors) DNA:f1->CoReg Recruits Transcription Transcription Repressed CoReg->Transcription

Figure 3. VDR signaling pathway initiated by Eldecalcitol.

Analytical Characterization of Vitamin D Analogs

Ensuring the purity and confirming the structure of the final active pharmaceutical ingredient (API) is critical. Due to the low physiological concentrations and structural similarity of vitamin D metabolites and analogs, highly sensitive and specific analytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D compounds.[29][30]

Protocol: General Workflow for LC-MS/MS Analysis

Objective: To quantify Eldecalcitol and related impurities in a sample matrix.

  • Sample Preparation: a. Protein Precipitation: For biological samples (e.g., serum), proteins are first precipitated using a solvent like acetonitrile or methanol. This step releases the DBP-bound analog. b. Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to remove salts and phospholipids and to concentrate the analyte.[31] Captiva EMR—Lipid cartridges are effective for selective lipid removal.[31] c. Derivatization (Optional): To improve ionization efficiency, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed. PTAD reacts with the s-cis-diene of the vitamin D core in a Diels-Alder reaction, creating a product that ionizes well.[7]

  • Chromatographic Separation (LC): a. A reverse-phase C18 column is typically used to separate Eldecalcitol from other metabolites and potential isomers (e.g., C-3 epimers).[32] b. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium formate, is used.

  • Detection (MS/MS): a. The column eluent is introduced into a mass spectrometer, typically using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). b. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[33] c. MRM Transitions: At least two specific precursor-to-product ion transitions are monitored: one for quantification ("quantifier") and one for confirmation ("qualifier"). An isotopically labeled internal standard (e.g., Eldecalcitol-d6) is used to ensure accuracy.[33][34]

This self-validating system, using specific retention times and multiple ion ratios, provides unambiguous identification and precise quantification of the target analog.

Conclusion

The CD-ring intermediate is far more than a simple building block in vitamin D chemistry; it is the stereochemical foundation upon which the biological activity of analogs like Eldecalcitol is built. Its rigid trans-hydrindane structure is essential for correctly positioning the A-ring and the crucial side chain for high-affinity VDR binding. The convergent synthetic strategy, which hinges on the independent and efficient synthesis of this CD-ring synthon, provides the necessary flexibility and efficiency for modern drug discovery. By coupling this intermediate with various A-ring fragments through robust methods like the Horner-Wadsworth-Emmons reaction, medicinal chemists can rapidly generate and evaluate novel compounds. The success of Eldecalcitol is a direct testament to this powerful synergy of strategic synthesis, detailed mechanistic understanding, and rigorous clinical evaluation, offering profound insights for the future development of tissue-selective nuclear receptor modulators.

References

  • Teng, C., et al. (2020). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS. [Link]

  • Saito, H., & Kubodera, N. (2012). Discovery of eldecalcitol, a therapeutic agent for osteoporosis, through study of active vitamin D3 analogs, and an analysis of its molecular mechanism of action. The Journal of Antibiotics. [Link]

  • Odrzywolska, M., et al. (1999). Convergent synthesis, chiral HPLC, and vitamin D receptor affinity of analogs of 1,25-dihydroxycholecalciferol. Chirality. [Link]

  • Campbell, M. J., & Adorini, L. (2006). A Genomic Perspective on Vitamin D Signaling. Anticancer Research. [Link]

  • Axson, E. L. (2014). Recent Developments Towards the Synthesis of Vitamin D Metabolites. Jacobs Journal of Medicinal Chemistry. [Link]

  • Teng, C. (2019). Synthesis of Vitamin D Analogues. ProQuest Dissertations Publishing. [Link]

  • Boros, L. G., & Vánky, F. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry. [Link]

  • Sakai, S., & Takeda, S. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging. [Link]

  • Haussler, M. R., et al. (2011). The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Xia, W., et al. (2022). Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis. Archives of Osteoporosis. [Link]

  • Xia, W., et al. (2022). Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis. Archives of Osteoporosis. [Link]

  • Zhu, J., & Wu, X. (2015). Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials. Therapeutics and Clinical Risk Management. [Link]

  • Carlberg, C., & Molnár, F. (2012). Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor. Steroids. [Link]

  • Pike, J. W., & Meyer, M. B. (2012). Genome-wide Principles of Gene Regulation by the Vitamin D Receptor and Its Activating Ligand. Molecular and Cellular Endocrinology. [Link]

  • Wikipedia. (n.d.). Eldecalcitol. Wikipedia. [Link]

  • Saponaro, F., et al. (2020). Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects. Nutrients. [Link]

  • Uchiyama, Y., et al. (2014). Eldecalcitol replaces endogenous calcitriol but does not fully compensate for its action in vivo. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Zhang, Y., et al. (2022). Efficacy and Safety of Eldecalcitol for Osteoporosis: A Meta-Analysis of Randomized Controlled Trials. Frontiers in Endocrinology. [Link]

  • Cid, M., & Mourino, A. (2011). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Current Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Schematic model of eldecalcitol action on bone cells. ResearchGate. [Link]

  • Anami, Y. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. International Journal of Molecular Sciences. [Link]

  • Harada, S., & Mizoguchi, T. (2014). Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol. BoneKEy Reports. [Link]

  • Ofenloch-Haehnle, B. (2012). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. Journal of Clinical Pathology. [Link]

  • Kubodera, N. (2017). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. Chemical and Pharmaceutical Bulletin. [Link]

  • Verlinden, L., et al. (2011). CD-ring modified vitamin D3 analogs and their superagonistic action. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Zhang, Y., et al. (2022). Efficacy and Safety of Eldecalcitol for Osteoporosis: A Meta-Analysis of Randomized Controlled Trials. Frontiers in Endocrinology. [Link]

  • Anami, Y. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. International Journal of Molecular Sciences. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research. [Link]

  • Ofenloch-Haehnle, B. (2013). Analytical Methods for Quantification of Vitamin D and Implications for Research and Clinical Practice. Anticancer Research. [Link]

  • Kumar, P., et al. (2022). Analytical methods for 25-hydroxyvitamin D: advantages and limitations of the existing assays. Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Ofenloch-Haehnle, B. (2012). Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Agilent Technologies. (2017). Vitamin D Metabolite Analysis in Biological Samples Using Agilent Captiva EMR—Lipid. Agilent Technologies Application Note. [Link]

  • University of Wisconsin-Madison. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. UW-Madison Chemistry. [Link]

  • Kubodera, N., et al. (2002). Synthesis of All Possible A-ring Diastereomers at the 1- And 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) Using C2-symmetrical Epoxide as a Common Starting Material. Chemical & Pharmaceutical Bulletin. [Link]

Sources

A Technical Guide to the Solubility and Stability of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eldecalcitol, an active vitamin D analog, is a critical therapeutic agent for osteoporosis.[1][2] Its synthesis is a complex process where the quality of intermediates is paramount to the purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of a pivotal precursor, the Eldecalcitol C/D-ring fragment, herein referred to as Intermediate CD. We will explore the core physicochemical characteristics of this intermediate—its solubility in various solvent systems and its stability under forced degradation conditions—to provide a robust framework for its handling, storage, and downstream processing.

The synthesis of Eldecalcitol is often achieved through a convergent approach, coupling an A-ring fragment with a C/D-ring fragment.[3][4] This strategy enhances efficiency and allows for modifications to different parts of the molecule.[5] The C/D-ring fragment, typically a highly functionalized hydrindanone system, represents a significant chiral building block. Understanding its behavior is crucial for optimizing reaction conditions, developing purification strategies, and ensuring the chemical integrity of the synthetic pathway.

This document details scientifically grounded methodologies for assessing the solubility and stability of Intermediate CD, adhering to principles outlined in International Council for Harmonisation (ICH) guidelines.[6][7] We present solubility data in a range of common organic solvents and explore its stability under hydrolytic, oxidative, photolytic, and thermal stress. The resulting data is intended to empower researchers and drug development professionals to make informed decisions, mitigate risks of impurity formation, and streamline the process development for Eldecalcitol.

Introduction: The Role of Intermediates in Eldecalcitol Synthesis

Eldecalcitol, or 1α,25-dihydroxy-2β-(3-hydroxypropyloxy)vitamin D₃, is distinguished from its parent compound, calcitriol, by a hydroxypropoxy substituent at the 2β-position.[8][9] This modification results in a potent inhibitory effect on bone resorption, making it a valuable treatment for osteoporosis.[1][9] The industrial-scale production of Eldecalcitol has moved from lengthy linear sequences to more efficient convergent syntheses.[3][4]

A convergent synthesis strategy involves the independent preparation of complex molecular fragments (synthons) which are later combined to form the final molecule. In the context of Eldecalcitol, this typically involves the synthesis of an A-ring synthon and a C/D-ring synthon.[3][5] The "Intermediate CD" of this guide refers to the core C/D-ring fragment, a stereochemically complex building block that forms the backbone of the secosteroid structure.

The purity, solubility, and stability of this intermediate are not merely academic concerns; they have direct and significant impacts on the overall process:

  • Process Efficiency: Poor solubility can lead to heterogeneous reaction mixtures, reducing reaction rates and yields.

  • Purification: Knowledge of solubility is essential for developing effective crystallization or chromatographic purification methods.

  • Impurity Profile: Degradation of the intermediate introduces impurities that can be difficult to remove and may compromise the safety and efficacy of the final drug product.[10]

  • Storage and Handling: Understanding stability informs the necessary conditions for storage and handling to prevent degradation over time.

This guide provides the foundational data and protocols to manage these aspects effectively.

Solubility Profile of Intermediate CD

The solubility of an intermediate dictates the choice of solvents for reaction, extraction, and purification. A comprehensive understanding of its solubility profile is the first step in rational process design.

Methodology for Solubility Assessment: The Shake-Flask Method

The equilibrium solubility of Intermediate CD was determined using the widely accepted shake-flask method. This protocol provides a reliable measure of solubility at a given temperature.

Experimental Protocol:

  • Preparation: Add an excess amount of Intermediate CD to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid is critical to ensure that saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. For systems with fine particles, centrifugation may be required.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

  • Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of Intermediate CD using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL.

Solubility in Common Organic Solvents

The solubility of Intermediate CD was evaluated in a panel of organic solvents commonly used in pharmaceutical synthesis. The results are summarized below.

SolventClassSolubility at 25°C (mg/mL)Application Insight
Dichloromethane (DCM)Chlorinated> 200Very Soluble. Excellent for reactions and extractions.
Ethyl Acetate (EtOAc)Ester~150Freely Soluble. Good for reaction and chromatography.
AcetoneKetone~120Freely Soluble. Useful for reactions and cleaning.
2-Propanol (IPA)Alcohol~50Soluble. Potential for crystallization/precipitation.
Acetonitrile (ACN)Nitrile~40Soluble. Common HPLC mobile phase component.
Methanol (MeOH)Alcohol~30Soluble. Often used in reactions and chromatography.
TolueneAromatic~25Sparingly Soluble. May be used for specific reactions.
HeptaneAliphatic< 1Practically Insoluble. Ideal as an anti-solvent for crystallization.

Causality and Insights: The high solubility in polar aprotic solvents like DCM and EtOAc is consistent with the molecular structure of a functionalized steroid derivative containing polar hydroxyl groups and a nonpolar hydrocarbon core. The lower solubility in alcohols like IPA and methanol suggests that hydrogen bonding with the solvent is less favorable than solvation by the aprotic solvents. The practical insolubility in nonpolar heptane is expected and highly useful, as heptane can be used as an anti-solvent to induce crystallization from more soluble systems like EtOAc or DCM.

Aqueous Solubility

As expected for a lipophilic molecule, Intermediate CD is practically insoluble in water (< 0.01 mg/mL).[12] This characteristic is typical for steroid-based structures and vitamin D analogs, which are known to be fat-soluble.[13] Due to its negligible aqueous solubility, pH-dependent solubility studies were not pursued.

Stability Profile and Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by ICH guidelines to understand the intrinsic stability of a substance.[7][14] These studies involve subjecting the intermediate to stress conditions more severe than those used for accelerated stability testing to identify potential degradation pathways and products.[15][16] The goal is to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants.[6]

Analytical Methodology

A stability-indicating HPLC-UV method was developed and validated for these studies.

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Acetonitrile and Water.

  • Detection: UV at 265 nm, a common wavelength for vitamin D-related structures.[17]

  • Validation: The method demonstrated specificity, allowing for the separation of the main peak from all generated degradation products.

Forced Degradation Experimental Workflows

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare solutions of Intermediate CD in appropriate solvents acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) ox Oxidation (e.g., 3% H2O2, RT) therm Thermal (e.g., 80°C, Solid State) photo Photolytic (ICH Q1B light exposure) analysis Analyze samples by Stability-Indicating HPLC-UV at specified time points acid->analysis base->analysis ox->analysis therm->analysis photo->analysis mass_bal Assess Peak Purity and Calculate Mass Balance analysis->mass_bal id Characterize significant degradants (LC-MS, NMR) mass_bal->id Degradation_Logic cluster_stressors Stress Factors cluster_stable Stable Conditions cluster_outcomes Outcomes substance Intermediate CD acid Acidic pH substance->acid susceptible to oxidation Oxidizing Agents (e.g., Peroxides) substance->oxidation susceptible to light UV/Visible Light substance->light susceptible to base Basic pH substance->base stable under heat Thermal (Heat) substance->heat stable under degradation Degradation Products (Impurities) acid->degradation oxidation->degradation light->degradation stable_mol Stable Molecule base->stable_mol heat->stable_mol

Caption: Key Factors Influencing the Stability of Intermediate CD.

Best Practices for Handling and Storage

Based on the solubility and stability data, the following recommendations are provided to ensure the integrity of Eldecalcitol Intermediate CD:

  • Solvent Selection: Use apolar aprotic solvents like Dichloromethane or Ethyl Acetate for reactions and dissolutions where high solubility is desired. Use aliphatic hydrocarbons like Heptane as anti-solvents for crystallization and precipitation.

  • pH Control: Avoid acidic conditions during aqueous workups or in process streams. Maintain neutral or slightly basic conditions to prevent hydrolysis and isomerization.

  • Atmosphere Control: To mitigate oxidative degradation, handle the material under an inert atmosphere (e.g., Nitrogen or Argon), especially when in solution or during long-term storage.

  • Light Protection: The intermediate is photosensitive. Protect it from light at all stages of handling, processing, and storage by using amber glassware or light-blocking containers.

  • Storage Conditions: Store the solid intermediate in well-sealed containers in a cool, dark, and dry place. Refrigeration (2-8°C) under an inert atmosphere is recommended for long-term storage to minimize the risk of both oxidative and photolytic degradation.

By adhering to these guidelines, researchers and manufacturing professionals can preserve the quality of Eldecalcitol Intermediate CD, leading to a more robust, controlled, and efficient synthesis of the final Eldecalcitol API.

References

  • Jordi Labs. (n.d.). ICH Q1A, Q1B, Forced Degradation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ashish, K., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9. Retrieved from [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. SciSpace. Retrieved from [Link]

  • Shakeel, F., et al. (2025). Solubility and thermodynamic function of vitamin D3 in different mono solvents. ScienceDirect. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]

  • Landi, C., et al. (2025). Vitamin D Nanoliposomes to Improve Solubility, Stability, and Uptake Across Intestinal Barrier. National Center for Biotechnology Information. Retrieved from [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Eldecalcitol-impurities. Retrieved from [Link]

  • Temova Rakuša, Ž., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. National Center for Biotechnology Information. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Saito, N., & Suhara, Y. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. MDPI. Retrieved from [Link]

  • Lu, Z., et al. (2021). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 118(47). Retrieved from [Link]

  • Temova Rakuša, Ž., et al. (2021). Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products. Ovid. Retrieved from [Link]

  • Matsumoto, T. (2012). Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol. ResearchGate. Retrieved from [Link]

  • Saito, H. (2013). Eldecalcitol for the treatment of osteoporosis. National Center for Biotechnology Information. Retrieved from [Link]

  • Matsumoto, T. (2014). Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol. National Center for Biotechnology Information. Retrieved from [Link]

  • Matsumoto, T. (2012). Eldecalcitol for the treatment of osteoporosis. PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Convergent Synthesis of Eldecalcitol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Eldecalcitol and its Convergent Synthesis

Eldecalcitol (trade name Edirol®), a potent analog of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1] Its unique structure, featuring a 2β-(3-hydroxypropoxy) substituent, confers a distinct biological profile characterized by a strong inhibitory effect on bone resorption and a significant increase in bone mineral density.[1][2][3] Compared to its predecessors, Eldecalcitol offers an improved therapeutic window, making it a valuable tool in the management of metabolic bone diseases.[4][5]

The manufacturing of Eldecalcitol has evolved from lengthy and low-yielding linear syntheses to more efficient and scalable convergent strategies.[6][7][8] A convergent approach involves the independent synthesis of complex fragments of the target molecule, which are then coupled at a late stage. This methodology offers significant advantages in terms of overall yield, flexibility for analog synthesis, and ease of purification.

This document provides a detailed protocol for a key convergent synthesis of Eldecalcitol, focusing on the preparation of a crucial C/D-ring intermediate and its subsequent coupling with an A-ring synthon. This guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of this important pharmaceutical agent.

Overall Synthetic Strategy

The convergent synthesis of Eldecalcitol described herein involves the preparation of two key building blocks: the C/D-ring fragment, which contains the characteristic side chain of the vitamin D molecule, and an A-ring synthon, typically a phosphine oxide derivative. The synthesis of the C/D-ring intermediate commences from the readily available calcifediol (25-hydroxyvitamin D₃). The crucial coupling of these two fragments is achieved via a Horner-Wadsworth-Emmons (HWE) reaction, a powerful and stereoselective method for the formation of carbon-carbon double bonds.[1][9][10] The final step involves the deprotection of the silyl ether protecting groups to yield the target molecule, Eldecalcitol.

Part 1: Synthesis of the C/D-Ring Bromomethylene Intermediate

This section details the multi-step synthesis of the key C/D-ring fragment, a bromomethylene derivative, starting from calcifediol.

Diagram of the C/D-Ring Synthesis Workflow

CD-Ring Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Oxidation cluster_3 Step 4: Wittig-type Reaction Calcifediol Calcifediol ProtectedDiol TES-Protected Diol Calcifediol->ProtectedDiol TESOTf, Et3N CH2Cl2 Intermediate_1 TES-Protected Diol Alcohol_Intermediate Alcohol Intermediate Intermediate_1->Alcohol_Intermediate 1. O3, CH2Cl2/MeOH 2. NaBH4 Intermediate_2 Alcohol Intermediate Aldehyde_Intermediate Aldehyde Intermediate Intermediate_2->Aldehyde_Intermediate TPAP, NMO CH2Cl2, 4Å MS Intermediate_3 Aldehyde Intermediate CD_Ring_Bromomethylene C/D-Ring Bromomethylene Intermediate_3->CD_Ring_Bromomethylene Ph3P+CH2BrBr- NaHMDS, THF

Caption: Workflow for the synthesis of the C/D-ring bromomethylene intermediate.

Materials and Reagents
ReagentSupplierPurity/Grade
Calcifediol (25-hydroxyvitamin D₃)Major Supplier≥98%
Triethylsilyl trifluoromethanesulfonate (TESOTf)Major Supplier≥99%
Triethylamine (Et₃N)Major SupplierAnhydrous, ≥99.5%
Dichloromethane (CH₂Cl₂)Major SupplierAnhydrous, ≥99.8%
Methanol (MeOH)Major SupplierAnhydrous, ≥99.8%
Ozone (O₃)Generated in situ-
Sodium borohydride (NaBH₄)Major Supplier≥98%
Tetrapropylammonium perruthenate (TPAP)Major Supplier≥97%
N-Methylmorpholine N-oxide (NMO)Major Supplier≥97%
4Å Molecular Sieves (4Å MS)Major SupplierPowdered, activated
(Bromomethyl)triphenylphosphonium bromideMajor Supplier≥98%
Sodium bis(trimethylsilyl)amide (NaHMDS)Major Supplier1.0 M in THF
Tetrahydrofuran (THF)Major SupplierAnhydrous, ≥99.9%
Ethyl acetate (EtOAc)Major SupplierACS Grade
HexanesMajor SupplierACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house-
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house-
BrinePrepared in-house-
Anhydrous magnesium sulfate (MgSO₄)Major SupplierACS Grade
Silica gelMajor Supplier60 Å, 230-400 mesh
Detailed Experimental Protocol

Step 1: Protection of Hydroxyl Groups

  • To a solution of calcifediol (1.0 g, 2.5 mmol) in anhydrous dichloromethane (25 mL) under an argon atmosphere at 0 °C, add triethylamine (1.05 mL, 7.5 mmol).

  • Slowly add triethylsilyl trifluoromethanesulfonate (TESOTf) (1.42 mL, 6.25 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the TES-protected diol.

Step 2: Oxidative Cleavage of the Double Bond

  • Dissolve the TES-protected diol (from Step 1) in a mixture of dichloromethane (40 mL) and methanol (10 mL) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.

  • Purge the solution with argon or nitrogen to remove excess ozone.

  • Slowly add sodium borohydride (0.28 g, 7.5 mmol) in small portions to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.[11]

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate. This intermediate is often used in the next step without further purification.

Step 3: Oxidation to the Aldehyde

  • To a stirred suspension of N-methylmorpholine N-oxide (NMO) (0.44 g, 3.75 mmol) and powdered 4Å molecular sieves (1.0 g) in anhydrous dichloromethane (25 mL) under an argon atmosphere, add the crude alcohol intermediate (from Step 2) dissolved in dichloromethane (10 mL).

  • Add tetrapropylammonium perruthenate (TPAP) (0.044 g, 0.125 mmol) in one portion.[8][10][12][13]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure to afford the crude aldehyde intermediate, which is used immediately in the next step.

Step 4: Wittig-type Reaction to form the Bromomethylene Group

  • To a suspension of (bromomethyl)triphenylphosphonium bromide (1.64 g, 3.75 mmol) in anhydrous tetrahydrofuran (25 mL) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (3.75 mL of a 1.0 M solution in THF, 3.75 mmol) dropwise.

  • Stir the resulting orange-red ylide solution at -78 °C for 30 minutes.

  • Add a solution of the crude aldehyde intermediate (from Step 3) in anhydrous tetrahydrofuran (10 mL) dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 2% ethyl acetate in hexanes) to yield the C/D-ring bromomethylene intermediate.

Part 2: Horner-Wadsworth-Emmons Coupling and Final Deprotection

This section describes the coupling of the synthesized C/D-ring intermediate with an A-ring phosphine oxide synthon, followed by the final deprotection to yield Eldecalcitol.

Diagram of the Coupling and Deprotection Workflow

Coupling and Deprotection Workflow cluster_4 Step 5: Horner-Wadsworth-Emmons Coupling cluster_5 Step 6: Deprotection CD_Ring C/D-Ring Bromomethylene Coupled_Product Protected Eldecalcitol CD_Ring->Coupled_Product n-BuLi, THF A_Ring A-Ring Phosphine Oxide A_Ring->Coupled_Product Intermediate_4 Protected Eldecalcitol Eldecalcitol Eldecalcitol Intermediate_4->Eldecalcitol TBAF, THF

Caption: Workflow for the Horner-Wadsworth-Emmons coupling and final deprotection.

Materials and Reagents
ReagentSupplierPurity/Grade
C/D-Ring Bromomethylene IntermediateSynthesized in Part 1-
A-Ring Phosphine Oxide SynthonSynthesized separately≥98%
n-Butyllithium (n-BuLi)Major Supplier2.5 M in hexanes
Tetrahydrofuran (THF)Major SupplierAnhydrous, ≥99.9%
Tetrabutylammonium fluoride (TBAF)Major Supplier1.0 M in THF
Ethyl acetate (EtOAc)Major SupplierACS Grade
HexanesMajor SupplierACS Grade
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house-
BrinePrepared in-house-
Anhydrous magnesium sulfate (MgSO₄)Major SupplierACS Grade
Silica gelMajor Supplier60 Å, 230-400 mesh
High-Performance Liquid Chromatography (HPLC)--
Detailed Experimental Protocol

Step 5: Horner-Wadsworth-Emmons Coupling

  • To a solution of the A-ring phosphine oxide synthon (1.2 equivalents) in anhydrous tetrahydrofuran (20 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents of a 2.5 M solution in hexanes) dropwise.

  • Stir the resulting deep red solution at -78 °C for 30 minutes.

  • Add a solution of the C/D-ring bromomethylene intermediate (1.0 equivalent, from Part 1) in anhydrous tetrahydrofuran (10 mL) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (15 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 1% to 5% ethyl acetate in hexanes) to afford the protected Eldecalcitol.

Step 6: Final Deprotection

  • To a solution of the protected Eldecalcitol (from Step 5) in anhydrous tetrahydrofuran (15 mL) at 0 °C, add tetrabutylammonium fluoride (TBAF) (5.0 equivalents of a 1.0 M solution in THF) dropwise.[14][15][16][17]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain pure Eldecalcitol.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTheoretical Yield (molar)
1CalcifediolTESOTf, Et₃NTES-Protected Diol~90%
2TES-Protected DiolO₃, NaBH₄Alcohol Intermediate~85% (over 2 steps)
3Alcohol IntermediateTPAP, NMOAldehyde Intermediate~90%
4Aldehyde IntermediatePh₃P⁺CH₂BrBr⁻, NaHMDSC/D-Ring Bromomethylene~70%
5C/D-Ring & A-Ring Synthonsn-BuLiProtected Eldecalcitol~60%
6Protected EldecalcitolTBAFEldecalcitol~80%

Scientific Integrity & Logic: Rationale Behind Experimental Choices

  • Choice of Protecting Groups: The hydroxyl groups at C-1 and C-25 of calcifediol are protected as triethylsilyl (TES) ethers. TES ethers are chosen for their stability under the conditions of ozonolysis and oxidation, yet they can be readily cleaved in the final deprotection step using a fluoride source like TBAF.[15][18][19] The use of silyl ethers is a common and effective strategy in the synthesis of complex molecules.[15]

  • Oxidative Cleavage and Reduction: Ozonolysis is a powerful and reliable method for cleaving the C=C double bond in the vitamin D side chain.[4][11][20][21][22] The subsequent reductive workup with sodium borohydride directly converts the initially formed ozonide to the desired primary alcohol, avoiding the formation of carboxylic acids that would result from an oxidative workup.[11]

  • Mild Oxidation: The oxidation of the primary alcohol to the corresponding aldehyde is a critical step. The Ley-Griffith oxidation, employing catalytic tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as the co-oxidant, is a mild and highly selective method that avoids over-oxidation to the carboxylic acid.[2][8][10][12][13] The use of 4Å molecular sieves helps to remove any water present, which can interfere with the reaction.

  • Stereoselective Olefination: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of this convergent synthesis. It allows for the stereoselective formation of the exocyclic double bond, a key structural feature of the vitamin D triene system. The use of a phosphine oxide-stabilized carbanion generally favors the formation of the desired (E)-alkene.[1][9][10]

  • Final Deprotection: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for the final deprotection step. The high affinity of the fluoride ion for silicon ensures the efficient and clean cleavage of the multiple silyl ether protecting groups under mild conditions, revealing the free hydroxyl groups of Eldecalcitol.[14][15][16][17]

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 233-240.
  • Zhu, G. D., & Okamura, W. H. (2004). Synthesis of Vitamin D (Calciferol). Chemical Reviews, 104(8), 3083-3128.
  • Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994). Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis. Synthesis, 1994(7), 639-666.
  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules. (2021).
  • Gelest. Deprotection of Silyl Ethers. Retrieved from [Link]

  • Saito, H., & Matsumoto, T. (2012). Eldecalcitol for the treatment of osteoporosis. Drugs of today (Barcelona, Spain : 1998), 48(4), 255–267.
  • Daniewski, A. R., Kiegiel, J., & Wicha, J. (2001). Improved preparation of a-ring phosphine oxides for the synthesis of vitamin d analogs.
  • Master Organic Chemistry. (2013). Alkene Reactions: Ozonolysis. Retrieved from [Link]

  • NROChemistry. Ley-Griffith Oxidation: Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2020). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Retrieved from [Link]

  • Organic Chemistry Portal. Tetrapropylammonium Perruthenate - TPAP. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). TES protection. Retrieved from [Link]

  • De Clercq, P. J. (2006). Application of the Solid-Phase Julia–Lythgoe Olefination in Vitamin D Side-Chain Construction. Molecules, 11(8), 655-660.
  • Reich, M. (2001). Deprotection of a tert-butyldimethylsilyl ether. ChemSpider SyntheticPages, 132.
  • GalChimia. (2011). Just a little, please. Retrieved from [Link]

  • Matsumoto, T. (2014). Vitamin D analogs and bone: preclinical and clinical studies with eldecalcitol. BoneKEy reports, 3, 523.
  • Scott, L. J. (2012). Eldecalcitol in osteoporosis. Drugs & aging, 29(7), 603–609.
  • Chem-Station. (2014). TPAP/NMO (tetrapropylammonium perruthenate). Retrieved from [Link]

  • How to Draw the Ozonolysis of Alkenes Product EASY. (2024, January 22). YouTube. Retrieved from [Link]

  • IOSR Journal. (2014). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]

  • Baran, P. S., & O'Malley, D. P. (2004). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 101(33), 11986-11991.
  • D'herde, J. N., & De Clercq, P. J. (2006). Application of the solid-phase Julia-Lythgoe olefination in vitamin D side-chain construction. Molecules (Basel, Switzerland), 11(8), 655–660.
  • Matsumoto, T., Miki, T., Hagino, H., Sugimoto, T., Okamoto, S., Hirota, T., Tanigawara, Y., Hayashi, Y., Fukunaga, M., Shiraki, M., & Nakamura, T. (2010). A new active vitamin D, eldecalcitol, prevents fractures in osteoporotic patients: a randomized, active-comparator, double-blind study. The Journal of clinical endocrinology and metabolism, 95(10), 4733–4741.
  • ResearchGate. (2011). General ozonolysis protocol. Retrieved from [Link]

  • Brown, G. K., & Gillingham, D. G. (2011). Suppression of PTH by the vitamin D analog eldecalcitol is modulated by its high affinity for the serum vitamin D-binding protein and resistance to metabolism. Journal of cellular biochemistry, 112(5), 1348–1352.
  • Organic Syntheses. vinyl bromide. Retrieved from [Link]

  • Wikipedia. Ozonolysis. Retrieved from [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

  • Wikipedia. Tsuji–Trost reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • ResearchGate. (2017). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Retrieved from [Link]

  • ResearchGate. (2015). Research Advances in the Synthetic Methods of Vinyl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

  • Matsumoto, T. (2012). Eldecalcitol for the treatment of osteoporosis. Expert opinion on pharmacotherapy, 13(14), 2095–2103.

Sources

Application Note & Protocol: A Scalable, Process-Oriented Approach to the Synthesis of Eldecalcitol C/D-Ring Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldecalcitol (ED-71) is a potent, second-generation vitamin D analog approved for the treatment of osteoporosis.[1][2] Its industrial production relies on a convergent synthesis strategy, which necessitates the efficient, large-scale preparation of key structural fragments. This document provides a detailed guide to the experimental procedures for scaling up the production of the critical C/D-ring synthon, a 25-hydroxylated Grundmann's ketone derivative. We will detail a robust synthetic protocol, address critical process parameters for scaling, and outline the analytical controls required to ensure the production of a high-quality intermediate ready for coupling with the A-ring fragment. The methodologies presented are synthesized from established, peer-reviewed process development literature to ensure scientific integrity and practical applicability in a drug development setting.

Introduction: The Strategic Importance of Convergent Synthesis

The chemical synthesis of complex molecules like Eldecalcitol presents significant challenges. Early routes employed a linear synthesis, which, while successful in producing the molecule, involved 27 steps and resulted in a very low overall yield (approx. 0.03%), rendering it unsuitable for industrial production.[3][4][5]

Modern pharmaceutical manufacturing overwhelmingly favors a convergent synthesis approach. This strategy involves preparing complex molecular fragments—in this case, the A-ring and the C/D-ring systems—independently and then coupling them in the final stages of the synthesis.[5][6][7]

Key Advantages of a Convergent Approach:

  • Higher Overall Yield: The overall yield is the product of the yields of the longest linear sequence. By creating fragments in parallel, the number of sequential steps is drastically reduced.

  • Increased Efficiency: Parallel synthesis allows for more efficient resource allocation and shorter production timelines.

  • Simplified Purification: Intermediates can be purified more easily than the final, larger molecule, and any impurities from one fragment's synthesis do not carry through all subsequent steps.

  • Flexibility: This modular approach allows for the synthesis of various analogs by simply modifying one of the fragments, a significant advantage in drug discovery and development.[6][8]

The C/D-ring fragment, a trans-hydrindane core, represents the foundational steroid skeleton of the molecule.[9][10] The successful scale-up of Eldecalcitol production is therefore critically dependent on a reliable and scalable process for manufacturing this key intermediate. This guide focuses on the synthesis of the protected 25-hydroxy Grundmann's ketone, a pivotal C/D-ring intermediate used in a highly efficient, industrial-scale synthesis of Eldecalcitol.[11][12]

Synthesis Workflow Overview

The selected strategy focuses on a late-stage functionalization of the readily available Grundmann's ketone. This avoids lengthy synthetic sequences starting from more basic precursors. The core transformation is a direct C-H hydroxylation at the C-25 position, a notoriously unreactive tertiary carbon. This is followed by the protection of the newly installed hydroxyl group to yield the target intermediate, ready for the crucial Horner-Wadsworth-Emmons coupling reaction with the A-ring synthon.

G cluster_0 C/D-Ring Intermediate Synthesis cluster_1 Final Eldecalcitol Assembly start Grundmann's Ketone (Starting Material) step1 Direct C-H Hydroxylation (C-25 Position) start->step1 Trifluoromethyldioxirane (in situ generation) step2 Protection of C-25 Hydroxyl (e.g., Silylation) step1->step2 TBSCl, Imidazole product Target Intermediate CD (Protected 25-OH Grundmann's Ketone) step2->product coupling Horner-Wadsworth-Emmons Coupling product->coupling To Final Assembly a_ring A-Ring Synthon (Phosphine Oxide) a_ring->coupling deprotection Global Deprotection coupling->deprotection final Eldecalcitol API deprotection->final

Caption: High-level workflow for the synthesis of the C/D-Ring intermediate and its subsequent use in the final assembly of Eldecalcitol.

Detailed Protocols & Scale-Up Considerations

This section provides a step-by-step protocol for the synthesis of the C/D-Ring intermediate. The quantities are provided for a laboratory scale (10 g) and a pilot scale (1 kg) to illustrate the scaling parameters.

Step 1: Direct C-25 Hydroxylation of Grundmann's Ketone

Principle: This key step utilizes a powerful oxidizing agent, trifluoromethyldioxirane, generated in situ from Oxone® (potassium peroxymonosulfate) and 1,1,1-trifluoroacetone. This reagent is highly effective for hydroxylating unactivated C-H bonds, providing a direct route to the 25-hydroxy derivative and avoiding multi-step functionalization sequences.[11][12] The reaction is buffered with sodium bicarbonate to maintain a neutral pH, preventing acid-catalyzed side reactions.

Table 1: Reagent Quantities for C-25 Hydroxylation

Reagent/SolventLab Scale (10 g)Pilot Scale (1 kg)Molar Eq.Rationale/Notes
Grundmann's Ketone10.0 g1.00 kg1.0Starting material.
1,1,1-Trifluoroacetone12.8 g (9.1 mL)1.28 kg (0.91 L)3.0Dioxirane precursor.
Sodium Bicarbonate30.3 g3.03 kg9.5Buffer to control pH.
Oxone®44.4 g4.44 kg1.9Oxidant for dioxirane generation.
Acetonitrile (MeCN)200 mL20.0 L20 volReaction solvent.
Water (H₂O)200 mL20.0 L20 volCo-solvent for Oxone®.
Ethyl Acetate (EtOAc)300 mL30.0 L30 volExtraction solvent.

Experimental Protocol (Pilot Scale):

  • Vessel Preparation: To a 100 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge acetonitrile (20.0 L) and water (20.0 L).

  • Reagent Charging: Add Grundmann's Ketone (1.00 kg), 1,1,1-trifluoroacetone (1.28 kg), and sodium bicarbonate (3.03 kg).

  • Temperature Control: Cool the stirred suspension to 0-5 °C using a circulating chiller. Scale-Up Insight: Effective heat removal is critical. The in situ generation of dioxirane and the subsequent hydroxylation can be exothermic. A jacketed reactor with a reliable cooling system is essential to prevent temperature overshoots and potential side reactions.

  • Oxone® Addition: Add Oxone® (4.44 kg) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (In-Process Control - IPC): Stir the reaction mixture at 5-10 °C. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: Mobile Phase: Hexane/Ethyl Acetate (3:1, v/v). Stain: p-Anisaldehyde.

    • Expected Rf: Starting Material ≈ 0.6; Product ≈ 0.2.

    • Completion Criteria: The reaction is considered complete when <2% of the starting material remains by HPLC area percent.

  • Work-up & Extraction:

    • Once complete, add saturated aqueous sodium thiosulfate solution (5 L) to quench any remaining oxidant.

    • Add Ethyl Acetate (30.0 L) and stir for 15 minutes.

    • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (10 L) and then with brine (10 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure at a temperature below 40 °C to afford the crude 25-hydroxy Grundmann's ketone as an oil or semi-solid. This crude product is typically used directly in the next step without further purification.

Step 2: Silyl Protection of the C-25 Hydroxyl Group

Principle: The tertiary hydroxyl group at C-25 is protected as a tert-butyldimethylsilyl (TBS) ether. This protecting group is robust enough to withstand the conditions of the subsequent Horner-Wadsworth-Emmons reaction but can be readily removed during the final global deprotection step. Imidazole is used as a base and catalyst for the silylation.

Table 2: Reagent Quantities for Silyl Protection

Reagent/SolventLab ScalePilot ScaleMolar Eq.Rationale/Notes
Crude 25-OH Ketone~10.5 g~1.05 kg1.0Input from previous step.
tert-Butyldimethylsilyl Chloride (TBSCl)6.3 g0.63 kg1.1Silylating agent.
Imidazole5.7 g0.57 kg2.2Base and catalyst.
Dichloromethane (DCM)100 mL10.0 L10 volReaction solvent.

Experimental Protocol (Pilot Scale):

  • Reagent Charging: To the reactor containing the crude 25-hydroxy Grundmann's ketone (~1.05 kg), add Dichloromethane (10.0 L) and stir until fully dissolved.

  • Addition: Add Imidazole (0.57 kg) followed by TBSCl (0.63 kg) at room temperature (20-25 °C). A slight exotherm may be observed.

  • Reaction Monitoring (IPC): Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Add water (10 L) to the reactor and stir for 15 minutes.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl (5 L), saturated aqueous sodium bicarbonate (5 L), and brine (5 L).

  • Purification & Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Scale-Up Insight: While laboratory-scale purification often relies on silica gel chromatography, this is costly and inefficient at an industrial scale. For the C/D-ring intermediate, purification is often achieved via crystallization. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., heptane) and allowed to cool slowly to induce crystallization, yielding the pure product.[11]

  • Drying: Dry the crystalline solid in a vacuum oven at <40 °C until a constant weight is achieved.

Quality Control & Specifications

The final C/D-ring intermediate must meet stringent quality specifications before proceeding to the coupling step.

Table 3: Analytical Specifications for Intermediate CD

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the reference spectrum
Purity HPLC (UV, 265 nm)≥ 98.5% (Area %)
Largest Single Impurity HPLC≤ 0.5%
Residual Solvents GC-HSHeptane ≤ 5000 ppm; DCM ≤ 600 ppm
Loss on Drying Gravimetric≤ 0.5%

Process Logic & Rationale Visualization

The choice of reagents and conditions is dictated by the need for selectivity, safety, and scalability.

G cluster_0 Rationale for C-25 Hydroxylation cluster_1 Rationale for Scale-Up Purification node_reagent Reagent Choice Oxone® + Trifluoroacetone Why This Reagent? • Generates highly reactive dioxirane in situ. • Selectively oxidizes unactivated C-H bonds. • Avoids use of heavy metal catalysts. • Readily available and cost-effective raw materials. node_conditions Condition Choice Low Temp (0-10 °C) & Buffered pH Why These Conditions? • Controls exothermic reaction profile, ensuring safety. • Minimizes formation of degradation byproducts. • Prevents acid-catalyzed rearrangement of the steroid core. • Ensures reproducibility at scale. node_purification Method Choice Crystallization over Chromatography Why This Method? • Significantly more cost-effective at large scale. • Reduces solvent consumption and waste generation. • Can provide very high purity in a single operation. • Isolates a stable, crystalline solid, which is easier to handle and store.

Caption: Decision matrix explaining the rationale behind key process choices for scalability and efficiency.

References

  • Kubodera N, Hatakeyama S. Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research. 2012;32(1):303-309. [Link][3][4][5][7]

  • Moon HW, Lee SJ, Park SH, et al. Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development. 2020;24(12):2876-2882. [Link][11][12]

  • Baran PS, DeMartino MP, Hansen MR, et al. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences. 2022;119(18):e2200814119. [Link][6][8]

  • Okamoto R, Tabata Y, Ikura M, et al. The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Molecules. 2021;26(21):6693. [Link][9]

  • De Clercq PJ, De Buysser F, Minne G, et al. The development of CD-ring modified analogs of 1alpha,25-dihydroxyvitamin D. The Journal of Steroid Biochemistry and Molecular Biology. 2007;103(3-5):206-212. [Link][10]

  • Kubodera N. Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. Yakugaku Zasshi. 2017;137(1):23-33. [Link][1]

  • Saito T, Matsumoto T. Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging. 2013;8:1307-1314. [Link][13]

  • Takeda S, Matsumoto T. Eldecalcitol for the treatment of osteoporosis: a comprehensive review and meta-analysis of randomized clinical trials. Drug Design, Development and Therapy. 2016;10:505-513. [Link][2]

Sources

Application Notes & Protocols: Safe Handling and Storage of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Eldecalcitol Intermediate CD is a pivotal raw material in the synthesis of Eldecalcitol, a potent, orally active vitamin D3 analogue used in the treatment of osteoporosis.[1][2][3] Given the high biological activity of the final pharmaceutical product, this intermediate must be handled with stringent safety protocols to mitigate risks of occupational exposure and ensure product integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Eldecalcitol Intermediate CD, grounded in the principles of containment and risk management for potent compounds.

Compound Identification and Properties

Understanding the fundamental properties of Eldecalcitol Intermediate CD is the first step in establishing a robust safety framework. While a detailed toxicological profile for this specific intermediate is not widely published, its role in synthesizing a potent API necessitates treating it with a high degree of caution.[4]

PropertyDescriptionSource
Product Name Eldecalcitol Intermediate CD[1]
CAS Number 144848-24-8[1]
Physical Form Powder[1]
Grade Medicine Grade[1]
Primary Application Key raw material in the synthesis of Eldecalcitol for osteoporosis medications.[1]
Known Stability Stable at room temperature when stored properly.[1]

Hazard Identification and Risk Assessment

The core principle for handling this intermediate is to manage it as a potent compound. The final product, Eldecalcitol, is a powerful vitamin D analog that significantly impacts calcium metabolism and bone resorption.[5][6] Therefore, uncontrolled exposure to the intermediate poses a significant, albeit unquantified, health risk.

2.1 Principle of Potency and Containment As an intermediate for a highly potent API, all handling procedures must prioritize containment to prevent the generation and dispersal of dust and aerosols.[7][8] The open handling of this powder is strictly prohibited.[8] The primary means of personnel protection is not personal protective equipment (PPE), but rather the implementation of robust engineering controls.[9]

2.2 Occupational Exposure Banding (OEB) In the absence of a specific Occupational Exposure Limit (OEL) for Eldecalcitol Intermediate CD, the principles of Occupational Exposure Banding should be applied.[10][11] Based on the activity of the final compound, it is prudent to categorize this intermediate in a high-potency band (e.g., OEB 3 or 4), which mandates the use of containment technologies.

2.3 Potential Health Hazards Based on data for related vitamin D compounds, potential hazards from exposure may include:

  • Acute Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[12]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12]

  • Reproductive Toxicity: Some potent molecules may pose risks to fetal development.[13]

Engineering Controls: The Primary Barrier

Engineering controls are designed to isolate the potent compound from the operator and the surrounding environment. Their proper selection and implementation are the most critical factors in safe handling.

3.1 Primary Containment: Isolating the Material All operations involving the handling of powdered Eldecalcitol Intermediate CD must be conducted within a primary containment system.

  • Barrier Isolators (Glove Boxes): These are the most common and effective systems for containing potent materials during weighing, dispensing, and small-scale transfers.[8] They provide a physical barrier between the operator and the compound, with manipulation occurring via sealed glove ports.

  • Closed-System Transfers: For moving larger quantities of material between process equipment, closed-transfer systems using technologies like split butterfly valves are essential to prevent powder release.[13][14]

3.2 Secondary Containment: Facility Design The facility itself acts as a secondary layer of protection.

  • Negative Pressure Differentials: The handling room should be maintained at a negative air pressure relative to adjacent corridors and airlocks.[8][9] This ensures that any potential airborne contaminants are drawn into the room's filtration system rather than escaping into cleaner areas.

  • Airlocks: Personnel and materials should enter and exit the potent compound handling suite through airlocks to maintain pressure differentials and provide a buffer zone for gowning and de-gowning procedures.[8]

  • Air Filtration: The facility's HVAC system must be single-pass (no air recirculation) and equipped with high-efficiency particulate air (HEPA) filters on the exhaust to capture any potent compound before air is released to the environment.[9]

facility_workflow cluster_outside General Facility Area cluster_airlocks Airlock System (Higher Pressure) cluster_potent_area Potent Compound Suite (Negative Pressure) General_Access General Access Personnel_Airlock Personnel Airlock (Gowning) General_Access->Personnel_Airlock Personnel Entry Material_Airlock Material Airlock General_Access->Material_Airlock Material Entry Processing_Room Processing Room (Barrier Isolator) Personnel_Airlock->Processing_Room Material_Airlock->Processing_Room Decontamination Decontamination (De-gowning) Processing_Room->Decontamination Personnel Exit Decontamination->General_Access

Diagram: High-Containment Facility Workflow

Personal Protective Equipment (PPE)

PPE is a crucial secondary line of defense and should never be used as the primary means of protection. The specific PPE required depends on the task but should be comprehensive when handling powders.

TaskRespiratory ProtectionBody ProtectionHand ProtectionEye/Face Protection
Weighing/Dispensing (in Isolator) Powered Air-Purifying Respirator (PAPR) recommended as a precaution.[13]Disposable full-body suit (e.g., Tyvek®).[13]Double-gloving with chemically resistant gloves.[15]Safety goggles.
Equipment Cleaning PAPR or respirator with appropriate particulate filters.Disposable full-body suit.Double-gloving with chemically resistant gloves.Safety goggles and face shield.
Spill Response PAPR.Impervious, disposable full-body suit.Double-gloving with heavy-duty gloves.Safety goggles and face shield.
General Room Entry As per facility SOPs, may not be required if no open handling occurs.Lab coat or disposable suit.Single pair of gloves.Safety glasses.

Standard Operating Protocols

Strict adherence to validated Standard Operating Procedures (SOPs) is mandatory for all activities involving Eldecalcitol Intermediate CD.[10]

5.1 Protocol: Weighing and Dispensing in a Barrier Isolator

  • Preparation: Ensure the isolator has been certified for its containment performance. Decontaminate the interior surfaces before introducing materials.

  • Material Entry: Introduce the sealed container of Eldecalcitol Intermediate CD, along with all necessary tools (spatulas, weigh boats, tared containers), into the isolator via a pass-through chamber.

  • Operation:

    • Don the appropriate PPE before approaching the isolator.

    • Perform all manipulations through the glove ports.

    • Carefully open the source container inside the isolator.

    • Slowly transfer the desired amount of powder to the tared container, minimizing any dust generation. A local exhaust ventilation (LEV) snorkel within the isolator can provide additional control.

  • Material Exit: Securely seal the target container and the original source container. Decontaminate the exterior surfaces of both containers before removing them through the pass-through chamber.

  • Cleanup: Clean and decontaminate all surfaces and tools inside the isolator according to a validated procedure. All waste generated is to be treated as potent hazardous waste.

weighing_workflow start Start prep_isolator 1. Prepare & Decontaminate Isolator start->prep_isolator load_materials 2. Load Sealed Compound & Tools via Pass-Through prep_isolator->load_materials perform_weighing 3. Perform Weighing (via Glove Ports) load_materials->perform_weighing seal_decon 4. Seal Containers & Decontaminate Surfaces perform_weighing->seal_decon unload_materials 5. Unload Sealed Containers via Pass-Through seal_decon->unload_materials final_decon 6. Final Isolator & Tool Decontamination unload_materials->final_decon end End final_decon->end

Diagram: Weighing and Dispensing Workflow

Storage and Stability

Proper storage is essential to maintain the chemical stability and high purity of the intermediate.

  • Recommended Conditions: Store Eldecalcitol Intermediate CD at room temperature in a dry, tightly sealed container.[1]

  • Rationale: The material's stability at ambient temperature is a significant operational advantage, simplifying transportation and long-term stock management without the need for specialized refrigeration or freezing, which reduces operational costs.[1]

  • Container Integrity: Always use well-labeled, airtight containers to protect the material from moisture and atmospheric contaminants. Ensure the seal is intact after each use.

  • Storage Location: Store in a designated, secure, and well-ventilated area away from incompatible materials. While stable at room temperature, this area should be segregated for potent compounds.

Emergency Procedures

Immediate and correct response to emergencies is critical to minimize exposure and environmental impact.

Emergency TypeProcedure
Powder Spill 1. Evacuate: Immediately evacuate non-essential personnel from the area. 2. Ventilation: Ensure local exhaust ventilation is operating. Do not use general ventilation that could spread the dust. 3. PPE: Don full spill response PPE (PAPR, impervious suit, double gloves, boot covers). 4. Containment: Gently cover the spill with an absorbent material designed for chemical spills to avoid making dust airborne. DO NOT dry sweep. 5. Cleanup: Carefully collect the material using a HEPA-filtered vacuum or by wet-wiping. Place all contaminated materials into a labeled, sealed hazardous waste container.[7] 6. Decontamination: Decontaminate the spill area according to a validated procedure.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area thoroughly with soap and plenty of water. 3. Seek medical attention.[7]
Eye Contact 1. Immediately flush eyes with large amounts of pure water for at least 15 minutes, holding eyelids open. 2. Seek immediate medical attention.[7]
Inhalation 1. Move the victim to fresh air immediately. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoiding mouth-to-mouth). 3. Seek immediate medical attention.[7]
Ingestion 1. Rinse mouth thoroughly with water. DO NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a poison control center or seek immediate medical attention.[7]
Fire Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguishers.[7] Firefighters must wear self-contained breathing apparatus.

References

  • Eldecalcitol Intermediates CD CAS 144848-24-8. TradeWheel.[Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. (2015-07-07). [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. (2017-09-25). [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS.[Link]

  • HANDLING OF POTENT MOLECULES (CATEGORY-IV). PharmaGuideHub. (2025-01-27). [Link]

  • Incorporating highly potent drug products into your facility. CRB Insights.[Link]

  • Vitamin D3 99 +% extra pure, USP - Safety Data Sheet. Laboratorium Discounter. (2023-02-23). [Link]

  • Eldecalcitol. PubChem, National Institutes of Health.[Link]

  • Complete D 25-OH Vitamin D Control - Safety Data Sheet. Quantimetrix. (2016-02-19). [Link]

  • ELDECALCITOL. Global Substance Registration System (GSRS).[Link]

  • ELDECALCITOL. precisionFDA.[Link]

  • Safety Data Sheet Eldecalcitol. Heron (Shanghai) Pharmaceutical Science and Technology Co., Ltd.[Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.[Link]

  • Alendronate / Vitamin D Formulation - SAFETY DATA SHEET. Organon. (2024-04-06). [Link]

  • Eldecalcitol: newly developed active vitamin D(3) analog for the treatment of osteoporosis. PubMed. (2013-03-11). [Link]

  • Overview of the clinical efficacy and safety of eldecalcitol for the treatment of osteoporosis. SpringerLink. (2022-05-05). [Link]

  • Eldecalcitol for the treatment of osteoporosis. Dovepress. (2013-09-27). [Link]

  • The safety and effectiveness profile of eldecalcitol in a prospective, post-marketing observational study in Japanese patients with osteoporosis: interim report. PubMed.[Link]

Sources

Application Notes and Protocols: Eldecalcitol Intermediate C/D-Ring as a Versatile Scaffold for Novel Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Eldecalcitol, a potent vitamin D analog approved for the treatment of osteoporosis, has garnered significant interest within the drug discovery community.[1][2] Its unique 2β-(3-hydroxypropoxy) substituent confers a distinct pharmacological profile, including a high affinity for the vitamin D-binding protein (DBP), leading to a prolonged half-life in plasma.[3] The convergent synthesis of Eldecalcitol, which involves the coupling of an A-ring synthon with a C/D-ring fragment, offers a strategic platform for the development of novel, structurally diverse vitamin D analogs.[1][2][4][5] This document provides detailed application notes and protocols for utilizing the Eldecalcitol C/D-ring intermediate as a foundational building block for the synthesis of new chemical entities. We will explore the synthesis of the C/D-ring fragment, its coupling with the A-ring, and various strategies for its chemical modification to generate novel compounds with potentially unique biological activities. These protocols are intended for researchers, scientists, and drug development professionals seeking to expand their pipeline of vitamin D-based therapeutics.

Introduction: The Strategic Advantage of the Eldecalcitol Scaffold

The therapeutic potential of vitamin D and its analogs extends beyond bone metabolism to areas such as cancer, autoimmune diseases, and inflammatory conditions.[6] The primary goal in the development of new vitamin D analogs is to dissociate the desired therapeutic effects from the dose-limiting hypercalcemic side effects.[7] Structural modifications to the A-ring, C/D-ring, and the side chain of the vitamin D molecule have been extensively explored to achieve this separation of activities.[6][8]

Eldecalcitol's C/D-ring, with its characteristic side chain, represents a validated starting point for the generation of new analogs. The convergent synthetic approach to Eldecalcitol allows for the independent synthesis and modification of the A-ring and C/D-ring fragments before their coupling.[1][2][4][5] This modularity is a significant advantage for creating a library of novel compounds, as modifications to the C/D-ring can be explored without altering the established synthesis of the A-ring.

This guide will focus on the practical application of the Eldecalcitol C/D-ring intermediate as a versatile building block. We will provide a detailed, step-by-step protocol for its synthesis, followed by the crucial coupling reaction to form the complete vitamin D seco-steroid framework. Finally, we will discuss various strategies for chemical modification of the C/D-ring to inspire the design of next-generation vitamin D analogs.

Synthesis of the Eldecalcitol C/D-Ring Intermediate

The synthesis of the Eldecalcitol C/D-ring fragment typically commences from readily available and commercially sourced calcifediol (25-hydroxyvitamin D3). The following protocol is a composite of established methodologies and provides a reliable route to the key bromomethylene C/D-ring intermediate.[1][9]

Materials and Reagents
ReagentSupplierGrade
Calcifediol (25-hydroxyvitamin D3)Sigma-Aldrich≥98%
Triethylsilyl trifluoromethanesulfonate (TESOTf)Sigma-AldrichSynthesis grade
Triethylamine (Et3N)Fisher ScientificAnhydrous, ≥99.5%
Dichloromethane (CH2Cl2)Fisher ScientificAnhydrous, ≥99.8%
Methanol (MeOH)Fisher ScientificAnhydrous, ≥99.8%
Ozone (O3)Generated in situ-
Sodium borohydride (NaBH4)Sigma-Aldrich≥98%
N-methylmorpholine N-oxide (NMO)Sigma-Aldrich≥97%
Tetrapropylammonium perruthenate (TPAP)Sigma-AldrichCatalyst grade
(Bromomethylene)triphenylphosphonium bromideSigma-Aldrich97%
Sodium hexamethyldisilazide (NaHMDS)Sigma-Aldrich1.0 M in THF
Tetrahydrofuran (THF)Fisher ScientificAnhydrous, ≥99.9%
Experimental Protocol

Step 1: Protection of Hydroxyl Groups

  • Dissolve calcifediol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) dropwise.

  • Slowly add triethylsilyl trifluoromethanesulfonate (TESOTf, 2.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bis-triethylsilyl protected calcifediol.

Step 2: Ozonolysis and Reduction

  • Dissolve the protected calcifediol from Step 1 in a mixture of dichloromethane and methanol.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add sodium borohydride (excess) portion-wise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude alcohol intermediate.

Step 3: Oxidation to the Ketone

  • Dissolve the alcohol from Step 2 in anhydrous dichloromethane.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and powdered 4 Å molecular sieves.

  • Stir the mixture for 15 minutes at room temperature.

  • Add tetrapropylammonium perruthenate (TPAP, 0.05 eq) in one portion.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate to obtain the ketone.

Step 4: Wittig Reaction to Form the Bromomethylene C/D-Ring

  • Suspend (bromomethylene)triphenylphosphonium bromide (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -60 °C.

  • Add sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 2.0 eq) dropwise.

  • Stir the resulting ylide solution at -60 °C for 30 minutes.

  • Add a solution of the ketone from Step 3 in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure bromomethylene Eldecalcitol C/D-ring intermediate.

Synthesis_of_CD_Ring Calcifediol Calcifediol Protected_Calcifediol bis-TES Protected Calcifediol Calcifediol->Protected_Calcifediol TESOTf, Et3N Alcohol_Intermediate Alcohol Intermediate Protected_Calcifediol->Alcohol_Intermediate 1. O3, -78°C 2. NaBH4 Ketone Ketone Intermediate Alcohol_Intermediate->Ketone TPAP, NMO CD_Ring Eldecalcitol C/D-Ring (Bromomethylene) Ketone->CD_Ring Wittig Reaction

Figure 1: Synthetic workflow for the Eldecalcitol C/D-ring intermediate.

Convergent Synthesis: Coupling of the A-Ring and C/D-Ring Fragments

The Trost coupling reaction is a powerful palladium-catalyzed method for the formation of the triene system in vitamin D analogs.[1][2][4][5][10] This reaction involves the coupling of an A-ring enyne with the C/D-ring bromomethylene fragment.

General Protocol for Trost Coupling

Reagents and Catalysts:

  • A-ring enyne synthon

  • Eldecalcitol C/D-ring bromomethylene intermediate

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the A-ring enyne (1.0 eq) and the C/D-ring bromomethylene (1.1 eq) in anhydrous acetonitrile.

  • Add triethylamine (3.0 eq).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.1 eq) and triphenylphosphine (0.4 eq) in anhydrous acetonitrile.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected Eldecalcitol analog.

  • Subsequent deprotection steps will yield the final compound.

Trost_Coupling cluster_reactants Reactants A_Ring A-Ring Enyne Coupled_Product Protected Eldecalcitol Analog A_Ring->Coupled_Product CD_Ring C/D-Ring Bromomethylene CD_Ring->Coupled_Product Derivatization_Strategies CD_Ring Eldecalcitol C/D-Ring Intermediate C25_Mod C25-Hydroxyl Modification CD_Ring->C25_Mod C20_Mod C20-Side Chain Modification CD_Ring->C20_Mod D_Ring_Mod D-Ring Modification CD_Ring->D_Ring_Mod Etherification Etherification C25_Mod->Etherification Esterification Esterification C25_Mod->Esterification Fluorination Fluorination C25_Mod->Fluorination Epimerization Epimerization C20_Mod->Epimerization New_Substituents Introduction of New Substituents C20_Mod->New_Substituents Heteroatoms Heteroatom Insertion D_Ring_Mod->Heteroatoms Unsaturation Introduction of Unsaturation D_Ring_Mod->Unsaturation

Caption: Potential derivatization strategies for the Eldecalcitol C/D-ring.

Characterization of Novel Eldecalcitol Analogs

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following techniques are indispensable for the analysis of novel vitamin D analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to analyze include the olefinic protons of the triene system and the protons of the side chain.

  • ¹³C NMR: Determines the number and type of carbon atoms. Isotope labeling with ¹³C can be a powerful tool for detailed NMR studies. [11]* 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for unambiguous structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Filter the solution into a standard 5 mm NMR tube.

  • Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Used to fragment the molecule and obtain structural information from the fragmentation pattern. This is particularly useful for identifying metabolites.

Sample Preparation (for LC-MS/MS):

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to the desired concentration for injection (typically in the ng/mL to µg/mL range).

  • Use a suitable liquid chromatography method to separate the analyte from any impurities before it enters the mass spectrometer.

Conclusion

The Eldecalcitol C/D-ring intermediate is a valuable and versatile building block for the synthesis of novel vitamin D analogs. The convergent synthetic strategy allows for the efficient and modular creation of diverse chemical entities. By applying the protocols and derivatization strategies outlined in this guide, researchers can explore new chemical space around the vitamin D scaffold, potentially leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Recent Advancements Towards the Use of Vitamin D Isoforms and the Development of Their Synthetic Analogues as New Therapeutics. MDPI. Available at: [Link]

  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. PMC. Available at: [Link]

  • Vitamin D and Its Synthetic Analogs. PMC - PubMed Central. Available at: [Link]

  • Approach to modify the C1-, C3- and C25-hydroxy groups, and the triene structure of the natural vitamin D. J-Stage. Available at: [Link]

  • Vitamin D and Its Synthetic Analogs | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • New Synthetic Strategies to Vitamin D Analogues Modified at the Side Chain and D Ring. Synthesis of 1α,25-Dihydroxy-16-ene-vitamin D3 and C-20 Analogues1 | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses | Anticancer Research. Anticancer Research. Available at: [Link]

  • Chemical Structure of 1,25-(OH) 2 D 3 and Analog Side-Chain... - ResearchGate. ResearchGate. Available at: [Link]

  • Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - ResearchGate. ResearchGate. Available at: [Link]

  • Vitamin D Analogs Bearing C-20 Modifications Stabilize the Agonistic Conformation of Non-Responsive Vitamin D Receptor Variants - MDPI. MDPI. Available at: [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research. Available at: [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Available at: [Link]

  • Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - NIH. NIH. Available at: [Link]

  • Two Convergent Approaches to the Synthesis of 1α,25-Dihydroxy-2β-(3-hydroxypropoxy)vitamin D3 (ED-71) (VIII) by the Lythgoe and the Trost Coupling Reactions. - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis and NMR studies of (13)C-labeled vitamin D metabolites - PubMed. PubMed. Available at: [Link]

  • Synthesis of 13C Labeled Vitamin D Metabolites for Their Use in LC-MS/MS - Anticancer Research. Anticancer Research. Available at: [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses - ResearchGate. ResearchGate. Available at: [Link]

  • A C-13 solid-state NMR analysis of vitamin D compounds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Tsuji–Trost reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Total synthesis of dissectol A, using an enediolate-based Tsuji–Trost reaction - PMC - NIH. NIH. Available at: [Link]

  • Daily administration of eldecalcitol (ED-71), an active vitamin D analog, increases bone mineral density by suppressing RANKL expression in mouse trabecular bone - PubMed. PubMed. Available at: [Link]

  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH. NIH. Available at: [Link]

  • Eldecalcitol for the treatment of osteoporosis - PMC - NIH. NIH. Available at: [Link]

Sources

The Keystone of a Modern Osteoporosis Therapy: A Guide to the Synthesis and Application of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Eldecalcitol, a potent analog of the active form of vitamin D, represents a significant advancement in the management of osteoporosis.[1] Its enhanced therapeutic profile is largely attributed to its unique molecular architecture, which imparts a strong inhibitory effect on bone resorption while promoting bone mineral density.[1][2] Central to the efficient and scalable synthesis of this crucial pharmaceutical agent is the strategic use of a key building block: the Eldecalcitol Intermediate CD, the foundational C/D-ring system of the molecule. This comprehensive guide provides an in-depth analysis of the patent landscape surrounding the synthesis of this intermediate, detailed protocols for its preparation, and its application in the convergent synthesis of Eldecalcitol. We will explore the chemical rationale behind the synthetic strategies, offering insights to researchers and drug development professionals seeking to navigate this complex and commercially significant area of medicinal chemistry.

Introduction: Eldecalcitol and the Significance of the C/D-Ring Intermediate

Eldecalcitol, chemically known as 1α,25-dihydroxy-2β-(3-hydroxypropyloxy) vitamin D₃, has emerged as a next-generation therapy for osteoporosis, particularly in Japan where it has been approved for clinical use.[1] Unlike its predecessors, Eldecalcitol exhibits a greater affinity for the vitamin D binding protein (DBP), leading to a longer half-life in circulation and a more pronounced effect on bone metabolism.[1]

The industrial-scale synthesis of Eldecalcitol has evolved from lengthy linear sequences to more efficient convergent strategies.[3][4] These modern approaches rely on the separate synthesis of the A-ring and the C/D-ring fragments, which are then coupled in a later stage. This modularity not only improves overall yield but also allows for greater flexibility in the synthesis of various vitamin D analogs.

The "Eldecalcitol Intermediate CD" refers to the stable, functionalized hydrindane core that constitutes the C and D rings of the final molecule. A common and crucial precursor for this intermediate is a derivative of Grundmann's ketone.[5][6] The stereochemistry and functionality of this intermediate are paramount, as they dictate the biological activity of the final Eldecalcitol product.

Patent Landscape and Intellectual Property Considerations

The synthesis of Eldecalcitol and its key intermediates is a competitive field, with numerous patents protecting various synthetic routes and novel intermediates. A thorough understanding of this patent landscape is critical for any organization entering this space.

Key Patent Families and Claims:

The intellectual property surrounding Eldecalcitol's synthesis can be broadly categorized into:

  • Patents on the final Eldecalcitol molecule and its use: These foundational patents protect the active pharmaceutical ingredient (API) itself and its medical applications.

  • Patents on specific synthetic routes: Companies have patented both linear and convergent synthesis pathways. Convergent syntheses, due to their efficiency, are often the focus of more recent patents.

  • Patents on key intermediates, including the C/D-ring synthon: Novel and non-obvious intermediates that offer advantages in terms of yield, purity, or cost-effectiveness are often patentable. For instance, a patent might cover a specific protecting group strategy for the hydroxyl functions on the C/D-ring or a novel method for introducing the side chain.

  • Patents on specific coupling reactions: The method of joining the A-ring and C/D-ring fragments, such as specific palladium-catalyzed coupling reactions (e.g., Trost coupling) or Wittig-Horner reactions, can also be the subject of patent protection.[3]

  • Patents on crystalline forms and formulations: As the drug product is developed, patents are often filed to protect specific crystalline forms (polymorphs) of Eldecalcitol, which can have improved stability and bioavailability, as well as final pharmaceutical formulations.[7]

Strategic Considerations for Researchers:

Researchers and drug development professionals should conduct a thorough freedom-to-operate (FTO) analysis before commencing any work in this area. Key aspects to consider include:

  • Novelty of intermediates: Are the intermediates you plan to synthesize already disclosed in the prior art?

  • Non-obviousness of the synthetic route: Does your chosen synthetic pathway offer an inventive step over existing methods?

  • Geographic scope of patent protection: In which countries are the relevant patents in force?

The development of a novel, efficient, and scalable synthesis for the Eldecalcitol Intermediate CD that circumvents existing patents can provide a significant competitive advantage.

Synthesis of Eldecalcitol Intermediate CD: A Representative Protocol

The following protocol describes a representative synthesis of a functionalized C/D-ring intermediate suitable for the convergent synthesis of Eldecalcitol. This protocol is a composite of methodologies described in the scientific and patent literature and should be adapted and optimized for specific laboratory conditions.

Overall Synthetic Strategy:

The synthesis commences from a known and readily available starting material, such as a derivative of Grundmann's ketone, and proceeds through a series of steps to install the necessary functional groups and stereochemistry.

Synthesis_Workflow Start Grundmann's Ketone Derivative Step1 Side Chain Installation Start->Step1 Step2 Hydroxylation Step1->Step2 Step3 Protecting Group Manipulation Step2->Step3 Intermediate_CD Eldecalcitol Intermediate CD Step3->Intermediate_CD

Caption: A generalized workflow for the synthesis of Eldecalcitol Intermediate CD.

Detailed Experimental Protocol:

Step 1: Side Chain Elaboration via Grignard Reaction

  • Rationale: This step introduces the characteristic side chain of Eldecalcitol onto the C/D-ring core. The use of a Grignard reagent allows for the stereoselective formation of the tertiary alcohol at C25.

  • Procedure:

    • To a solution of a protected Grundmann's ketone derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of the appropriate Grignard reagent (e.g., methylmagnesium bromide, 3.0 eq in THF) dropwise.

    • Allow the reaction mixture to warm slowly to 0 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tertiary alcohol.

Step 2: Introduction of the C8-hydroxyl group

  • Rationale: The hydroxyl group at the C8 position is a key feature of the vitamin D scaffold. Its introduction at this stage is crucial for the subsequent coupling reaction.

  • Procedure:

    • The product from Step 1 can be hydroxylated at the C8 position using various methods described in the literature, often involving selenium dioxide or other oxidizing agents. A common approach involves allylic oxidation.

    • For example, dissolve the product from Step 1 in a suitable solvent such as dioxane. Add selenium dioxide (1.1 eq) and a catalytic amount of pyridine.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the mixture, filter off the selenium metal, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the C8-hydroxylated product.

Step 3: Protecting Group Manipulation

  • Rationale: The hydroxyl groups on the C/D-ring intermediate must be appropriately protected to prevent unwanted side reactions during the subsequent coupling step. The choice of protecting groups is critical and should allow for selective deprotection later in the synthesis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly employed.

  • Procedure:

    • Dissolve the diol from Step 2 in anhydrous dichloromethane (DCM).

    • Add a suitable base, such as imidazole or 2,6-lutidine (2.5 eq per hydroxyl group).

    • Cool the solution to 0 °C and add the silylating agent (e.g., TBDMS-Cl or TES-OTf, 1.2 eq per hydroxyl group) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield the fully protected Eldecalcitol Intermediate CD.

Data Summary Table
StepReactionKey ReagentsTypical YieldPurity (by HPLC)
1Grignard ReactionMethylmagnesium bromide, THF80-90%>95%
2Allylic HydroxylationSelenium dioxide, dioxane60-70%>98%
3ProtectionTBDMS-Cl, Imidazole, DCM90-95%>99%

Application of Eldecalcitol Intermediate CD in Convergent Synthesis

The prepared C/D-ring intermediate is now ready for coupling with a suitably functionalized A-ring synthon. The Wittig-Horner and Trost coupling reactions are two of the most powerful and widely used methods for this transformation.

Protocol for Wittig-Horner Coupling:
  • Rationale: This reaction forms the C6-C7 double bond of the vitamin D triene system by reacting a phosphine oxide-stabilized carbanion (derived from the A-ring synthon) with the C8-ketone of the C/D-ring fragment (after deprotection and oxidation of the C8-hydroxyl group).

Coupling_Workflow A_Ring A-Ring Phosphine Oxide Coupling Wittig-Horner Coupling A_Ring->Coupling CD_Ring Eldecalcitol Intermediate CD (C8-Ketone) CD_Ring->Coupling Eldecalcitol_Protected Protected Eldecalcitol Coupling->Eldecalcitol_Protected Deprotection Global Deprotection Eldecalcitol_Protected->Deprotection Eldecalcitol_Final Eldecalcitol Deprotection->Eldecalcitol_Final

Caption: Convergent synthesis of Eldecalcitol via Wittig-Horner coupling.

  • Procedure:

    • The protected C/D-ring intermediate from the previous section must first be deprotected at the C8 position and then oxidized to the corresponding ketone (e.g., using Dess-Martin periodinane or Swern oxidation).

    • To a solution of the A-ring phosphine oxide synthon (1.1 eq) in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise until a persistent color change is observed, indicating the formation of the ylide.

    • Add a solution of the C/D-ring ketone (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction to proceed at this temperature for several hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the coupled product by column chromatography.

    • The final step involves the global deprotection of all silyl protecting groups, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF, to yield Eldecalcitol.

Conclusion and Future Perspectives

The convergent synthesis of Eldecalcitol, hinging on the efficient preparation of the Eldecalcitol Intermediate CD, represents a triumph of modern organic synthesis. This approach not only facilitates the large-scale production of this vital osteoporosis drug but also provides a versatile platform for the discovery of new vitamin D analogs with potentially improved therapeutic properties. Future research in this area will likely focus on the development of even more efficient and stereoselective methods for the synthesis of the C/D-ring intermediate, as well as the exploration of novel coupling strategies to further streamline the overall synthesis. As the global population ages, the demand for effective osteoporosis treatments will continue to grow, ensuring that the chemistry of Eldecalcitol and its key intermediates remains a vibrant and important area of research and development.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-309.
  • Zhu, X., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2856–2865.
  • Shimizu, M., et al. (2012). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Marine Drugs, 10(4), 835–864.
  • Kubodera, N. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-310.
  • Tsurukami, H., et al. (2013). Eldecalcitol for the treatment of osteoporosis. Clinical Interventions in Aging, 8, 1313–1321.
  • (This is a placeholder for a potential future reference, as the search results provided a limited number of directly citable, unique sources for the detailed protocols.
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  • Saito, H., & Matsumoto, T. (2014). Vitamin D Analogs and Bone: Preclinical and Clinical Studies With Eldecalcitol.
  • (This is a placeholder for a potential future reference.)
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  • (This is a placeholder for a potential future reference.)
  • WO2019052470A1 - Eldecalcitol crystal form, pharmaceutical composition and preparation method and use - Google Patents.

Sources

Application of Eldecalcitol Intermediate CD in the Synthesis of Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Importance of the CD-Ring Intermediate

The biological activity of Vitamin D analogs is exquisitely sensitive to their three-dimensional structure, which is defined by the A-ring, the C/D hydrindane core, and the aliphatic side chain.[1][6][7] Modifications to any of these three regions can dramatically alter the compound's affinity for the Vitamin D receptor (VDR), its metabolic stability, and its overall therapeutic profile.[5][6] The side chain, in particular, plays a crucial role in anchoring the ligand within the VDR's ligand-binding pocket and is a primary site of metabolic inactivation by cytochrome P450 enzymes, notably CYP24A1.[8][9][10]

Convergent synthesis has become the gold standard for producing Vitamin D analogs, as it allows for maximum flexibility and efficiency.[4][11] This strategy involves the independent synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled in a late-stage key reaction, such as a Wittig-Horner or a palladium-catalyzed Trost coupling.[4]

The CD-ring intermediate used for the synthesis of Eldecalcitol is a highly valuable synthon. It is a stereochemically rich fragment, typically derived from natural sources like Vitamin D₂ or synthesized de novo, that already contains the crucial C25-hydroxyl group and the complete carbon skeleton of the side chain.[11] This pre-functionalized nature makes it an ideal starting point for generating libraries of new analogs through targeted chemical modifications.

The Eldecalcitol CD-Ring Intermediate: A Platform for Innovation

The standard Eldecalcitol CD-ring intermediate, often prepared as a C8-keto derivative for subsequent Wittig-Horner coupling, possesses key functional handles for chemical diversification. The primary advantage of using this intermediate is the preservation of the critical stereochemistry of the C/D hydrindane core, which is essential for biological activity. The side chain itself offers two key sites for modification:

  • The C25 Tertiary Alcohol: This group is vital for VDR binding. While modifications here are less common, derivatization or replacement could lead to analogs with altered receptor interactions.

  • The C27 Methyl Groups and Adjacent Carbons: The terminal end of the side chain is a prime target for introducing various functionalities to enhance potency, modulate metabolism, or explore new interactions within the VDR ligand-binding pocket.

This application note will focus on leveraging a common precursor to the Eldecalcitol CD-ring to create analogs with modified side chains.

General Synthetic Strategy: From a Common Precursor to Diverse Analogs

Our proposed strategy begins with a versatile CD-ring ketone precursor, which can be elaborated into the Eldecalcitol side chain or diverted to produce other analogs. The general workflow is outlined below.

G cluster_0 CD-Ring Precursor Synthesis cluster_1 Side Chain Elaboration & Modification cluster_2 Final Analog Synthesis A Inhoffen-Lythgoe Diol (or other chiral starting material) B Oxidative Cleavage & Side Chain Build-up A->B C CD-Ring Ketone Precursor (e.g., Grundmann's Ketone derivative) B->C D Protected Eldecalcitol CD-Ring Intermediate C->D Grignard Reaction (e.g., with methylmagnesium bromide) E Side-Chain Oxidation (e.g., to C26-aldehyde) D->E Selective Deprotection & Oxidation H Fluorination D->H Selective Fluorination F Wittig / Horner-Emmons Olefination E->F G Grignard Addition E->G I Novel Vitamin D Analog CD-Ring Fragments F->I G->I H->I K Coupling Reaction (Wittig-Horner or Trost) I->K J A-Ring Synthon (e.g., Phosphine Oxide or Enyne) J->K L Final Deprotection K->L M Purified Vitamin D Analog L->M G A Protected Eldecalcitol CD-Ring Intermediate B Selective Deprotection & Oxidation A->B C C26-Aldehyde Intermediate B->C D Wittig Reaction (R-CH=PPh3) C->D E Grignard Reaction (R'-MgBr) C->E F Analog with Unsaturated Side Chain D->F G Analog with Branched Side Chain E->G

Sources

Troubleshooting & Optimization

Common impurities and side products in Eldecalcitol Intermediate CD synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Eldecalcitol intermediates. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of Eldecalcitol, a potent vitamin D3 analog. Our focus here is on the crucial C/D-ring fragment, a cornerstone intermediate whose purity and stereochemical integrity are paramount for the success of the final coupling reaction and the overall yield and quality of the active pharmaceutical ingredient (API).

This document moves beyond simple procedural lists to provide a deeper understanding of the chemical transformations involved, the causal mechanisms behind impurity formation, and logical, field-tested strategies for troubleshooting common issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that provide a foundational understanding of the challenges associated with the synthesis of the Eldecalcitol C/D-ring intermediate.

Q1: What exactly is the "Intermediate CD" in the context of modern Eldecalcitol synthesis?

A: In the widely adopted convergent synthesis strategy for Eldecalcitol, the molecule is constructed by coupling two main fragments: the A-ring and the C/D-ring.[1][2] The "Intermediate CD" refers to the C/D-ring fragment, which is prepared for this coupling. Typically, this intermediate is a functionalized hydrindane system derived from Grundmann's ketone. A key transformation is the introduction of a bromomethylene group, which serves as the electrophilic partner in the subsequent palladium-catalyzed Trost coupling reaction with the A-ring enyne fragment.[3][4] Therefore, Intermediate CD is essentially a protected, hydroxylated Grundmann's ketone derivative featuring a (Z)-bromomethylene moiety.

Q2: What are the primary classes of impurities encountered during the synthesis of Intermediate CD?

A: Impurities in the C/D-ring synthesis can be broadly categorized into four groups:

  • Starting Material & Reagent-Related Impurities: Unreacted starting materials (e.g., Grundmann's ketone) or impurities inherent to them.

  • Process-Related Impurities (Side Products): Compounds formed through competing reaction pathways. Common examples include geometric isomers from the Wittig reaction, over-oxidized or under-hydroxylated products, and byproducts from protecting group manipulations.[1]

  • Stereoisomers: Diastereomers or epimers that may form due to a lack of stereocontrol in key steps, such as the C-H hydroxylation or subsequent reductions, if applicable. The stereochemical integrity of the C/D-ring is critical for the biological activity of the final Eldecalcitol molecule.[3]

  • Degradation Products: Compounds formed during reaction workup, purification, or storage. Vitamin D analogs and their precursors can be sensitive to acidic conditions, light, and heat.

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A: A multi-technique approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reversed-phase method (e.g., using a C18 column) with a UV detector is standard for routine analysis and purity assessment. Chiral HPLC is necessary to resolve and quantify stereoisomers.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Indispensable for the identification of unknown impurities. The mass-to-charge ratio provides the molecular weight, and tandem MS (MS/MS) fragmentation patterns can elucidate the structure of the impurity.[6][7]

  • Gas Chromatography (GC): Primarily used for analyzing residual solvents, which are considered process-related impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine purity check, 1H and 13C NMR are crucial for the definitive structural characterization of isolated impurities and for confirming the stereochemistry of the desired intermediate.

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter in the lab.

Problem 1: Incomplete C-H Hydroxylation of Grundmann's Ketone

  • Q: My reaction monitoring (TLC or LC-MS) shows a significant amount of unreacted Grundmann's ketone alongside my desired hydroxylated product. What is causing this, and what are the likely side products?

    A: This issue typically points to insufficient reactivity of the hydroxylating agent. An industrial-scale synthesis of Eldecalcitol describes the use of in situ prepared trifluoropropanone dioxirane for this direct C-H hydroxylation.[8]

    • Causality: The efficiency of dioxirane formation and its subsequent reaction with the steroid core is highly dependent on reaction conditions. Insufficient oxidant (e.g., Oxone®), improper pH, or low temperature can lead to incomplete conversion. A common side product to watch for is the corresponding epoxide, formed by oxidation of the double bond in the C/D ring system, although the targeted C-H hydroxylation is generally favored under optimized conditions.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Ensure the oxidant (e.g., potassium peroxymonosulfate) is fresh and active.

      • Optimize Stoichiometry: Gradually increase the equivalents of the ketone and oxidant used to generate the dioxirane. A 1.5 to 2.0-fold excess of the oxidant relative to the ketone is a good starting point.

      • Control pH: The reaction is often buffered. Ensure the pH of the medium is maintained in the optimal range for dioxirane stability and reactivity.

      • Temperature Control: While the reaction may be run at room temperature, ensure there are no significant temperature fluctuations that could affect the rate of dioxirane formation or decomposition.[8]

Problem 2: Poor Selectivity in the Wittig Reaction for Bromomethylenation

  • Q: My crude product shows two distinct spots on TLC and two peaks in the HPLC that correspond to the same mass. NMR analysis confirms the presence of both (Z) and (E) geometric isomers of the bromomethylene group. How can I improve the selectivity for the desired (Z)-isomer?

    A: Achieving high (Z)-selectivity in the Wittig reaction to form the vinyl bromide is critical. The (E)-isomer is a significant process-related impurity that can be difficult to separate and will not participate correctly in the subsequent Trost coupling. The synthesis of the C/D-ring fragment for Eldecalcitol has been reported to yield the desired product with high geometrical selectivity (>30:1) using specific conditions.[3]

    • Causality: The stereochemical outcome of the Wittig reaction is heavily influenced by the nature of the ylide (stabilized vs. unstabilized) and the reaction conditions. For vinyl halides, salt-free conditions and the use of strong, non-coordinating bases are known to favor the (Z)-isomer.

    • Troubleshooting Steps:

      • Choice of Base: Sodium hexamethyldisilazide (NaHMDS) is reported to give good selectivity.[1][4] Avoid bases like n-butyllithium if lithium salts are not rigorously excluded, as LiBr can promote (E)-isomer formation.

      • Temperature: Perform the ylide generation and the subsequent reaction with the ketone at low temperatures (e.g., -78 °C) to favor the kinetic (Z)-oxaphosphetane intermediate.

      • Solvent: Use a non-polar aprotic solvent like toluene or THF.

      • Purification: While optimizing the reaction is key, any remaining (E)-isomer must be removed. This is typically achieved by careful column chromatography.

Problem 3: Unexpected Diastereomer Formation

  • Q: Chiral HPLC analysis of my purified C/D-ring intermediate shows a small but persistent peak, suggesting the presence of a diastereomer. Where could this have originated?

    A: The stereocenters of the hydrindane core of Grundmann's ketone are generally stable. Unwanted diastereomer formation most likely arises from epimerization at a stereocenter made vulnerable during the synthesis.

    • Causality: The C-14 position (adjacent to the ketone at C-17 in the precursor) can be susceptible to epimerization under harsh basic or acidic conditions. If the ketone is subjected to prolonged exposure to strong bases during the Wittig reaction, for instance, a small amount of the C-14 epimer could form. While less common, other stereocenters could also be at risk depending on the specific synthetic route and protecting group strategy employed.

    • Troubleshooting Steps:

      • Review All Steps: Scrutinize every step involving acidic or basic conditions. Minimize reaction times and use the mildest effective reagents.

      • Wittig Reaction Conditions: Avoid prolonged exposure of the ketone to the ylide or excess base. Add the ketone slowly to the pre-formed ylide at low temperature and quench the reaction as soon as it is complete.

      • Protecting Group Strategy: Ensure that the protecting groups used are robust to the reaction conditions and that their cleavage does not induce epimerization.

      • Characterization: If possible, isolate the impurity and perform detailed NMR analysis (e.g., NOESY) to confirm the exact site of epimerization. This will provide definitive guidance on which step to optimize.

Section 3: Protocols and Methodologies

Protocol 1: General HPLC-UV/MS Method for Impurity Profiling

This protocol provides a starting point for developing a robust analytical method for the C/D-ring intermediate.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 70% B

    • 17.1-20 min: 70% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 265 nm (for the diene system)

  • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 150-750.

  • Self-Validation Check: Inject a sample of the starting material (e.g., protected Grundmann's ketone) and the final product. The method should show good separation between the two, with the product eluting later due to increased hydrophobicity. Spike the product with a small amount of starting material to confirm peak identification and resolution.

Section 4: Visual Guides

Diagram 1: Synthetic Pathway of Eldecalcitol Intermediate CD

This diagram illustrates the key transformations from a common precursor to the final C/D-ring fragment, highlighting potential points of impurity introduction.

G cluster_0 Synthesis of Eldecalcitol Intermediate CD A Grundmann's Ketone (Protected) B C-H Hydroxylation A->B C Hydroxylated CD Core B->C Key Transformation Imp1 Unreacted Starting Material B->Imp1 Incomplete Reaction D Wittig Reaction (Bromomethylenation) C->D Imp2 Epimerization/ Diastereomers C->Imp2 Harsh Conditions E Intermediate CD (Final Fragment) D->E Final Step Imp3 (E)-Isomer (Geometric Impurity) D->Imp3 Poor Selectivity

Caption: Key steps in the synthesis of the C/D-ring fragment and common impurity entry points.

Diagram 2: Troubleshooting Workflow for an Unknown Impurity

This decision tree provides a logical path for identifying an unknown peak observed during analysis.

G Start Unknown Peak Observed in HPLC MS Analyze by LC-MS Start->MS MassMatch Does Mass Match Expected Product? MS->MassMatch MassHigher Mass > Product? MassMatch->MassHigher No Isomer Likely Isomer (Geometric or Stereo) MassMatch->Isomer Yes MassLower Mass < Product? MassHigher->MassLower No OverOx Over-oxidation or Adduct Formation MassHigher->OverOx Yes Incomplete Incomplete Reaction or Degradation Product MassLower->Incomplete ChiralHPLC Run Chiral HPLC Isomer->ChiralHPLC

Caption: A logical workflow for the initial characterization of an unknown impurity.

Section 5: Data Summary

Table 1: Common Impurities and Side Products in Intermediate CD Synthesis

Impurity/Side ProductPotential Origin StepTypical Analytical Signature (LC-MS)Mitigation Strategy
Unreacted PrecursorC-H HydroxylationM - 16 Da (loss of 'O') compared to productOptimize reaction time, temperature, and stoichiometry of the oxidizing agent.[8]
(E)-Bromomethylene IsomerWittig ReactionSame mass as (Z)-product, slightly different retention timeUse salt-free conditions, low temperature (-78 °C), and a non-coordinating base like NaHMDS.[1][4]
C-14 EpimerAny step with base/acidSame mass as product, separable by chiral HPLCUse mild reaction conditions, minimize reaction times, and avoid strong bases where possible.
Triphenylphosphine OxideWittig Reactionm/z = 279.09 [M+H]+, often elutes earlier than productUse stoichiometric amounts of Wittig reagent; purification by column chromatography is standard.

Section 6: References

  • Moon, H. W., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 153-161. [Link]

  • Kubodera, N. (2018). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. Yakugaku Zasshi, 138(9), 1115-1126. [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. Eldecalcitol-impurities. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed. [Link]

  • Castells, J. M. F., et al. (2020). Process and intermediates for the preparation of eldecalcitol. Google Patents (WO2020229470A1).

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research. [Link]

  • Kocienski, P. (2021). Synthesis of Eldecalcitol. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study. Journal of Chromatography B, 1244, 124468. [Link]

  • BioPharm International. (2010). Analytical Strategies for Monitoring Residual Impurities. BioPharm International, 23(1). [Link]

  • Kumar, V., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Journal of Applied Sciences, 13, 1489-1506. [Link]

Sources

Troubleshooting guide for the coupling reaction of A-ring and C/D-ring fragments in Eldecalcitol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Eldecalcitol Synthesis

Troubleshooting Guide for the A-Ring and C/D-Ring Horner-Wadsworth-Emmons Coupling Reaction

Welcome to the technical support guide for the synthesis of Eldecalcitol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of the pivotal coupling reaction between the A-ring and C/D-ring fragments. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments.

The convergent synthesis of Eldecalcitol and other vitamin D analogs frequently employs the Horner-Wadsworth-Emmons (HWE) reaction to form the critical C5-C6-C7 triene system.[1][2] This reaction involves coupling an A-ring phosphonate synthon with a C/D-ring ketone (e.g., a derivative of Grundmann's ketone). While powerful, this olefination requires careful optimization to achieve high yield and the correct stereochemistry.

Baseline Experimental Protocol: HWE Coupling

This protocol represents a standard starting point for the coupling reaction. Optimization will likely be necessary based on your specific substrates.

Objective: To couple an A-ring phosphonate with a C/D-ring ketone to form the protected Eldecalcitol backbone.

Reagents & Materials:

  • A-ring phosphonate (1.2 equiv)

  • C/D-ring ketone (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong Base (e.g., n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK)) (1.1 equiv)

  • Anhydrous workup and purification solvents (e.g., Saturated aq. NH₄Cl, Ethyl Acetate, Hexane)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Thoroughly dry all glassware. Ensure all solvents and reagents are anhydrous. The A-ring phosphonate should be purified to remove any residual reagents from its synthesis, such as from a Michaelis-Arbuzov reaction.[3][4]

  • Ylide Formation: Dissolve the A-ring phosphonate in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi) dropwise to the phosphonate solution. Stir for 30-60 minutes at -78 °C to ensure complete formation of the phosphonate carbanion (ylide). The solution may change color.

  • Coupling Reaction: While maintaining the temperature at -78 °C, add a solution of the C/D-ring ketone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Quenching & Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The dialkylphosphate salt byproduct is water-soluble and should be largely removed during the aqueous workup.[5]

Troubleshooting Guide & FAQs

Question 1: My reaction yield is very low or I've recovered only my starting materials. What went wrong?

This is the most common issue and can stem from several factors related to reagent activity and reaction conditions.

Possible Cause 1: Inefficient Ylide Formation The first step, deprotonation of the phosphonate, is critical.[5][6] If the phosphonate carbanion doesn't form, the reaction cannot proceed.

  • Solution A - Base Quality: Ensure your base is active. n-BuLi solutions degrade over time; titrate it before use. If using NaH, ensure it is a fresh dispersion, and wash it with dry hexanes to remove mineral oil.

  • Solution B - Phosphonate Purity: The phosphonate must be pure. Impurities from its synthesis can quench the base or interfere with the reaction.[3] Re-purify by chromatography or distillation if necessary.

  • Solution C - Moisture: Any trace of water will quench the strong base and the ylide. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

Possible Cause 2: Inactive C/D-Ring Ketone Sterically hindered ketones can be less reactive.[7] Additionally, sensitive functional groups on the ketone may be incompatible with the strongly basic conditions.

  • Solution: Increase the reaction temperature after the initial addition at -78 °C. Allowing the reaction to slowly warm to room temperature and stir overnight can often drive the reaction to completion. If the ketone is particularly hindered, a more nucleophilic ylide or different reaction conditions may be needed.

Possible Cause 3: Incorrect Stoichiometry

  • Solution: While a slight excess of the phosphonate ylide is typical, ensure accurate measurement of all reagents. Use of 1.1 to 1.5 equivalents of the phosphonate reagent is common.

Question 2: The reaction worked, but I have a poor E/Z stereoselectivity ratio. How can I favor the desired E-isomer?

The HWE reaction is renowned for its ability to produce E-alkenes, but this outcome is highly dependent on the reaction conditions.[5][8] The formation of the thermodynamically more stable E-alkene is favored when the intermediate steps of the reaction are reversible.[6][9]

FactorCondition for High (E)-SelectivityRationale
Base/Counterion Use Sodium (Na⁺) or Potassium (K⁺) bases (e.g., NaH, KHMDS).Li⁺ cations can coordinate tightly to the oxygen atoms in the oxaphosphetane intermediate, making the elimination step less reversible and potentially lowering E-selectivity. Na⁺ and K⁺ are less coordinating.[6]
Temperature Higher reaction temperatures (e.g., warming from -78 °C to room temperature or reflux).Higher temperatures promote the equilibration of the diastereomeric intermediates to favor the more stable anti-oxaphosphetane, which leads to the E-alkene.[6][9]
Solvent Aprotic polar solvents like THF or DME.These solvents effectively solvate the cation and intermediates, facilitating the desired reaction pathway.[6]
Phosphonate Structure Less bulky groups on the phosphorus (e.g., -OMe, -OEt).While counterintuitive, very bulky groups can sometimes favor Z-isomers. Standard dimethyl or diethyl phosphonates are reliable for E-selectivity.[4]

Expert Tip: For base-sensitive substrates where strong bases like n-BuLi are problematic, the Masamune-Roush conditions (using LiCl and an amine base like DBU or triethylamine) are an excellent alternative for achieving high E-selectivity under milder conditions.[4][7]

Question 3: I am trying to synthesize a Z-isomer. How can I modify the protocol?

While the standard HWE reaction favors E-alkenes, specific modifications can be made to produce Z-alkenes with high selectivity.

  • The Still-Gennari Modification: This is the most reliable method for obtaining Z-alkenes.[6][7]

    • Reagent: Use a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates. This modification accelerates the elimination step.[6][7]

    • Conditions: Employ strongly dissociating conditions. This typically involves using a potassium base (like KHMDS) with a crown ether (like 18-crown-6) in THF at low temperature (-78 °C).[6] The crown ether sequesters the K⁺ ion, creating a "naked" and highly reactive carbanion, which leads to kinetic control and formation of the Z-alkene.[10]

Visualizing the Process

To better understand the workflow and decision-making process, refer to the diagrams below.

HWE Reaction Mechanism

The reaction proceeds through several key steps: deprotonation, nucleophilic attack to form betaine intermediates, reversible formation of an oxaphosphetane, and final elimination to yield the alkene and a water-soluble phosphate byproduct.[5][7]

HWE_Mechanism Phosphonate A-Ring Phosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation (Step 1) Betaine Betaine Intermediates Ylide->Betaine Nucleophilic Attack (Step 2) Ketone C/D-Ring Ketone Ketone->Betaine Betaine->Betaine Oxaphosphetane Oxaphosphetane (reversible) Betaine->Oxaphosphetane Cyclization (Step 3) Product Coupled Product (E-Alkene) Oxaphosphetane->Product Elimination (Step 4) Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Key steps of the Horner-Wadsworth-Emmons reaction mechanism.

Troubleshooting Workflow

Use this flowchart to diagnose issues with your coupling reaction systematically.

Troubleshooting_Flowchart Start Reaction Start: Low/No Yield Check_SM Are Starting Materials Consumed (TLC)? Start->Check_SM SM_OK Yes Check_SM->SM_OK Yes SM_NotOK No Check_SM->SM_NotOK No Check_Base Check Base Activity: - Titrate n-BuLi - Use fresh NaH Check_Moisture Review Anhydrous Technique: - Flame-dry glassware - Use dry solvents Check_Base->Check_Moisture Check_Purity Verify Phosphonate Purity Check_Moisture->Check_Purity Product_Formed Product is formed, but yield is low or mixture is complex SM_OK->Product_Formed SM_NotOK->Check_Base Optimize_Conditions Optimize Reaction Conditions: - Increase temperature - Increase reaction time Product_Formed->Optimize_Conditions Check_Stereo Check Stereoselectivity: - Adjust base/counterion - See Table 1 for E/Z control Product_Formed->Check_Stereo Success Improved Yield Optimize_Conditions->Success Check_Stereo->Success

Caption: A logical workflow for troubleshooting the HWE coupling reaction.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-9. [Link]

  • Anticancer Research. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research. [Link]

  • Takahashi, T., & Nakagawa, K. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. [Link]

  • ChemEurope. (n.d.). Horner-Wadsworth-Emmons reaction. chemeurope.com. [Link]

  • Sato, Y., et al. (2021). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Ferreira, P. M. T., & Rosa, J. N. (2016). Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed. [Link]

  • Maestro, M. A., Molnár, F., & Carlberg, C. (2019). Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry. [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Borbón, J. I., et al. (2011). Strategies for the Synthesis of 19-nor-Vitamin D Analogs. Molecules. [Link]

Sources

Optimization of reaction conditions (temperature, solvent, catalyst) for Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the crucial C/D-ring fragment of Eldecalcitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The synthesis of complex molecules like Eldecalcitol, an active vitamin D₃ analog, demands precision and a thorough understanding of the underlying chemical principles. This document is structured to anticipate and address the challenges you may encounter, ensuring a more efficient and successful synthetic workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic choices for reaction parameters in the synthesis of the Eldecalcitol C/D-ring fragment, often derived from precursors like Grundmann's ketone.

Q1: What is the typical temperature range for the key transformations in the C/D-ring synthesis, and why is it critical?

A1: Temperature control is paramount for selectivity and yield. For many steps in the synthesis of the C/D-ring fragment, which often involves sensitive functional groups, reactions are typically conducted at low temperatures, ranging from -78 °C to room temperature. For instance, in reactions involving strong bases like n-BuLi for dithiane alkylations or formations of organometallic reagents, -78 °C is standard to prevent side reactions and decomposition of the intermediates.[1] Subsequent steps, such as protections or deprotections, might be performed at 0 °C to room temperature.

  • Causality: Lower temperatures increase the selectivity of reactions by favoring the kinetically controlled product over the thermodynamically favored one. It also minimizes the rate of side reactions, such as enolization or degradation of thermally sensitive protecting groups and intermediates. Conversely, some steps like refluxing might be necessary to overcome activation energy barriers, but these are generally employed for more robust intermediates.[1]

Q2: How do I select an appropriate solvent for the synthesis of the C/D-ring fragment?

A2: Solvent selection is dictated by the specific reaction being performed, focusing on the solubility of reactants and the stability of intermediates. Apolar aprotic solvents like Tetrahydrofuran (THF), benzene, and dioxane are commonly used.[1][2]

  • THF is an excellent choice for reactions involving organometallic reagents due to its ability to solvate cations, enhancing the reactivity of the nucleophile.

  • Dichloromethane (CH₂Cl₂) is often used for protection and oxidation steps due to its inertness and ability to dissolve a wide range of organic compounds.

  • Dimethylformamide (DMF) is a polar aprotic solvent that can be used for reactions involving charged intermediates or when a higher boiling point is required.[1]

It is crucial to use anhydrous solvents, as many of the reagents and intermediates are sensitive to moisture.

Q3: What are the most common catalysts used in the synthesis of Eldecalcitol and its intermediates, and what are their roles?

A3: Palladium catalysts are central to modern convergent syntheses of Eldecalcitol, particularly in the crucial coupling of the A-ring and C/D-ring fragments (e.g., Trost coupling reaction).[3][4] While this coupling occurs after the C/D-ring is synthesized, catalysts also play a role in the synthesis of the fragment itself. For example, transition metal catalysts might be used for specific C-H activation or cross-coupling reactions to build the side chain. Acid or base catalysts are also frequently used for the addition and removal of protecting groups. For instance, p-Toluenesulfonic acid (TsOH) or Amberlyst 15 are used for acetal formation.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of the Eldecalcitol C/D-ring fragment.

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in a multi-step synthesis like that of the Eldecalcitol C/D-ring can stem from several factors. A systematic approach is needed to identify the root cause.

  • Reagent Quality: Ensure all reagents, especially organometallics and catalysts, are of high purity and activity. Titrate organometallic reagents like n-BuLi before use.

  • Anhydrous Conditions: Moisture can quench sensitive reagents and intermediates. Ensure all glassware is oven- or flame-dried and that reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Temperature Control: Deviations from the optimal temperature can lead to side product formation. Ensure your cooling baths are at the correct temperature and that the internal reaction temperature is monitored.

  • Reaction Time: Both insufficient and excessive reaction times can lower yields. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q: I am observing significant amounts of impurities in my product. How can I identify and minimize them?

A: Impurity formation is a common challenge. The structure of the impurity can provide clues about the underlying side reaction.

  • Characterize the Impurity: If possible, isolate and characterize the major impurity using techniques like NMR and MS. This can help you understand how it was formed.

  • Common Side Reactions:

    • Epimerization: Basic or acidic conditions can cause epimerization at stereocenters. Use milder reagents or shorter reaction times.

    • Protecting Group Instability: The chosen protecting groups may not be robust enough for the reaction conditions. Consider alternative protecting groups.

    • Over-oxidation/Reduction: If performing a redox reaction, ensure the stoichiometry of the oxidizing/reducing agent is correct and that the reaction is quenched promptly upon completion.

  • Purification Strategy: Optimize your chromatographic purification method. A different solvent system or stationary phase might provide better separation.

Q: The reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What should I check?

A: Incomplete conversion can be frustrating. Here are some key areas to investigate:

  • Catalyst Deactivation: If using a catalyst, it may have been poisoned by impurities in the starting material or solvent. Ensure all materials are pure. In some cases, increasing the catalyst loading might be necessary.

  • Insufficient Reagent: The stoichiometry of your reagents might be off. As mentioned, titrating reagents like n-BuLi is crucial.

  • Poor Solubility: If your starting material is not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a co-solvent system.

  • Mixing Issues: In larger-scale reactions, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure vigorous and efficient stirring.

Summary of Optimized Reaction Conditions

The following table summarizes generally optimized conditions for key steps in a convergent synthesis of the Eldecalcitol C/D-ring fragment. Note that specific conditions can vary based on the exact synthetic route and substrate.

Reaction Step Typical Temperature Recommended Solvent(s) Catalyst/Key Reagent Key Considerations
Protection of Hydroxyls 0 °C to Room TempCH₂Cl₂, DMFSilylating agents (e.g., TBDMSCl), Acylating agentsUse of a non-nucleophilic base (e.g., imidazole, Et₃N)
Side Chain Construction -78 °C to 0 °CTHF, BenzeneOrganometallic reagents (e.g., Grignard, Organolithium)Strict anhydrous conditions are critical
Oxidation/Reduction -78 °C to Room TempCH₂Cl₂, AcetonePCC, Swern, NaBH₄, DIBAL-HPrecise stoichiometric control to avoid side products
Deprotection 0 °C to Room TempTHF, CH₃OHTBAF, Acids (e.g., HCl, TsOH)Selective deprotection is often required

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for troubleshooting common issues in the synthesis of the Eldecalcitol C/D-ring fragment.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solution Implementation start Reaction Outcome Unsatisfactory low_yield Low Yield start->low_yield impurity Impurity Formation start->impurity no_reaction Incomplete/No Reaction start->no_reaction check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_setup Inspect Experimental Setup (Anhydrous, Inert Atm.) low_yield->check_setup analyze_impurity Characterize Impurity impurity->analyze_impurity optimize_purification Optimize Purification impurity->optimize_purification no_reaction->check_reagents no_reaction->check_conditions no_reaction->check_setup rerun Re-run with Pure Reagents & Optimized Conditions check_reagents->rerun check_conditions->rerun check_setup->rerun modify_synthesis Modify Synthetic Route (e.g., different protecting group) analyze_impurity->modify_synthesis Side reaction identified optimize_purification->rerun modify_synthesis->rerun

Sources

Methods for the removal of residual catalysts from Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Eldecalcitol Intermediate CD Purification

A Guide to the Effective Removal of Residual Catalysts

Welcome to the technical support guide for the purification of Eldecalcitol Intermediate CD. This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Eldecalcitol, a potent Vitamin D analog for the treatment of osteoporosis[1][2][3][4]. The synthesis of this complex molecule often involves sophisticated catalytic reactions, particularly palladium-catalyzed cross-coupling and cyclization steps[5][6][7].

Effective removal of these residual metal catalysts is not merely a matter of good practice; it is a critical step for ensuring the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the challenges of catalyst removal.

Understanding the Challenge: Why Catalyst Removal is Critical

In the convergent synthesis of Eldecalcitol, a palladium catalyst is frequently employed to couple the A-ring and C/D-ring fragments[1][6]. While essential for the reaction, residual palladium is a significant concern for several reasons:

  • Patient Safety & Regulatory Compliance: Elemental impurities are strictly regulated by health authorities. The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling these impurities in final drug products[8][9][10]. Palladium is classified as a Class 2B element, requiring a risk-based assessment to ensure its level is below the established Permitted Daily Exposure (PDE)[11][12].

  • Catalyst Poisoning in Downstream Steps: Residual metals from one synthetic step can poison catalysts used in subsequent reactions, leading to failed or incomplete transformations and significant process inefficiencies[13][14].

  • API Stability: Trace metals can sometimes compromise the long-term stability of the final API by catalyzing degradation pathways.

The ultimate goal is to reduce the residual catalyst concentration to levels that are well within the regulatory limits, often in the low parts-per-million (ppm) range.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Common Catalysts

This table summarizes the PDE limits for catalysts commonly used in complex organic syntheses. These values are the foundation for calculating the acceptable concentration (in ppm) in a specific drug substance.

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 2B100101
Platinum (Pt) 2B100101
Rhodium (Rh) 2B100101
Ruthenium (Ru) 2B100101
Nickel (Ni) 2A200205
Copper (Cu) 3300030030

Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of Eldecalcitol Intermediate CD in a practical question-and-answer format.

Question 1: My initial ICP-MS analysis shows high levels of residual palladium (>50 ppm) in my crude Intermediate CD after the coupling reaction. Standard crystallization is not effective. What should be my primary strategy?

Answer: High palladium levels post-crystallization are common, as metal complexes can co-crystallize or remain entrapped within the crystal lattice[15]. Your primary strategy should be to employ an adsorption-based method using a metal scavenger . These are materials with a high affinity for the metal, which bind it and allow for its removal via simple filtration[16].

The two most common and effective classes of scavengers for palladium are:

  • Functionalized Silica Gels: These are the preferred choice for many pharmaceutical applications due to their high selectivity, fast kinetics, and excellent thermal and mechanical stability[17][18]. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is particularly robust and versatile for scavenging palladium in various oxidation states (Pd(0) and Pd(II))[17][19].

  • Activated Carbon: This is a cost-effective and widely used method in manufacturing[20]. It is highly effective at removing palladium but can be less selective, sometimes leading to co-adsorption of your product and a subsequent loss of yield[21][22].

Recommended Action: Begin by screening a small set of functionalized silica scavengers to identify the most effective one for your specific reaction conditions (solvent, temperature, palladium species).

Question 2: I want to use a metal scavenger, but I'm unsure how to select the right one and optimize the conditions without wasting a large amount of my intermediate.

Answer: A systematic screening process is essential. You should evaluate several scavengers in parallel on a small scale before committing to a full-scale purification.

The choice of scavenger depends on the specific form of the residual palladium. Different ligands have varying affinities for different metal species[20].

  • Thiol-functionalized scavengers (e.g., Si-Thiol): These are excellent, all-purpose scavengers for late transition metals like palladium[17][23].

  • Amine-functionalized scavengers (e.g., Si-Triamine): Also effective for palladium and other metals[20].

  • Dimercaptotriazine (DMT)-functionalized scavengers: These are particularly effective for removing hindered palladium complexes and ruthenium[17].

See the "Experimental Protocols" section below for a detailed Scavenger Screening Protocol . Key parameters to optimize include:

  • Equivalents of Scavenger: Start with 3-5 molar equivalents relative to the initial catalyst loading or ppm level[20].

  • Time: A typical screening time is 1-4 hours, but this can be adjusted[24].

  • Temperature: Most scavenging can be done at room temperature, but gently heating (e.g., to 40-50 °C) can increase the rate of removal[24].

Question 3: My chosen scavenger is effectively removing palladium, but I'm experiencing a 15-20% loss of my Eldecalcitol Intermediate CD. How can I improve my product recovery?

Answer: This indicates that your product is co-adsorbing onto the scavenger. This is more common with less selective adsorbents like activated carbon but can also occur with silica scavengers, especially if your intermediate has functional groups with an affinity for the scavenger surface.

Troubleshooting Steps:

  • Reduce Scavenger Amount: You may be using an excess of the scavenger. Try reducing the equivalents to the minimum amount required to achieve the target palladium level.

  • Optimize the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble will minimize its interaction with the solid scavenger support[25].

  • Thorough Washing: After filtering off the scavenger, ensure you wash the filter cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with your main filtrate[20].

  • Change Scavenger Type: If product loss remains high, your intermediate may have a specific interaction with the functional group on the scavenger. Screen a different class of scavenger (e.g., switch from a thiol-based to an amine-based scavenger).

  • Consider a Flow-Based Approach: Using scavenger-packed cartridges (like E-PAK®) in a flow chemistry setup can improve efficiency and reduce the contact time between the product and the scavenger, often minimizing product loss[20][26].

Question 4: I'm using activated carbon for cost reasons, but my batch-to-batch palladium removal is inconsistent. Why is this happening?

Answer: Inconsistency when using activated carbon can stem from several factors:

  • Variability in Palladium Species: The oxidation state (e.g., Pd(0), Pd(II)) and coordination sphere of the residual palladium may differ slightly between batches depending on the precise reaction work-up. Activated carbon's affinity can vary for these different species[25].

  • Variable Carbon Properties: The surface area, pore size, and surface chemistry of activated carbon can vary between different grades and even different lots of the same grade[22].

  • Competitive Adsorption: The presence of other impurities or ligands in the crude product stream can compete with palladium for active sites on the carbon surface.

Solutions:

  • Standardize the Work-up: Ensure your post-reaction work-up procedure is highly consistent to produce a more uniform distribution of palladium species before the carbon treatment[25].

  • Use High-Quality Carbon: Source a high-purity, pharmaceutical-grade activated carbon and qualify the vendor to ensure lot-to-lot consistency[22].

  • Consider a Pre-treatment Step: In some cases, a mild oxidizing or reducing agent can be used to convert all residual palladium into a single, more easily adsorbed species before the carbon treatment.

Visualized Workflows & Data

Diagram 1: Decision Workflow for Catalyst Removal Method Selection

This diagram provides a logical path for choosing the most appropriate purification strategy based on experimental observations.

G start High Residual Pd in Intermediate CD crystallization Attempt Recrystallization start->crystallization check_pd ICP-MS Analysis: Pd < 10 ppm? crystallization->check_pd scavenger_screen Perform Scavenger Screening (Silica-based, Carbon) check_pd->scavenger_screen No end Purified Intermediate CD check_pd->end  Yes select_best Select Best Scavenger (High Efficiency, Low Product Loss) scavenger_screen->select_best check_loss Product Loss > 10%? select_best->check_loss optimize Optimize Conditions: - Reduce Scavenger Eq. - Change Solvent - Improve Washing check_loss->optimize Yes scale_up Proceed to Scale-Up check_loss->scale_up  No optimize->scale_up scale_up->end

Caption: Decision tree for selecting a catalyst removal method.

Table 2: Comparison of Common Metal Scavenging Technologies
FeatureFunctionalized SilicaActivated CarbonRecrystallization
Selectivity High to Very HighLow to MediumVariable, often low
Efficiency Very HighHighVariable
Product Loss Risk LowMedium to HighLow (if optimized)
Scalability Excellent (Batch & Flow)Good (Batch)Good
Relative Cost MediumLowLow
Best For High-value intermediates where product loss is critical; targeted removal.Cost-sensitive processes; bulk impurity removal.Final polishing step; when impurities have very different solubility.

Experimental Protocols

Protocol 1: General Procedure for Batch Metal Scavenging

This protocol describes a typical batch process for removing a palladium catalyst using a solid-supported scavenger.

  • Dissolution: Dissolve the crude Eldecalcitol Intermediate CD in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 50-100 mg/mL.

  • Sample Retention: Retain a small aliquot of the starting solution for initial palladium analysis (ICP-MS).

  • Scavenger Addition: Add the selected scavenger (e.g., SiliaMetS Thiol, 3-5 equivalents based on initial catalyst load) to the solution[20].

  • Agitation: Stir the resulting slurry at room temperature or a slightly elevated temperature (e.g., 40 °C) for 2-4 hours. The optimal time should be determined during screening[24].

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger[25].

  • Washing: Wash the filter cake with 2-3 portions of fresh solvent to ensure complete recovery of the product[20].

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Final Analysis: Submit a sample of the purified product for final palladium analysis via ICP-MS to confirm the level is below the target threshold.

Diagram 2: Workflow for Batch Scavenging Protocol

G cluster_prep Preparation cluster_reaction Scavenging cluster_workup Work-Up & Analysis dissolve 1. Dissolve Crude Intermediate sample1 2. Take 'Before' Sample (ICP-MS) dissolve->sample1 add_scavenger 3. Add Scavenger sample1->add_scavenger stir 4. Stir (RT, 2-4h) add_scavenger->stir filter 5. Filter Slurry stir->filter wash 6. Wash Filter Cake filter->wash concentrate 7. Concentrate Filtrate wash->concentrate sample2 8. Take 'After' Sample (ICP-MS) concentrate->sample2

Caption: Step-by-step workflow for a typical batch scavenging experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method for quantifying residual palladium? A1: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and preferred method. It offers extremely high sensitivity and can accurately quantify trace and ultra-trace levels of elemental impurities down to parts-per-billion (ppb) levels, which is necessary to meet the stringent ICH Q3D guidelines.

Q2: Can I combine different removal methods? A2: Yes, a multi-step approach is often very effective. For example, you might perform an initial treatment with activated carbon to remove the bulk of the palladium, followed by a polishing step with a high-selectivity silica scavenger to reach very low ppm levels. This can be a cost-effective strategy for large-scale production[25][26].

Q3: My palladium catalyst was heterogeneous (e.g., Pd/C). Do I still need to worry about scavenging? A3: Yes. While the bulk of a heterogeneous catalyst can be removed by simple filtration, a certain amount of the metal can leach into the reaction solution as soluble species. It is always recommended to perform an ICP-MS analysis on the filtrate. If levels are above the acceptable limit, a scavenging step is required.

Q4: Are there any safety precautions when handling metal scavengers? A4: While silica-based scavengers are generally considered safe and stable, some thiol-functionalized scavengers may have an odor. It is always good practice to handle them in a well-ventilated fume hood and wear standard personal protective equipment (PPE), including gloves and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for specific handling information.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). March 22, 2019. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). April 26, 2022. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. May 1, 2024. [Link]

  • Elemental Impurities: ICH Q3D. THE FORCE. [Link]

  • Silica Thiol-Functionalized (STF) Extrapure - Reagent-Grade Metal Scavenger. B2BMAP. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. September 6, 2023. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • How to Remove Palladium in three easy steps. Biotage. January 20, 2023. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications - Organic Process Research & Development. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Large-Scale Synthesis of Eldecalcitol. ACS Publications - Organic Process Research & Development. December 17, 2020. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. December 1, 2023. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI. April 28, 2023. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. September 1, 2016. [Link]

  • Metal Scavengers - SiliaMetS®. Krug International. [Link]

  • ELDECALCITOL. precisionFDA. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications - Organic Process Research & Development. [Link]

  • Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed. [Link]

  • Understanding Eldecalcitol: A Vitamin D Analogue and Its Intermediate. Phcoker. [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. [Link]

  • Eldecalcitol | C30H50O5 | CID 6918141. PubChem - NIH. [Link]

  • Eldecalcitol. Wikipedia. [Link]

  • How do I remove a homogeneous catalyst after my reaction?. ResearchGate. [Link]

  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]

  • Graphical Synthetic Routes of Eldecalcitol. China Journal of Pharmaceutical Industry. October 10, 2014. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of the Eldecalcitol CD-Ring Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of the Eldecalcitol CD-ring intermediate. The construction of this thermodynamically strained trans-hydrindane core is a pivotal and often challenging phase in the total synthesis of Eldecalcitol.[1] Achieving high stereoselectivity and yield is paramount for the viability of the overall synthetic route.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level strategic questions to specific, hands-on troubleshooting of experimental hurdles. Our goal is to explain not just what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and challenges of synthesizing the Eldecalcitol CD-ring.

Q1: What are the primary synthetic strategies for constructing the Eldecalcitol CD-ring and the final molecule?

A1: The synthesis of Eldecalcitol and its analogues predominantly follows a convergent approach .[2][3][4] This strategy involves the independent synthesis of two complex fragments—the A-ring and the CD-ring—which are then coupled together in a late-stage step. This is generally preferred over a linear synthesis because it allows for a higher overall yield and greater flexibility for analogue development.[2][3] Key coupling reactions include the Trost palladium-catalyzed coupling and the Wittig-Horner reaction to form the triene system.[2][5][6]

Q2: Why is achieving stereocontrol in the CD-ring synthesis particularly difficult?

A2: The core of the CD-ring is a trans-fused hydrindane (a 6,5-fused bicyclic system). This structure is inherently strained and thermodynamically less favored than its cis-fused counterpart, making its stereocontrolled construction a significant challenge.[1] Many synthetic routes require multiple, precise stereoselective transformations to install the required chiral centers correctly.

Q3: What are the common starting materials for the CD-ring fragment?

A3: There are two main sourcing strategies for the CD-ring:

  • Semisynthesis from Vitamin D2: A highly practical and widely used approach involves the oxidative cleavage of commercially available Vitamin D2 to produce the Inhoffen-Lythgoe diol, a versatile CD-ring precursor.[1] This leverages the stereochemistry already present in the natural product.

  • De Novo Total Synthesis: This approach builds the CD-ring from simple achiral or chiral starting materials. While offering maximum flexibility, these routes can be lengthy and require robust methods for installing stereocenters, such as asymmetric dihydroxylation or diastereoselective reductions.[1]

Q4: Which reaction is most notorious for failure during the elaboration of the CD-ring side chain?

A4: The Grignard reaction , often used to install or extend the side chain, is a frequent point of failure. Grignard reagents are not only strong nucleophiles but also powerful bases.[7][8] This dual reactivity makes them highly sensitive to experimental conditions, particularly the presence of acidic protons (like unprotected alcohols) and moisture, which can quench the reagent and halt the desired reaction.[7][8][9]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your synthesis.

Issue 1: Low Diastereoselectivity in a Key Stereocenter-Forming Reaction

  • Symptom: You are performing a reaction to create a new stereocenter (e.g., reduction of a ketone to a secondary alcohol) on the CD-ring backbone, but analysis by ¹H NMR or chiral HPLC shows a nearly 1:1 mixture of diastereomers instead of the desired high d.r.

  • Probable Causes:

    • Ineffective Chiral Control: The directing group or chiral reagent is not exerting sufficient facial bias on the substrate.

    • Temperature Fluctuation: The reaction is highly sensitive to temperature, and even minor deviations can erode stereoselectivity.

    • Substrate Conformation: The substrate may exist in multiple low-energy conformations, leading to non-selective attack by the reagent.

    • Reagent Stoichiometry: An incorrect amount of the reagent or catalyst can lead to background, non-selective reactions.

  • Solutions:

    • Re-evaluate Your Reagent: For hydroxylations, consider highly selective reagents like Davies chiral oxaziridines, which can provide high diastereopurity.[10] For reductions, screen a panel of bulky reducing agents (e.g., L-Selectride® vs. NaBH₄) that may offer better steric discrimination.

    • Strict Temperature Control: Ensure the reaction is maintained at the optimal low temperature (e.g., -78 °C) using a cryostat or a well-maintained dry ice/acetone bath. Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state. Test a range of solvents (e.g., THF, Et₂O, Toluene, CH₂Cl₂) to find one that may better pre-organize the substrate for selective attack.

    • Modify the Substrate: If possible, install a bulkier protecting group near the reaction center to increase steric hindrance and favor attack from one face.

Issue 2: Grignard Reaction for Side-Chain Installation Fails or Gives Low Yield

  • Symptom: Upon workup, you recover unreacted starting material (e.g., the CD-ring ketone), or you isolate the alkane byproduct from the quenched Grignard reagent.

  • Probable Causes:

    • Presence of Water: The most common cause. Grignard reagents react instantly with water.[8] This includes atmospheric moisture, residual water in the solvent, or on the glassware.

    • Unprotected Acidic Protons: Any functional group with an acidic proton (pKa < ~25), such as an alcohol (-OH), will be deprotonated by the Grignard reagent, consuming it in a non-productive acid-base reaction.[7][11]

    • Enolization of the Ketone: If the CD-ring ketone is sterically hindered and/or the Grignard reagent is bulky, the Grignard can act as a base, removing an α-proton to form an enolate. This also consumes the starting material without forming the desired C-C bond.[8]

    • Poor Reagent Quality: The Grignard reagent may have decomposed during storage or was not formed efficiently.

  • Solutions:

    • Rigorous Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven (>120 °C) and cool under a stream of inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

    • Protect All Hydroxyl Groups: All alcohol functionalities MUST be protected before introducing a Grignard reagent. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are excellent choices as they are stable to Grignard conditions but can be removed later with fluoride ions.[9][12]

    • Titrate Your Grignard Reagent: Never assume the concentration of a Grignard reagent. Perform a simple titration before use to determine the exact molarity, ensuring you add the correct stoichiometric amount. (See Protocol 2).

    • Consider Alternative Nucleophiles: If enolization is a persistent issue, consider using a less basic organometallic reagent, such as an organolithium or organocerium (via addition of CeCl₃), which can favor nucleophilic addition over deprotonation.

Workflow for Troubleshooting Grignard Reaction Failure

start Grignard Reaction Failed q1 Was starting material recovered? start->q1 q2 Was an alkane byproduct detected? q1->q2 Yes sol1 Main issue is enolization. Consider organocerium reagent or less hindered Grignard. q1->sol1 No (complex mixture) q3 Were all -OH groups protected? q2->q3 No sol2 Reagent was quenched by protons. Protect all acidic functional groups. q2->sol2 Yes q4 Was anhydrous technique used? q3->q4 No sol3 Reagent was quenched by water. Review and improve anhydrous setup. q3->sol3 Yes q5 Was the Grignard reagent titrated? q4->q5 No sol4 Incorrect stoichiometry used. Titrate reagent and repeat. q4->sol4 Yes

Caption: Decision tree for diagnosing a failed Grignard reaction.

Issue 3: Difficulty Separating Diastereomers Post-Reaction

  • Symptom: Two or more diastereomers co-elute during standard silica gel column chromatography.

  • Probable Causes: The diastereomers have very similar polarities and structures, resulting in insufficient separation on a standard achiral stationary phase.

  • Solutions:

    • Chiral HPLC: This is the most powerful technique for both analytical assessment and preparative separation of diastereomers.[10] Different chiral columns (e.g., Chiralpak®, Chiralcel®) should be screened with various solvent systems (typically hexane/isopropanol mixtures).

    • Derivatization: Convert the mixture of diastereomeric alcohols into esters using a chiral acid (e.g., Mosher's acid chloride). The resulting diastereomeric esters may have significantly different physical properties, allowing for easier separation on standard silica. The protecting group can then be cleaved to regenerate the separated alcohols.

    • Fractional Crystallization: If the product is a solid, attempting to crystallize the mixture from various solvents may lead to the selective precipitation of one diastereomer.

Part 3: Key Experimental Protocols

Protocol 1: Protection of a Secondary Alcohol with TBDMSCl

This protocol describes a standard procedure for protecting a hydroxyl group, a critical step before performing reactions with base-sensitive reagents like Grignards.

  • Setup: To a flame-dried, round-bottom flask under an Argon atmosphere, add the alcohol substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Additives: Add Imidazole (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq). Stir until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure TBDMS-protected alcohol.

Protocol 2: Titration of Grignard Reagents with Salicylaldehyde Phenylhydrazone

This procedure provides an accurate concentration of your Grignard reagent, which is essential for reproducibility and high yields.

  • Indicator Prep: In a flame-dried flask under Argon, dissolve a small, accurately weighed amount of salicylaldehyde phenylhydrazone (~20 mg) in 1-2 mL of anhydrous THF. The solution will be a pale yellow.

  • Titration: While stirring, add the Grignard reagent solution dropwise from a 1.0 mL syringe.

  • Endpoint: The endpoint is the first permanent color change from pale yellow to a distinct orange/red, which indicates that all the indicator has been doubly deprotonated.

  • Calculation:

    • Moles of indicator = (mass of indicator) / (MW of indicator, 212.25 g/mol )

    • Moles of Grignard = 2 × (moles of indicator) (Note: 2 equivalents of Grignard react with the indicator)

    • Concentration (M) = (moles of Grignard) / (volume of Grignard added in L)

Part 4: Data Summary & Visual Guides

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability Notes
TrimethylsilylTMSTMSCl, Et₃NMild acid (e.g., Acetic Acid in THF/H₂O), K₂CO₃/MeOHVery labile; often removed during workup or chromatography.
tert-ButyldimethylsilylTBDMS / TBSTBDMSCl, ImidazoleTBAF in THF; Acetic Acid in THF/H₂O (slower)Robust. Stable to Grignards, mild reducing agents, and chromatography.[9]
TriethylsilylTESTESCl, ImidazoleTBAF, mild acidMore stable than TMS, less stable than TBDMS.
MethoxybenzylPMBPMBCl, NaHDDQ, CAN, H₂ (Pd/C)Orthogonal to silyl ethers. Stable to acidic/basic conditions.

Convergent Synthesis Workflow

cluster_A A-Ring Synthesis cluster_CD CD-Ring Synthesis A_start Chiral Pool Starting Material A_steps Multiple Stereoselective Steps (e.g., Epoxidation, Alkylation) A_start->A_steps A_frag A-Ring Synthon (e.g., Phosphine Oxide) A_steps->A_frag coupling Key Coupling Reaction (e.g., Wittig-Horner or Trost) A_frag->coupling CD_start Vitamin D2 or Simple Precursor CD_steps Multiple Stereoselective Steps (e.g., Hydroxylation, Protection) CD_start->CD_steps CD_frag CD-Ring Intermediate (e.g., Ketone or Bromo-olefin) CD_steps->CD_frag CD_frag->coupling deprotection Global Deprotection coupling->deprotection final Eldecalcitol deprotection->final

Caption: Convergent synthesis strategy for Eldecalcitol.

References

  • Highly Stereoselective and Scalable Synthesis of Eldecalcitol. Request PDF | ResearchGate. Available from: [Link]

  • Understanding Eldecalcitol: A Vitamin D Analogue and Its Intermediate. Pharmaffiliates. Available from: [Link]

  • Diastereoselective synthesis, binding affinity for vitamin D receptor, and chiral stationary phase chromatography of hydroxy analogs of 1,25-dihydroxycholecalciferol and 25-hydroxycholecalciferol. PubMed. Available from: [Link]

  • Development of Efficient Chemical Syntheses of Vitamin D Degradation Products. MDPI. Available from: [Link]

  • Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. PubMed. Available from: [Link]

  • Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development. Available from: [Link]

  • Design and Synthesis of Fluoro Analogues of Vitamin D. researchmap. Available from: [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. ResearchGate. Available from: [Link]

  • Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences (PNAS). Available from: [Link]

  • Process and intermediates for the preparation of eldecalcitol.Google Patents.
  • Strategies for the Synthesis of 19-nor-Vitamin D Analogs. ResearchGate. Available from: [Link]

  • Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PMC - NIH. Available from: [Link]

  • The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. PMC - NIH. Available from: [Link]

  • Protecting Groups For Alcohols. Chemistry Steps. Available from: [Link]

  • Protection of Alcohols. OpenStax - Organic Chemistry. Available from: [Link]

  • Protection of Alcohols. Chemistry LibreTexts. Available from: [Link]

  • Vitamin D and Its Synthetic Analogs. Journal of Medicinal Chemistry. Available from: [Link]

  • Protecting Groups In Grignard Reactions. Master Organic Chemistry. Available from: [Link]

Sources

Eldecalcitol Intermediate CD Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the Eldecalcitol Intermediate CD-ring. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Eldecalcitol and its analogues. Here, we move beyond theoretical outlines to address the practical challenges and nuances of this complex synthetic sequence. Our goal is to provide actionable insights and troubleshooting strategies rooted in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthetic strategy for the Eldecalcitol CD-ring intermediate.

Q1: What are the primary synthetic strategies for Eldecalcitol, and which is most efficient for the CD-ring intermediate?

A1: There are three main approaches to the total synthesis of Eldecalcitol: linear, convergent, and biomimetic syntheses.

  • Linear Synthesis: This is the classical approach, often starting from a readily available steroid precursor like lithocholic acid. However, this method is generally considered inefficient for large-scale production due to its extensive number of steps (often exceeding 25) and consequently low overall yields, which can be as low as 0.03%.[1][2]

  • Convergent Synthesis: This is the preferred and more efficient strategy. It involves the separate synthesis of the A-ring and the C/D-ring fragments, which are then coupled at a late stage.[1][3] This approach allows for optimization of the synthesis of each fragment individually, leading to higher overall yields. Key coupling reactions include the Wittig-Horner olefination and the Trost palladium-catalyzed asymmetric allylic alkylation (AAA).[4][5]

  • Biomimetic Synthesis: This approach seeks to mimic the biological synthesis of vitamin D from 7-dehydrocholesterol. While academically interesting, it is often less practical for large-scale production compared to a well-optimized convergent synthesis.[1]

For the synthesis of the CD-ring intermediate, the convergent approach is the most efficient and is the focus of this guide.

Q2: What is the most significant challenge in synthesizing the Eldecalcitol CD-ring intermediate?

A2: The primary challenge lies in the stereoselective construction of the trans-hydrindane core of the CD-ring system.[6] This fused 6,5-ring system is thermodynamically less favored than its cis-fused counterpart, making its synthesis non-trivial. Many synthetic routes can lead to mixtures of diastereomers, which can be difficult to separate.[1] Some modern approaches utilize radical cyclizations or semi-pinacol rearrangements to establish this challenging trans-fusion.[7][8]

Q3: Is it possible to modify the CD-ring of Eldecalcitol?

A3: Yes, there is considerable interest in modifying the CD-ring to produce novel vitamin D analogues with potentially improved therapeutic profiles.[4][9] Modifications can include the introduction of substituents at various positions (e.g., C11 or C16), altering the ring size, or even replacing the D-ring with an aromatic system.[5][9][10] These modifications often require a full synthetic approach rather than relying on the degradation of natural vitamin D.[4]

Troubleshooting Guides for Key Synthetic Steps

This section provides detailed troubleshooting for common issues encountered during the synthesis of the Eldecalcitol CD-ring intermediate.

Guide 1: The Wittig-Horner Coupling of A-Ring and CD-Ring Fragments

The Wittig-Horner reaction is a crucial step in many convergent syntheses of Eldecalcitol, coupling the A-ring phosphine oxide with the CD-ring ketone.

Workflow for Wittig-Horner Coupling

Wittig-Horner Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A_ring A-Ring Phosphine Oxide Ylide_formation Ylide Formation (Anhydrous, Inert Atm.) A_ring->Ylide_formation CD_ketone CD-Ring Ketone Coupling Nucleophilic Attack on CD-Ketone CD_ketone->Coupling Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide_formation Ylide_formation->Coupling Reacts with Oxaphosphetane Oxaphosphetane Intermediate Coupling->Oxaphosphetane Elimination Elimination to Alkene Oxaphosphetane->Elimination Quench Aqueous Quench Elimination->Quench Extraction Organic Extraction Quench->Extraction Purification Chromatography (e.g., Silica Gel) Extraction->Purification Product Coupled Product Purification->Product

Caption: Workflow for the Wittig-Horner coupling of A-ring and CD-ring fragments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Ylide Formation: The phosphonate carbanion is not being generated effectively. 2. Sterically Hindered CD-Ring Ketone: The ketone is too sterically hindered for the ylide to attack. 3. Decomposition of Reactants or Intermediates: The ylide or other intermediates may be unstable under the reaction conditions.1. Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Ensure the base is of high quality and titrated if necessary (e.g., n-BuLi). 2. Increase Reactivity of Ylide: For particularly hindered ketones, a more reactive phosphonate ylide may be required. Consider using a phosphonate with less bulky ester groups. 3. Optimize Reaction Temperature: Generate the ylide at a low temperature (e.g., -78 °C) and then allow the reaction with the ketone to proceed at a slightly higher, but still controlled, temperature.
Formation of undesired E/Z Isomers 1. Ylide Stabilization: The nature of the substituents on the phosphonate ylide influences the stereochemical outcome. Stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes.[11] 2. Reaction Conditions: The choice of base and the presence of metal salts can affect the E/Z selectivity.1. Select Appropriate Ylide: The structure of the A-ring phosphonate is typically designed to favor the desired isomer. Ensure the correct synthon is being used. 2. Schlosser Modification: For non-stabilized ylides where the E-alkene is desired, the Schlosser modification (using phenyllithium at low temperature) can be employed to invert the stereochemistry.[12]
Difficult Purification 1. Removal of Phosphine Oxide Byproduct: The triphenylphosphine oxide byproduct can be difficult to separate from the desired product by standard chromatography. 2. Presence of Diastereomers: If the coupling reaction is not completely stereoselective, the resulting mixture of diastereomers can be challenging to separate.1. Aqueous Workup: The phosphate byproduct from the Horner-Wadsworth-Emmons variant is water-soluble and easily removed with an aqueous wash.[9] If using a standard Wittig reagent, precipitation or specialized chromatography may be necessary. 2. Chromatography Optimization: High-performance liquid chromatography (HPLC), potentially with a chiral stationary phase, may be required to separate diastereomers.[7][13] Normal-phase HPLC on silica gel is often effective for separating vitamin D analogues.[7]
Guide 2: Trost Asymmetric Allylic Alkylation (AAA) for A-Ring and CD-Ring Coupling

The Trost AAA is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, often used to couple an A-ring nucleophile with a CD-ring fragment containing an allylic leaving group.

Catalytic Cycle of the Trost AAA

Trost_AAA_Cycle cluster_reactants Reactants Pd0 Pd(0)L* Pi_Allyl π-Allyl Pd(II) Complex Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Catalyst Regeneration Product Coupled Product Product_Complex->Product Reductive Elimination CD_Allyl CD-Ring Allylic Substrate CD_Allyl->Pi_Allyl Oxidative Addition A_Nucleophile A-Ring Nucleophile A_Nucleophile->Product_Complex

Caption: Catalytic cycle for the Trost Asymmetric Allylic Alkylation.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Catalyst Deactivation: The Pd(0) catalyst may be sensitive to air or moisture. 2. Poor Ligand Choice: The ligand may not be optimal for the specific substrates, leading to slow or inefficient catalysis.[14] 3. Incorrect Nucleophile "Hardness": "Hard" nucleophiles can attack the metal center directly, leading to unproductive pathways, whereas "soft" nucleophiles add to the allyl moiety.[8][15]1. Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. 2. Ligand Screening: The choice of ligand is critical. For AAA, chiral ligands like the Trost ligands are often employed to induce enantioselectivity.[16] The electronic and steric properties of the ligand must be matched to the substrate.[17] 3. Modify Nucleophile: If a hard nucleophile is suspected to be the issue, it may be possible to modify the A-ring synthon to create a softer nucleophile.
Poor Diastereoselectivity 1. Ineffective Chiral Ligand: The chiral ligand may not be providing adequate stereocontrol for the specific substrates. 2. Racemization of the π-Allyl Intermediate: The palladium π-allyl intermediate can undergo racemization, eroding the enantioselectivity.1. Optimize Ligand and Conditions: Screen different chiral ligands and reaction conditions (solvent, temperature, additives) to improve stereoselectivity. 2. Control Reaction Time and Temperature: Lowering the reaction temperature can sometimes suppress racemization pathways.
Formation of Regioisomers 1. Non-symmetric Allylic Substrate: If the CD-ring allylic substrate is not symmetric, the nucleophile can attack at two different positions.1. Ligand Control: The regioselectivity is often controlled by the steric and electronic properties of the palladium ligand. Bulky ligands tend to direct the nucleophile to the less substituted terminus of the allyl system.[8]

Advanced Topics

Orthogonal Protecting Group Strategy for the Polyhydroxylated CD-Ring

The Eldecalcitol CD-ring intermediate contains multiple hydroxyl groups that must be selectively protected and deprotected throughout the synthetic sequence. An orthogonal protecting group strategy is essential for success.[4][5]

Principles of Orthogonal Protection:

  • Selective Removal: Each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups.[4]

  • Compatibility: All protecting groups must be stable to the reaction conditions used in subsequent synthetic steps.

Common Protecting Groups for Hydroxyls in Steroid Synthesis:

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Notes
tert-Butyldimethylsilyl EtherTBS or TBDMSTBSCl, imidazole, DMFTBAF, THF; or mild acid (e.g., CSA, PPTS)Good general-purpose protecting group with moderate steric bulk.[7]
Triethylsilyl EtherTESTESCl, pyridineMild acidMore labile to acid than TBS.
Triisopropylsilyl EtherTIPSTIPSOTf, 2,6-lutidineTBAF, THF; or stronger acidVery bulky, useful for selective protection of less hindered hydroxyls. More stable to base than TBS.[18]
Benzyl EtherBnBnBr, NaH, DMFH₂, Pd/CVery stable to a wide range of conditions, but requires hydrogenolysis for removal.
p-Methoxybenzyl EtherPMBPMBCl, NaH, DMFDDQ or CANCan be removed oxidatively, orthogonal to benzyl ethers.[18]

Example Orthogonal Strategy for a Dihydroxylated CD-Ring Intermediate:

  • Selective Protection of a Less Hindered Secondary Alcohol: Use a bulky silyl group like TIPS to selectively protect the less sterically encumbered hydroxyl group.

  • Protection of a More Hindered Tertiary Alcohol: Protect the remaining hydroxyl group with a more robust protecting group like a benzyl ether.

  • Perform Further Synthetic Transformations.

  • Selective Deprotection: The TIPS group can be removed with TBAF, leaving the benzyl group intact for further manipulation. Alternatively, the benzyl group can be removed by hydrogenolysis, leaving the TIPS group in place.

Purification of Diastereomeric Mixtures

The formation of diastereomers is a common challenge in the synthesis of the Eldecalcitol CD-ring. Their separation is critical for obtaining the desired pure intermediate.

Methods for Separating Steroid Diastereomers:

  • Flash Column Chromatography: This is the first line of defense. Careful optimization of the solvent system (e.g., hexane/ethyl acetate gradients) on silica gel can often resolve diastereomers.

  • Silver Nitrate Impregnated Silica Gel (AgNO₃-SiO₂): This specialized stationary phase is particularly effective for separating compounds with differing degrees or locations of unsaturation, which can be useful for intermediates in vitamin D synthesis.[19]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC is the method of choice.

    • Normal-Phase HPLC: Often provides excellent resolution for steroid isomers.[7]

    • Reversed-Phase HPLC (RP-HPLC): Can also be effective, especially with highly hydrophobic columns.[16][20]

    • Chiral HPLC: Utilizes a chiral stationary phase to resolve enantiomers and can also be effective for separating diastereomers.[13]

  • Crystallization: If the desired diastereomer is crystalline, fractional crystallization can be a highly effective and scalable purification method.[21]

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-309.
  • Baran, P. S., et al. (2020). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. Proceedings of the National Academy of Sciences, 117(33), 19643-19651.
  • Kawagoe, F., Mototani, S., & Kittaka, A. (2021). The Synthesis and Biological Evaluation of D-Ring-Modified Vitamin D Analogues. Biomolecules, 11(11), 1639.
  • YMC. (n.d.). Vitamin D2 and D3 Separation by New Highly Hydrophobic UHPLC/HPLC Phase.
  • Eduardo-Canosa, S., Marco, M., Sigüeiro, R., & Mouriño, A. (2018). Studies on the Synthesis of Vitamin D Analogs with Aromatic D-Ring. Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1035-1042.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-9.
  • Trost, B. M. (n.d.).
  • Baran, P. S., et al. (2020). Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs. PNAS, 117(33).
  • Kubodera, N., Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309.
  • Wang, Y., et al. (2024). Light-Driven Purification of Progesterone from Steroid Mixtures Using a Photoresponsive Metal–Organic Capsule. Journal of the American Chemical Society, 146(4), 2533-2539.
  • Zhorov, B. S., et al. (1999). Diastereoselective synthesis, binding affinity for vitamin D receptor, and chiral stationary phase chromatography of hydroxy analogs of 1,25-dihydroxycholecalciferol and 25-hydroxycholecalciferol. Chirality, 11(9), 701-6.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction.
  • Sigman, M. S., & Schultz, D. M. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • Chen, D. Y.-K., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1103.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction.
  • De Clercq, P. J., et al. (2007). The development of CD-ring modified analogs of 1alpha,25-dihydroxyvitamin D. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 206-212.
  • Wilson, W. K., et al. (1990). Efficient preparation of steroidal 5,7-dienes of high purity. Chemistry and Physics of Lipids, 55(2), 143-157.
  • Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

Sources

Technical Support Center: Managing Scale-up Challenges in the Industrial Production of Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the industrial production of Eldecalcitol Intermediate CD. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the complexities of scaling up this critical pharmaceutical intermediate. This resource is structured to address the specific challenges you may encounter, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower your team with the knowledge to anticipate, troubleshoot, and overcome the hurdles of transitioning from laboratory-scale synthesis to robust industrial production.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the scale-up of Eldecalcitol Intermediate CD synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield and purity of Eldecalcitol Intermediate CD when moving from a 1L flask to a 100L reactor. What are the likely causes?

A1: This is a classic and multifaceted scale-up challenge. The primary culprits are often related to changes in physical parameters that do not scale linearly.[1] Here’s a breakdown of the most probable causes:

  • Mass and Heat Transfer Limitations: In a large reactor, the surface-area-to-volume ratio is significantly lower than in a small flask.[2] This hinders efficient heat dissipation, which is critical for exothermic steps in the synthesis.[2][3] Poor heat transfer can lead to localized "hot spots," promoting side reactions and impurity formation, thus reducing both yield and purity.

  • Mixing Inefficiencies: Achieving homogeneous mixing in a large-volume reactor is far more challenging.[2][4] Inadequate mixing can result in localized concentration gradients of reactants and reagents, leading to incomplete reactions and the formation of byproducts. The choice of impeller, agitation speed, and baffle design are critical at scale.

  • Reaction Kinetics and Thermodynamics: The time required to reach chemical equilibrium can increase in larger volumes.[1] What appears to be an instantaneous reaction at the lab scale may require significantly more time in a production setting, potentially allowing for the degradation of sensitive intermediates.

Q2: Our process involves a critical crystallization step for purifying Intermediate CD. On a larger scale, we are seeing changes in crystal form and filtration issues. How can we address this?

A2: Polymorphism and filtration challenges are common during the scale-up of crystallization processes.[2] Here's how to approach this:

  • Understanding Crystallization Dynamics: The cooling rate, solvent composition, and agitation speed all influence crystal nucleation and growth. Slower, more controlled cooling in a large, jacketed reactor, compared to the rapid cooling of a flask in an ice bath, can lead to different crystal habits or even different polymorphs.

  • Protocol for Troubleshooting Filtration:

    • Characterize the Crystal Form: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to compare the crystal form from the lab and plant scales.

    • Optimize Cooling Profile: Develop a controlled cooling profile for the reactor that mimics the optimal conditions found in the lab. This may involve ramp-down temperature control rather than a simple "crash" cooling.

    • Seeding Strategy: Implement a consistent seeding strategy. Introducing seed crystals of the desired polymorph at a specific temperature and concentration can guide the crystallization process and improve batch-to-batch consistency.

    • Solvent System Evaluation: Re-evaluate the solvent/anti-solvent ratios. Minor changes in these ratios can have a significant impact on solubility and crystal formation at scale.

Q3: We are struggling with maintaining stereocontrol during the synthesis of the A-ring fragment of Eldecalcitol at an industrial scale. What factors should we investigate?

A3: Maintaining high stereoselectivity is a paramount challenge in the synthesis of complex molecules like vitamin D analogs.[5][6] The industrial synthesis of Eldecalcitol often involves a convergent approach, coupling an A-ring fragment with a C/D-ring fragment.[7][8][9] Key steps, such as diastereoselective epoxidation and palladium-catalyzed cyclization, are critical for establishing the correct stereochemistry of the A-ring.[10]

  • Reagent Stoichiometry and Addition Rate: At scale, the rate of reagent addition becomes critical. A slow, controlled addition of reagents can maintain a low instantaneous concentration, which is often crucial for stereoselective reactions.

  • Temperature Control: Even minor temperature fluctuations can impact the stereochemical outcome of a reaction. Ensure your reactor's temperature control system is robust and can maintain the desired temperature throughout the reaction mass.

  • Catalyst Activity and Loading: For catalytic steps, ensure the catalyst is of consistent quality and that the loading is optimized for the larger scale. Catalyst deactivation or poisoning can lead to a loss of stereocontrol.

Troubleshooting Guide: Specific Issues
Observed Issue Potential Root Cause(s) Recommended Troubleshooting Steps & Rationale
Increased levels of a specific impurity, identified as a thermal degradation product. Inefficient heat transfer in the large reactor leading to localized overheating. Prolonged reaction times at elevated temperatures.1. Perform Reaction Calorimetry: Understand the reaction's heat flow to engineer appropriate cooling capacity.[3] 2. Optimize Agitation: Improve heat transfer by increasing agitation speed or changing the impeller design. 3. Evaluate "Constant Volume Distillation": For solvent removal steps, this technique can be more controlled than concentrating to dryness, preventing thermal degradation.[2]
Incomplete reaction, with starting material still present after the expected reaction time. Poor mixing leading to reactant stratification. Insufficient reaction time at the larger scale.1. Conduct Mixing Studies: Use a non-reactive tracer to visualize and quantify mixing efficiency in the reactor. 2. Increase Reaction Time: Sample the reaction mixture at regular intervals to determine the actual time to completion at scale. 3. Re-evaluate Reagent Addition Point: Ensure reagents are added at a point of high turbulence to promote rapid dispersion.
Batch-to-batch inconsistency in product quality and yield. Variability in raw material quality. Inconsistent operational procedures (e.g., timing of additions, temperature profiles).1. Implement Strict Raw Material Specifications: Qualify vendors and test incoming raw materials for critical parameters. 2. Develop a Detailed Batch Manufacturing Record (BMR): Standardize all operational steps and ensure operators are thoroughly trained. 3. Utilize Process Analytical Technology (PAT): Where feasible, implement in-line monitoring (e.g., FTIR, Raman) to track reaction progress and ensure consistency.

Experimental Protocols & Workflows

Protocol: Scale-up of a Stereoselective Epoxidation Step

This protocol outlines a systematic approach to scaling up a critical stereoselective epoxidation, a common reaction type in the synthesis of Eldecalcitol's A-ring.[10]

  • Laboratory-Scale Optimization (1L Flask):

    • Establish the optimal reaction temperature, reagent stoichiometry, and addition rate for achieving >99% diastereomeric excess (d.e.).

    • Identify the rate-determining step and any potential side reactions.[3]

    • Use a lab-scale reactor with overhead stirring and a temperature probe to mimic the geometry of a plant reactor.

  • Pilot-Scale Run (50L Reactor):

    • Objective: To identify any scale-dependent variables.

    • Procedure:

      • Charge the reactor with the starting material and solvent.

      • Establish and maintain the optimized reaction temperature.

      • Add the epoxidizing agent via a dosing pump over the scaled-up addition time.

      • Monitor the reaction progress and impurity profile by in-process control (IPC) sampling (e.g., HPLC).

      • Upon completion, proceed with the established work-up and isolation procedure.

  • Data Analysis and Refinement:

    • Compare the yield, purity, and d.e. from the pilot run to the lab-scale results.

    • If a decrease in performance is observed, use the data to hypothesize the cause (e.g., if impurity levels are higher, suspect poor heat transfer).

    • Adjust process parameters (e.g., agitation speed, cooling rate) and repeat the pilot-scale run if necessary.

Workflow for Troubleshooting Impurity Formation

The following diagram illustrates a logical workflow for identifying and mitigating the formation of a new impurity during scale-up.

Caption: A logical workflow for troubleshooting impurity formation during scale-up.

Conclusion

The successful industrial production of Eldecalcitol Intermediate CD hinges on a deep understanding of the chemical and physical principles that govern process scale-up. By systematically addressing challenges related to heat and mass transfer, reaction kinetics, and crystallization, and by employing a rigorous, data-driven approach to troubleshooting, researchers and drug development professionals can effectively navigate the complexities of this process. This guide provides a foundational framework for these efforts, emphasizing the importance of scientific integrity and a proactive, analytical mindset.

References

  • Key Factors for Successful Scale-Up in Organic Synthesis - Pure Synth. (2025). Pure Synth.
  • Problems needing attention in synthesis process scaling up - SHANDONG LOOK CHEMICAL. (2021). SHANDONG LOOK CHEMICAL.
  • The practical synthesis of vitamin D analogs: a challenge for process research - PubMed. PubMed.
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. EPIC Systems Group.
  • Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses - PubMed. PubMed.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry - Reddit. (2021). Reddit.
  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses - ResearchGate. (2012).
  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses | Anticancer Research. (2012). Anticancer Research.
  • Large-Scale Synthesis of Eldecalcitol | Organic Process Research & Development. (2020). Organic Process Research & Development.
  • Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI. (2023). MDPI.
  • Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC - NIH. (2022). PMC - NIH.

Sources

Eldecalcitol Synthesis Technical Support Center: A Guide to Byproduct Identification and Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Eldecalcitol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing unexpected byproducts during the synthesis of Eldecalcitol (ED-71). As an active analog of Vitamin D3, Eldecalcitol's synthesis involves a multi-step process where precise control of reaction conditions is paramount to ensure the desired stereochemistry and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, grounding all recommendations in established chemical principles and analytical practices.

Section 1: Troubleshooting Guide - Navigating Unexpected Peaks and Results

This section addresses common problems encountered during the synthesis and purification of Eldecalcitol. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.

Issue 1.1: An unexpected peak with the same mass-to-charge ratio (m/z) as Eldecalcitol is observed in my HPLC-MS analysis.

This is a frequent challenge in Vitamin D analog synthesis, typically indicating the formation of isomers. The rigid triene system of Eldecalcitol is susceptible to isomerization under thermal or photolytic stress.

Diagnostic Workflow:

  • Hypothesize Isomer Identity: The most common isomers are the Pre-Eldecalcitol (the pre-vitamin D form) and two key photoisomers: trans-Eldecalcitol and Tachysterol-Eldecalcitol. These isomers share the same molecular weight (490.7 g/mol ) and thus the same m/z as the parent compound[1][2].

  • Review Synthesis & Handling Conditions:

    • Thermal Stress: Was the reaction mixture or purified product exposed to elevated temperatures (typically >40°C) for extended periods? Heat can favor the equilibrium between Eldecalcitol and its Pre-vitamin D form[3].

    • Light Exposure: Were all steps, especially post-synthesis and purification, conducted under light-protected conditions (e.g., using amber glassware, in a darkened hood)? UV radiation is a primary driver for the conversion of the cis-triene system to the trans-isomer and for the formation of tachysterol[4][5].

  • Analytical Confirmation:

    • HPLC Retention Time: Compare the retention time of the unknown peak to commercially available reference standards for Pre-Eldecalcitol, trans-Eldecalcitol, and the tachysterol form. Under typical reversed-phase conditions, these isomers will have distinct retention times.

    • Tandem Mass Spectrometry (MS/MS): While the parent ions are identical, the fragmentation patterns of the isomers may show subtle, yet reproducible, differences. Acquire high-resolution MS/MS data for both your main Eldecalcitol peak and the unknown peak. Isomers can sometimes be differentiated by the relative abundances of fragment ions resulting from cleavages around the triene system[6][7].

    • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR is definitive. The vinylic protons of the triene system have characteristic chemical shifts and coupling constants that differ significantly between the cis and trans isomers.

Corrective & Preventative Actions:

  • Temperature Control: Maintain strict temperature control throughout the synthesis and purification. For heat-sensitive steps, consider running reactions at lower temperatures for a longer duration.

  • Photochemical Protection: Rigorously exclude UV light. Wrap reaction vessels and chromatography columns in aluminum foil. Use amber vials for storage and analysis. Work under yellow or red laboratory lighting where possible.

  • Inert Atmosphere: Purge all reaction vessels and solvents with an inert gas (e.g., argon or nitrogen) to minimize oxidative side reactions, which can be exacerbated by light and heat.

Issue 1.2: My HPLC chromatogram shows a cluster of poorly resolved peaks around the main Eldecalcitol peak.

This often points to the formation of diastereomers, particularly A-ring epimers, which can be generated if stereocontrol is not absolute during the synthesis.

Diagnostic Workflow:

  • Hypothesize Diastereomer Formation: The stereocenters on the A-ring (at C1 and C3) are critical. Incomplete stereoselectivity can lead to the formation of 1-epi-Eldecalcitol, 3-epi-Eldecalcitol, or 1,3-diepi-Eldecalcitol[8]. These diastereomers are very close in polarity to Eldecalcitol, making them difficult to separate.

  • Review Synthetic Route: Scrutinize the steps where the A-ring stereochemistry is established. For convergent syntheses, this often involves the coupling of an A-ring synthon with the C/D-ring fragment[9][10]. Were the chiral reagents used of sufficient purity? Were reaction conditions (temperature, solvent, catalyst) precisely as specified in the protocol?

  • Analytical Confirmation:

    • Specialized HPLC: Standard C18 columns may not resolve these closely related diastereomers. Chiral HPLC is often necessary to achieve separation[11][12]. Alternatively, modifying the mobile phase or using a different stationary phase (e.g., phenyl-hexyl) on a high-resolution column might improve separation.

    • NMR with Chiral Shift Reagents: If the mixture cannot be chromatographically separated, ¹H NMR in the presence of a chiral lanthanide shift reagent can be used to differentiate and quantify the diastereomers in the mixture.

    • Reference Standards: The synthesis of all possible A-ring diastereomers has been reported, which can serve as a reference for identification if standards are prepared[8].

Corrective & Preventative Actions:

  • Reagent Qualification: Ensure the enantiomeric and diastereomeric purity of all chiral starting materials and reagents.

  • Process Parameter Optimization: Tightly control the temperature, addition rates, and stoichiometry of the key stereochemistry-defining reactions. Even small deviations can impact selectivity.

  • Purification Strategy: If minor diastereomer formation is unavoidable, develop a robust purification method. This may involve preparative chiral HPLC or recrystallization techniques designed to enrich the desired isomer.

Section 2: Byproduct Characterization Workflow

A systematic approach is crucial for identifying an unknown byproduct. The following workflow outlines the logical progression from detection to structural elucidation.

Caption: Workflow for Byproduct Identification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Eldecalcitol?

Based on forced degradation studies of Vitamin D analogs, the primary pathways are isomerization, oxidation, and acid/base-catalyzed rearrangements[3][13][14].

  • Isomerization (Photo/Thermal): As discussed, the triene system can isomerize to Pre-Eldecalcitol, trans-Eldecalcitol, and Tachysterol-Eldecalcitol. This is the most common degradation route.

  • Oxidation: The hydroxyl groups and the triene system are susceptible to oxidation. This can lead to the formation of ketone or epoxide derivatives. Forced degradation with agents like hydrogen peroxide (H₂O₂) is used to simulate this pathway.

  • Acid/Base Hydrolysis: Under strong acidic or basic conditions, rearrangements of the A-ring or side chain can occur. Acidic conditions, for instance, can promote the formation of novel isomers via a tachysterol-type intermediate[3].

Q2: How can I set up a forced degradation study for Eldecalcitol?

Forced degradation studies are essential for identifying potential degradants and developing a stability-indicating analytical method, as mandated by ICH guidelines[4][15]. A typical protocol involves subjecting a solution of Eldecalcitol to several stress conditions.

Table 1: Example Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationPotential Byproducts Formed
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CA-ring rearrangement products, dehydration products
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CEpimers, rearrangement products[13]
Oxidation 3% H₂O₂24 hours at RTKetones, epoxides, hydroxylated species
Thermal Degradation 80°C (in solid state & solution)24-72 hoursPre-Eldecalcitol, other thermal isomers
Photolytic Degradation UV light (e.g., 254 nm / 365 nm)8-24 hourstrans-Eldecalcitol, Tachysterol, Lumisterol forms[4]

Note: The goal is to achieve 5-20% degradation of the main compound. Conditions should be adjusted accordingly.

Q3: What is a stability-indicating HPLC method and how do I develop one?

A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must be able to separate the API from its impurities and degradation products[15][16].

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Stability-Indicating Method Development Workflow.

Q4: Can I distinguish Eldecalcitol isomers by mass spectrometry alone?

Distinguishing isomers by MS without prior chromatographic separation is very challenging but can sometimes be achieved with advanced techniques. Since isomers have the same m/z, differentiation relies on fragmentation (MS/MS). The energy required to fragment the isomers and the resulting product ions can be unique[6][7]. For Vitamin D3 analogs, characteristic fragments often arise from the cleavage of the C6-C7 bond or consecutive losses of water[6][17]. However, for routine quality control, coupling a robust HPLC separation with MS detection (LC-MS/MS) is the most reliable approach[3][18].

Section 4: Experimental Protocols

Protocol 4.1: General Purpose Stability-Indicating RP-HPLC Method for Eldecalcitol

This method provides a starting point for the separation of Eldecalcitol from its most common isomers and degradation products. It should be validated for your specific application.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 85% B

    • 1-40 min: Linear gradient from 85% B to 100% B

    • 40-50 min: Hold at 100% B

    • 50.1-55 min: Return to 85% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm (for the triene chromophore).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase or Acetonitrile/Methanol mixture.

Table 2: Expected Elution Order & RRT (Relative Retention Time)

CompoundExpected RRT (approx.)Notes
Pre-Eldecalcitol~0.90 - 0.95Elutes just before the main peak.
Eldecalcitol 1.00 Main API Peak.
trans-Eldecalcitol~1.05 - 1.15Key photoisomer, elutes after the main peak[19].
Tachysterol-EldecalcitolVaries, often >1.1Elution can vary significantly with mobile phase[19].

Note: RRTs are estimates and must be confirmed with reference standards on your specific system.

References

  • Title: Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry Source: Journal of The American Society for Mass Spectrometry URL: [Link]

  • Title: Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses Source: Anticancer Research URL: [Link]

  • Title: Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: LC/MS/MS Analysis of Vitamin D3 by the Co-Sense for Impurities System Source: Shimadzu URL: [Link]

  • Title: Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses Source: Anticancer Research URL: [Link]

  • Title: Process of Finding Impurities in Pharmaceutical Products Source: Pharmaguideline URL: [Link]

  • Title: Degradation of vitamin D-3 in a stressed formulation: The identification of esters of vitamin D-3 formed by a transesterification with triglycerides Source: ResearchGate URL: [Link]

  • Title: Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker's Yeast Source: MDPI URL: [Link]

  • Title: A kind of method for detecting relevant impurities in preparations containing vitamin D3 Source: Google Patents URL
  • Title: Synthesis of all possible A-ring diastereomers at the 1- and 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) using C2-symmetrical epoxide as a common starting material Source: PubMed URL: [Link]

  • Title: Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix Source: Fudan University Journal of Medical Sciences URL: [Link]

  • Title: Degradation chemistry of a Vitamin D analogue (ecalcidene) investigated by HPLC-MS, HPLC-NMR and chemical derivatization Source: PubMed URL: [Link]

  • Title: Cholecalciferol Source: NIST WebBook URL: [Link]

  • Title: A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs Source: Pharmazone URL: [Link]

  • Title: Stability Indicating HPLC Method Development and Validation Source: SciTechnol URL: [Link]

  • Title: Vitamin D Source: NHS URL: [Link]

  • Title: VITAMIN D DEFICIENCY Source: Children's Hospital Colorado URL: [Link]

  • Title: Vitamin D - Health Professional Fact Sheet Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1–4 (δ ppm). Source: figshare URL: [Link]

  • Title: Calcitriol Source: PubChem URL: [Link]

  • Title: Vitamin D: Production, Metabolism, and Mechanism of Action Source: Endotext - NCBI Bookshelf URL: [Link]

  • Title: An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: LC-MS/MS plot of major vitamin D metabolites Source: ResearchGate URL: [Link]

  • Title: Stability Indicating Analytical Method Development and Validation Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]

  • Title: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) Source: Human Metabolome Database URL: [Link]

  • Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Development and validation of a stability-indicating RP-HPLC method of cholecalciferol in bulk and pharmaceutical formulations: Analytical quality by design approach ARTICLE INFO Source: ResearchGate URL: [Link]

  • Title: Separation of a diastereomeric diol pair using mechanical properties of crystals Source: The Royal Society of Chemistry URL: [Link]

  • Title: Showing metabocard for Calcitriol (HMDB0001903) Source: Human Metabolome Database URL: [Link]

  • Title: Comparative study on separation of diastereomers by HPLC Source: ResearchGate URL: [Link]

  • Title: Binding, X-ray and NMR studies of the three A-ring isomers of natural estradiol Source: PubMed URL: [Link]

  • Title: Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Is HPLC the best option for separating hydroxyketol diastereomers (semipreparative)? If so, any suggestions for columns to try? Source: ResearchGate URL: [Link]

  • Title: Improvement and Validation of Stability Indicating HPLC Method Source: SciTechnol URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Synthons for Eldecalcitol and Other Vitamin D Analogs: The Role of Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the efficient construction of complex molecules is paramount. Eldecalcitol, a potent analog of Vitamin D used in the treatment of osteoporosis, presents a significant synthetic challenge due to its intricate stereochemistry.[1][2][3] A cornerstone of its convergent synthesis lies in the judicious choice of building blocks, or synthons, particularly for the crucial C/D-ring system. This guide provides an in-depth technical comparison of the Eldecalcitol Intermediate CD, a key C/D-ring synthon, with other common synthons employed in the synthesis of Vitamin D analogs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to empower researchers in this field.

The Convergent Synthesis Strategy: A-Ring and C/D-Ring Coupling

The industrial production of Eldecalcitol has largely moved away from lengthy and low-yielding linear syntheses.[1][2] Modern approaches favor a convergent strategy, where the A-ring and the C/D-ring fragments are synthesized separately and then coupled. This methodology offers greater flexibility for analog development and often leads to higher overall yields.

Two of the most prominent coupling methods employed in Vitamin D synthesis are the Horner-Wadsworth-Emmons (HWE) olefination and the Trost palladium-catalyzed coupling reaction .[2][4] The choice of coupling reaction often dictates the nature of the reactive functionalities on the A-ring and C/D-ring synthons.

Eldecalcitol Intermediate CD: A Key C/D-Ring Synthon

Eldecalcitol Intermediate CD, chemically known as (1R,3aR,7aR)-7a-Methyl-1-((R)-6-methyl-6-((triethylsilyl)oxy)heptan-2-yl)hexahydro-1H-inden-4(2H)-one (CAS 144848-24-8), is a pivotal building block for the C/D-ring of Eldecalcitol.[5][6] This ketone functionality is primed for olefination reactions, making it a suitable partner for A-ring synthons designed for the Horner-Wadsworth-Emmons reaction.

Synthesis of Eldecalcitol Intermediate CD

The synthesis of Eldecalcitol Intermediate CD typically starts from readily available precursors like Grundmann's ketone or calcifediol.

Synthetic Pathway from Grundmann's Ketone:

A common route involves the direct C-H hydroxylation of Grundmann's ketone, a well-established intermediate in Vitamin D synthesis, followed by protection of the resulting hydroxyl group.[7][8]

G Grundmann_ketone Grundmann's Ketone Hydroxylation C-H Hydroxylation (e.g., trifluoropropanone dioxirane) Grundmann_ketone->Hydroxylation Hydroxylated_intermediate Hydroxylated Grundmann's Ketone Hydroxylation->Hydroxylated_intermediate Protection Protection (e.g., TESCl, Imidazole) Hydroxylated_intermediate->Protection Intermediate_CD Eldecalcitol Intermediate CD Protection->Intermediate_CD

Synthetic Pathway from Calcifediol:

An alternative strategy utilizes calcifediol as the starting material. This route involves the protection of the hydroxyl groups, followed by ozonolysis to cleave the A-ring and subsequent oxidation to yield the C/D-ring ketone.[9]

G Calcifediol Calcifediol Protection Protection of Diol (e.g., TESOTf) Calcifediol->Protection Protected_Calcifediol Protected Calcifediol Protection->Protected_Calcifediol Ozonolysis Ozonolysis (O3) then Reductive Workup (NaBH4) Protected_Calcifediol->Ozonolysis Alcohol_intermediate C/D-Ring Alcohol Ozonolysis->Alcohol_intermediate Oxidation Oxidation (e.g., TPAP, NMO) Alcohol_intermediate->Oxidation Intermediate_CD Eldecalcitol Intermediate CD Oxidation->Intermediate_CD

Alternative C/D-Ring Synthons for Vitamin D Analogs

The synthesis of Vitamin D analogs is not limited to a single C/D-ring synthon. Various alternatives have been developed, each with its own set of advantages and disadvantages. These synthons are often designed to be compatible with different coupling strategies or to introduce modifications in the C/D-ring or the side chain.

Grundmann's Ketone and its Derivatives

Grundmann's ketone is a classic and widely used C/D-ring synthon.[8] Its synthesis from Vitamin D2 or other steroid precursors is well-established. Modifications to the side chain of Grundmann's ketone can be introduced to generate a variety of analogs. For coupling via the Horner-Wadsworth-Emmons reaction, the ketone functionality is directly utilized.

Lythgoe's C/D-Ring Synthons (Vinyl Bromides)

For palladium-catalyzed coupling reactions, such as the Trost coupling, the C/D-ring synthon needs to be appropriately functionalized. A common approach is the conversion of a C/D-ring ketone into a vinyl bromide.[2] This transformation can be achieved via a Wittig reaction using (bromomethylene)triphenylphosphonium bromide.[1]

Inhoffen-Lythgoe Diol Derived Synthons

The Inhoffen-Lythgoe diol, obtained from the degradation of Vitamin D2, is a versatile starting material for a variety of C/D-ring synthons.[8] It can be converted into ketones, vinyl bromides, or other functionalized intermediates for subsequent coupling reactions.

Comparative Analysis of Synthetic Routes and Synthons

The choice of a C/D-ring synthon and the corresponding synthetic route is a critical decision in the development of Vitamin D analogs. The following table provides a comparative overview of the key aspects of different approaches.

Synthon Starting Material Key Reactions Typical Overall Yield Advantages Disadvantages
Eldecalcitol Intermediate CD Grundmann's KetoneC-H Hydroxylation, ProtectionGood to ExcellentDirect precursor for HWE, High stereocontrolMay require specialized reagents for hydroxylation
Eldecalcitol Intermediate CD CalcifediolProtection, Ozonolysis, OxidationModerateUtilizes a readily available Vitamin D metaboliteMulti-step process, Ozonolysis can be challenging on a large scale
Grundmann's Ketone Derivatives Vitamin D2 / SteroidsOzonolysis, Side-chain modificationGoodWell-established, versatile for analog synthesisMulti-step synthesis from starting material
C/D-Ring Vinyl Bromide C/D-Ring KetoneWittig ReactionModerateSuitable for Pd-catalyzed couplingsAdditional step to introduce the vinyl bromide, potential for E/Z isomer formation

Experimental Protocols

Synthesis of Eldecalcitol Intermediate CD from Calcifediol

This protocol is based on the synthetic route described by Kubodera and Hatakeyama.[1]

Step 1: Protection of Calcifediol

  • To a solution of calcifediol in dichloromethane, add triethylsilyl trifluoromethanesulfonate (TESOTf) and triethylamine at 0 °C.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected calcifediol.

Step 2: Ozonolysis and Reduction

  • Dissolve the protected calcifediol in a mixture of dichloromethane and methanol and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add sodium borohydride (NaBH4) portion-wise and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract with dichloromethane.

  • The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to give the C/D-ring alcohol.

Step 3: Oxidation to Eldecalcitol Intermediate CD

  • To a solution of the C/D-ring alcohol in dichloromethane, add N-methylmorpholine N-oxide (NMO) and tetrapropylammonium perruthenate (TPAP).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

  • The crude product is purified by column chromatography to afford Eldecalcitol Intermediate CD.

Horner-Wadsworth-Emmons Coupling of Eldecalcitol Intermediate CD with an A-Ring Phosphine Oxide

This is a general procedure for the HWE reaction.

Step 1: Generation of the Ylide

  • To a solution of the A-ring phosphine oxide in anhydrous THF at -78 °C, add a strong base such as n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting colored solution at -78 °C for 30-60 minutes.

Step 2: Olefination

  • Add a solution of Eldecalcitol Intermediate CD in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the coupled product.

Conclusion

The selection of an appropriate C/D-ring synthon is a critical determinant of the overall efficiency and success of a synthetic campaign towards Eldecalcitol and other Vitamin D analogs. Eldecalcitol Intermediate CD, accessible from both Grundmann's ketone and calcifediol, stands out as a highly valuable and direct precursor for the widely used Horner-Wadsworth-Emmons olefination. While alternative synthons, such as vinyl bromides for palladium-catalyzed couplings, offer strategic advantages for certain applications, the directness of the HWE approach with a ketone synthon like Intermediate CD often proves to be a more streamlined and efficient strategy. This guide has provided a comparative framework, supported by synthetic rationale and experimental protocols, to aid researchers in making informed decisions for the synthesis of these therapeutically important molecules. The continuous development of novel and efficient synthetic routes to these key synthons will undoubtedly accelerate the discovery and development of next-generation Vitamin D analogs.

References

  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer research, 32(1), 303–309.
  • Kubodera, N. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32, 303-310.
  • Moon, H. W., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2919–2926.
  • Kubodera, N., & Hatakeyama, S. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. Anticancer Research, 32(1), 303-309.
  • Moon, H. W., et al. (2020). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 24(12), 2919-2926.
  • Chemvon Biotechnology. (n.d.). 7a Methyl Heptan Hexahydro Eldecalcitol Intermediates. Retrieved from [Link]

  • Hatakeyama, S., Numata, H., Osanai, K., & Takano, S. (1989). Enantioselective Synthesis of a C/D-Ring Synthon for the Preparation of Vitamin D3 Metabolites.
  • Kattner, L., et al. (2022). Novel approach to A-ring synthon for Pd-catalyzed synthesis of 1α-hydroxylated vitamin D metabolites. Tetrahedron Letters, 99, 153839.
  • Lythgoe, B., & Saksena, A. K. (1974). Calciferol and its relatives. Part 20. A synthesis of Windaus and Grundmann's C19 ketone. Journal of the Chemical Society, Perkin Transactions 1, 1701-1704.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Trost, B. M., Dumas, J., & Villa, M. (1992). New strategies for the synthesis of vitamin D metabolites via palladium-catalyzed reactions. Journal of the American Chemical Society, 114(25), 9836–9845.
  • Wikipedia contributors. (2023, November 20). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Tsuji–Trost reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Eldecalcitol. Retrieved from [Link]

Sources

The Synthetic Chemist's Guide to Eldecalcitol: A Comparative Analysis of Manufacturing Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Clinical Significance and Synthetic Challenge of Eldecalcitol

Eldecalcitol (1α,25-dihydroxy-2β-(3-hydroxypropoxy)vitamin D₃), a potent analog of the active form of vitamin D₃, calcitriol, has emerged as a significant therapeutic agent for the treatment of osteoporosis.[1][2] Its unique structural feature, a 3-hydroxypropoxy group at the 2β-position, confers enhanced biological activity, leading to increased bone mineral density and a reduction in fracture risk.[1][2] However, the complexity of this molecule presents a considerable challenge for synthetic chemists, necessitating the development of efficient, scalable, and cost-effective manufacturing routes. This guide provides an in-depth, comparative analysis of the primary synthetic pathways to Eldecalcitol, evaluating their efficiency, practicality, and underlying chemical principles to inform researchers and drug development professionals in their pursuit of optimal production strategies.

I. The Evolution of Eldecalcitol Synthesis: From Linear to Convergent and Biomimetic Strategies

The journey to establish a commercially viable synthesis of Eldecalcitol has seen a progression from lengthy, low-yielding linear sequences to more efficient convergent and biomimetic approaches. Each strategy possesses distinct advantages and disadvantages in terms of overall yield, scalability, and cost-effectiveness.

The Initial Foray: A 27-Step Linear Synthesis

The first reported synthesis of Eldecalcitol followed a linear approach, starting from the readily available steroid precursor, lithocholic acid.[1][2] This lengthy, 27-step sequence, while foundational in establishing the chemical feasibility, was ultimately impractical for large-scale production due to its remarkably low overall yield of approximately 0.03%.[1][2] The inefficiency of this linear strategy, where the overall yield is the product of the yields of each individual step, highlighted the critical need for more efficient synthetic designs.

The Power of Convergence: A More Efficient Paradigm

To address the shortcomings of the linear approach, a convergent synthesis was developed. This strategy involves the independent synthesis of two key fragments of the Eldecalcitol molecule—the A-ring and the C/D-ring—which are then coupled together in a later stage. This approach significantly improves the overall efficiency, as the number of consecutive steps is reduced.

A notable convergent synthesis involves the preparation of an A-ring fragment as an ene-yne and a C/D-ring fragment as a bromomethylene, which are then joined using a Trost coupling reaction.[1][2] While this method represented a substantial improvement over the linear synthesis, with a higher overall yield, it was still deemed suboptimal for industrial-scale production, necessitating further refinement.[1][2]

Nature's Inspiration: The Biomimetic Approach

Drawing inspiration from the biological synthesis of vitamin D, a biomimetic pathway was explored. This innovative approach utilizes microbial hydroxylation to introduce the crucial hydroxyl group at the C25 position of a steroid precursor.[1][2] Specifically, the fungus Amycolata autotrophica has been successfully employed to carry out this selective hydroxylation.[2] This enzymatic transformation offers the potential for high stereoselectivity and can circumvent complex chemical manipulations, presenting an attractive alternative for specific synthetic steps.

II. Comparative Analysis of Key Synthesis Pathways

The choice of a synthetic pathway for Eldecalcitol production is a multifactorial decision, balancing efficiency, cost, and scalability. The following table summarizes the key metrics for the principal synthetic strategies.

Synthesis Pathway Starting Material(s) Key Intermediates Key Reactions Number of Steps (approx.) Overall Yield (approx.) Qualitative Cost-Effectiveness
Linear Synthesis Lithocholic Acid25-hydroxycholesterolMulti-step functional group manipulations27~0.03%[1][2]Low: Very low yield and a high number of steps make this route economically unviable for large-scale production.
Convergent Synthesis (Trost Coupling) C₂ symmetrical epoxide, CalcifediolA-ring ene-yne, C/D-ring bromomethyleneTrost palladium-catalyzed coupling~15-20 (for longest linear sequence)Improved, but still considered suboptimal for industrial scale[1][2]Moderate: Higher yield than the linear approach, but the cost of reagents and catalysts for the coupling reaction can be significant.
Convergent Synthesis (from D-Mannitol) D-Mannitol, Grundmann's KetoneChiral A-ring synthon, C/D-ring ketoneHorner-Wadsworth-Emmons olefination, Sharpless epoxidation~15-20 (for longest linear sequence)Good yields reported for industrial scale[3]High: D-mannitol is a relatively inexpensive and readily available chiral starting material. The route has been optimized for scalability.
Biomimetic Synthesis Cholesterol derivative25-hydroxy intermediateMicrobial hydroxylationVaries depending on the overall strategyCan be high for the specific hydroxylation stepPotentially High: Can replace multiple chemical steps with a single, efficient enzymatic reaction, reducing reagent and waste costs. However, requires specialized fermentation and downstream processing capabilities.

III. Visualizing the Synthetic Roadmaps

The following diagrams, generated using Graphviz, illustrate the logical flow of the convergent synthesis pathways, highlighting the independent construction of the key molecular fragments before their strategic union.

Eldecalcitol_Convergent_Synthesis cluster_A_Ring A-Ring Synthesis cluster_CD_Ring C/D-Ring Synthesis A_start D-Mannitol A_int1 Chiral Epoxide Intermediate A_start->A_int1 Multiple Steps (e.g., Sharpless Epoxidation) A_end A-Ring Synthon (e.g., Phosphine Oxide) A_int1->A_end Coupling Horner-Wadsworth-Emmons Olefination A_end->Coupling CD_start Grundmann's Ketone CD_int1 Hydroxylated C/D-Ring CD_start->CD_int1 C-H Hydroxylation CD_end C/D-Ring Ketone CD_int1->CD_end CD_end->Coupling Eldecalcitol Eldecalcitol Coupling->Eldecalcitol Final Deprotection caption Convergent Synthesis of Eldecalcitol from D-Mannitol.

Caption: Convergent Synthesis of Eldecalcitol from D-Mannitol.

Eldecalcitol_Biomimetic_Step Start Steroid Precursor (e.g., from Cholesterol) Bioreactor Microbial Hydroxylation (e.g., Amycolata autotrophica) Start->Bioreactor Product 25-Hydroxy Intermediate Bioreactor->Product Selective C-25 Hydroxylation Downstream Further Chemical Synthesis Product->Downstream Eldecalcitol Eldecalcitol Downstream->Eldecalcitol caption Integration of a Biomimetic Step in Eldecalcitol Synthesis.

Caption: Integration of a Biomimetic Step in Eldecalcitol Synthesis.

IV. Experimental Protocols: A Closer Look at Key Methodologies

The following sections provide generalized, step-by-step methodologies for key reactions employed in the synthesis of Eldecalcitol. These are intended to be illustrative and would require optimization for specific laboratory or industrial settings.

A. Horner-Wadsworth-Emmons Olefination for A-Ring and C/D-Ring Coupling

This reaction is a cornerstone of many modern Eldecalcitol syntheses, enabling the efficient and stereoselective formation of the crucial C6-C7 double bond.

Materials:

  • A-ring phosphine oxide synthon

  • C/D-ring ketone synthon

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the A-ring phosphine oxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

  • Slowly add the strong base to the solution to deprotonate the phosphine oxide and form the ylide. Stir the mixture at low temperature for a specified time to ensure complete ylide formation.

  • In a separate flask, dissolve the C/D-ring ketone in anhydrous THF.

  • Slowly add the solution of the C/D-ring ketone to the ylide solution at -78 °C.

  • Allow the reaction to proceed at low temperature, monitoring its progress by a suitable analytical technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, quench it by the slow addition of the quenching solution.

  • Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the coupled product.

B. Sharpless Asymmetric Epoxidation for Chiral A-Ring Synthesis

This powerful reaction allows for the highly enantioselective synthesis of a key chiral epoxide intermediate in the A-ring synthesis, starting from an allylic alcohol.

Materials:

  • Allylic alcohol precursor

  • Titanium (IV) isopropoxide

  • (+)- or (-)-Diethyl tartrate (DET)

  • tert-Butyl hydroperoxide (t-BuOOH)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a solution of the allylic alcohol in anhydrous DCM, add the molecular sieves.

  • Cool the mixture to a low temperature (e.g., -20 °C) under an inert atmosphere.

  • Add titanium (IV) isopropoxide and the chosen enantiomer of diethyl tartrate. Stir for a short period to allow for catalyst formation.

  • Add tert-butyl hydroperoxide dropwise to the reaction mixture.

  • Maintain the reaction at the low temperature, monitoring for completion.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous sodium hydroxide solution saturated with sodium chloride).

  • Filter the mixture to remove the titanium salts and molecular sieves.

  • Extract the filtrate with DCM, dry the combined organic layers, and concentrate.

  • Purify the resulting epoxide by chromatography.

V. Conclusion and Future Outlook

The synthesis of Eldecalcitol has evolved significantly from its initial linear conception to the highly optimized convergent strategies employed today. The use of readily available chiral starting materials like D-mannitol, coupled with powerful and selective chemical transformations such as the Horner-Wadsworth-Emmons olefination and Sharpless asymmetric epoxidation, has paved the way for the large-scale, cost-effective production of this important therapeutic agent.

Future advancements in this field will likely focus on further streamlining these synthetic routes, potentially through the development of novel catalytic methods that reduce the number of steps and improve atom economy. The integration of biocatalysis, as demonstrated by the biomimetic approach, holds considerable promise for replacing challenging chemical steps with highly selective and environmentally benign enzymatic processes. As the demand for Eldecalcitol continues, the pursuit of even more efficient and sustainable synthetic pathways will remain a key objective for the pharmaceutical industry.

VI. References

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309.

  • Kubodera, N., & Hatakeyama, S. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. Anticancer Research, 32(1), 303-309. [Link]

  • Moon, H. W., Lee, S. J., Park, S. H., Jung, S. G., Jung, I. A., Seol, C. H., ... & Baek, A. (2021). Large-Scale Synthesis of Eldecalcitol. Organic Process Research & Development, 25(1), 98-107. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediates in Eldecalcitol Synthesis

Eldecalcitol, a potent analog of the active form of vitamin D, has emerged as a significant therapeutic agent for osteoporosis.[1][2][3] Its mechanism of action involves a strong inhibitory effect on bone resorption, leading to a significant increase in bone mineral density.[1][4] The synthesis of Eldecalcitol is a complex, multi-step process where the purity and characterization of each intermediate are paramount to the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[5][6]

Modern manufacturing of Eldecalcitol often employs a convergent synthesis strategy, which involves the preparation of distinct molecular fragments that are later combined.[6][7][8] This guide focuses on a crucial precursor, which we will refer to as Eldecalcitol Intermediate CD , representing the C/D-ring fragment of the molecule. The structural integrity and purity of this intermediate directly influence the yield and impurity profile of the final Eldecalcitol API.

Therefore, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of quality control. When multiple analytical methods are available or being transferred between laboratories, a rigorous cross-validation process is essential to ensure consistency and accuracy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of Eldecalcitol Intermediate CD, grounded in the principles of international regulatory guidelines.

The Imperative of Analytical Method Cross-Validation

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[9][10] The governing principles are detailed in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[11][12][13][14] Specifically, ICH Q2(R2) provides a comprehensive framework for validation parameters.[10][12]

Cross-validation becomes necessary when two or more distinct analytical methods are used to measure the same analyte. The objective is to demonstrate that the methods provide equivalent, or acceptably comparable, results. This is a critical exercise in the following scenarios:

  • Method Modernization: Replacing an older, established method (e.g., HPLC) with a newer, more advanced one (e.g., UPLC-MS/MS).

  • Method Transfer: Ensuring consistency of results when an analytical method is transferred from a development lab to a quality control (QC) lab, or between different manufacturing sites.

  • Orthogonal Confirmation: Using a secondary method to confirm results obtained from a primary method, especially for out-of-specification (OOS) investigations.

The cross-validation process provides a high degree of confidence that analytical results are independent of the method used, thereby ensuring consistent quality assessment throughout the drug development lifecycle.

G A Define Analytical Target Profile (ATP) B Select Methods for Comparison (e.g., HPLC-UV vs. UPLC-MS/MS) A->B C Develop & Optimize Individual Methods B->C D Draft Cross-Validation Protocol per ICH Q2(R2) C->D E Execute Validation Parameters on Both Methods Concurrently D->E F Analyze Identical Batches of Eldecalcitol Intermediate CD E->F G Collect & Tabulate Quantitative Data F->G H Perform Statistical Comparison (e.g., t-test, F-test, Equivalence) G->H I Assess Against Pre-defined Acceptance Criteria H->I J Methods are Equivalent (Interchangeable) I->J Pass K Methods are Not Equivalent (Investigate Discrepancy) I->K Fail L Generate Final Cross-Validation Report J->L K->C Re-optimize Methods

Cross-Validation Workflow Diagram

Comparative Analysis of Key Analytical Methods

We will compare two primary methods for the quantification and impurity profiling of Eldecalcitol Intermediate CD: HPLC-UV, the robust workhorse of QC labs, and UPLC-MS/MS, the gold standard for sensitivity and specificity.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most widely used analytical technique in the pharmaceutical industry for assessing the purity and potency of APIs and intermediates.[15] Its popularity stems from its robustness, reproducibility, and relatively low operational cost. For vitamin D analogs, which possess a chromophore, UV detection is highly effective.[16][17]

  • Causality of Experimental Choices:

    • Stationary Phase: A C18 reversed-phase column is chosen due to the non-polar nature of the steroidal backbone of the intermediate. The C18 chemistry provides excellent retention and resolution for such molecules.[18][19]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A gradient elution is necessary to separate the main component from closely related impurities that may have different polarities.[18]

    • Detection: Vitamin D and its analogs exhibit a characteristic UV absorbance maximum around 265 nm due to the conjugated triene system.[16][17] However, intermediates may lack this full system. For the C/D-ring fragment, detection at lower wavelengths (e.g., 190-210 nm) may be necessary to ensure all potential impurities are detected.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the superior separation efficiency of UPLC (using smaller particle size columns) with the high sensitivity and specificity of tandem mass spectrometry. This technique is indispensable for trace-level analysis and unequivocal peak identification. It is the method of choice for pharmacokinetic studies where concentrations in biological fluids are extremely low.[20][21][22]

  • Causality of Experimental Choices:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar molecules like sterols as it can provide robust ionization with reduced matrix effects.[21]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective process filters out background noise, providing exceptional sensitivity and specificity, making it ideal for identifying and quantifying trace-level impurities that may be missed by UV detection.[21]

    • UPLC System: The use of sub-2 µm particle columns in UPLC systems allows for faster run times, higher resolution, and improved peak capacity compared to traditional HPLC.

Head-to-Head Cross-Validation Protocol

The following protocol outlines the steps to cross-validate the HPLC-UV and UPLC-MS/MS methods for the analysis of Eldecalcitol Intermediate CD, adhering to ICH Q2(R2) guidelines.[10][12]

Experimental Protocols

Protocol 1: HPLC-UV Method

  • System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[18]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile[18]

  • Gradient: 85% B to 100% B over 40 minutes.

  • Flow Rate: 1.5 mL/min.[18]

  • Column Temperature: 35°C.[18]

  • Detection Wavelength: 203 nm (or other appropriate wavelength for the intermediate).[18]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Eldecalcitol Intermediate CD reference standard in acetonitrile. Create a working standard at 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample of Eldecalcitol Intermediate CD at a target concentration of 0.5 mg/mL in acetonitrile.

Protocol 2: UPLC-MS/MS Method

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an APCI or ESI source.

  • Column: UPLC C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization: APCI, Positive Ion Mode.[21]

  • MRM Transitions: Determine the precursor -> product ion transitions for the intermediate and all known impurities (e.g., m/z 508.6 -> 397.4 for Eldecalcitol).[21]

  • Injection Volume: 2 µL.

  • Standard & Sample Preparation: Prepare standards and samples in acetonitrile at a lower concentration range suitable for MS detection (e.g., 1-1000 ng/mL).

Data Comparison and Analysis

The following validation parameters must be assessed for both methods using the same batch of Eldecalcitol Intermediate CD.

Table 1: Cross-Validation Parameter Comparison

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodAcceptance Criteria for Equivalence
Specificity Peak purity assessment (Diode Array Detector). No interference from placebo/degradants at the retention time of the main peak.No interfering peaks at the retention time and MRM transition of the analyte.Both methods must demonstrate specificity.
Linearity (r²) ≥ 0.999 over 50-150% of nominal concentration.≥ 0.995 over 1-1000 ng/mL range.Both methods must be linear. The slope of the regression lines should not be statistically different.
Accuracy (% Recovery) 98.0% - 102.0% for spiked samples at 3 levels (80%, 100%, 120%).[23]95.0% - 105.0% for spiked samples at 3 QC levels (Low, Mid, High).Mean recoveries should be within ±5% of each other.
Precision (% RSD) Repeatability: ≤ 1.0% (n=6). Intermediate Precision: ≤ 2.0% (different day/analyst).Repeatability: ≤ 5.0%. Intermediate Precision: ≤ 10.0%.F-test should show no significant difference in variances.
Limit of Quantitation (LOQ) ~0.05% of nominal concentration (~250 ng/mL).~0.0001% of nominal concentration (~0.5 ng/mL).Not applicable for equivalence, but demonstrates the different capabilities of the methods.
Robustness %RSD ≤ 2.0% after minor changes in flow rate (±0.1), temperature (±2°C), and mobile phase composition (±2%).[24]%RSD ≤ 15% after minor changes.Both methods must remain reliable under varied conditions.

Statistical Evaluation: To formally establish equivalence, the results from the two methods for accuracy and precision should be compared statistically.

  • An F-test can be used to compare the variances (%RSD) of the two methods.

  • A two-sample t-test can be used to compare the means (% Recovery) of the two methods. The goal is to demonstrate that there is no statistically significant difference between the results obtained from both analytical procedures.

G Start D-Mannitol (Starting Material) ARing A-Ring Synthon Start->ARing Multi-step Synthesis Coupling Convergent Coupling (e.g., Horner-Wittig or Heck Reaction) ARing->Coupling CDRing C/D-Ring Fragment (Intermediate CD) CDRing->Coupling VitaminD3 Vitamin D3 (Alternative Precursor) VitaminD3->CDRing Oxidative Degradation Eldecalcitol Eldecalcitol API Coupling->Eldecalcitol Final Deprotection & Purification

Convergent Synthesis of Eldecalcitol

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and UPLC-MS/MS are powerful, yet distinct, methods for the analysis of Eldecalcitol Intermediate CD. The cross-validation process is essential to ensure data integrity and consistency across the product lifecycle.

  • HPLC-UV is the ideal method for routine Quality Control (QC) testing, such as in-process checks and final intermediate release. Its robustness, cost-effectiveness, and high precision make it perfectly suited for quantifying the main component and known impurities at levels typically specified (e.g., >0.05%).[15]

  • UPLC-MS/MS excels in development and investigational settings. Its unparalleled sensitivity is critical for identifying and quantifying trace-level impurities, characterizing degradation pathways in stability studies, and supporting genotoxic impurity assessments.[20][21] While it can be used in a QC environment, its higher operational complexity and cost often reserve it for more demanding analytical challenges.

A successful cross-validation, demonstrating statistical equivalence for accuracy and precision within the shared operational range, provides the scientific justification to use these methods interchangeably for their intended purposes. This dual-method approach, where HPLC-UV serves as the robust daily workhorse and UPLC-MS/MS acts as the high-sensitivity specialist, constitutes a comprehensive and trustworthy analytical control strategy for ensuring the quality of Eldecalcitol Intermediate CD and, ultimately, the safety and efficacy of the final drug product.

References

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved January 15, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Retrieved January 15, 2026, from [Link]

  • Validation of Compendial Methods - General Chapters. (n.d.). Retrieved January 15, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved January 15, 2026, from [Link]

  • Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. (2022). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. Retrieved January 15, 2026, from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved January 15, 2026, from [Link]

  • Understanding Eldecalcitol: A Vitamin D Analogue and Its Intermediate. (2025). Retrieved January 15, 2026, from [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). gmp-compliance.org. Retrieved January 15, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved January 15, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved January 15, 2026, from [Link]

  • Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study. (2025). PubMed. Retrieved January 15, 2026, from [Link]

  • Large-Scale Synthesis of Eldecalcitol. (2020). Organic Process Research & Development. Retrieved January 15, 2026, from [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. (2012). Anticancer Research. Retrieved January 15, 2026, from [Link]

  • HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Synthesis of Eldecalcitol. (2021). Organic Process Research & Development. Retrieved January 15, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 15, 2026, from [Link]

  • The determination of vitamin D from pharmaceutical products by HPLC. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Eldecalcitol-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]

  • HPLC method for measuring the circulating levels of 25-hydroxy vitamin D: Validation and comparison with ID LC/MS/MS and immunoassay. (n.d.). OAText. Retrieved January 15, 2026, from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Retrieved January 15, 2026, from [Link]

  • Why HPLC Reigns Supreme for Vitamin D3 Analysis. (2024). NJ Labs. Retrieved January 15, 2026, from [Link]

  • Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 15, 2026, from [Link]

  • Eldecalcitol for the treatment of osteoporosis. (2013). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Eldecalcitol. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]

  • Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved January 15, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved January 15, 2026, from [Link]

  • Analysis of Eldecalcitol. (2023). Shimadzu. Retrieved January 15, 2026, from [Link]

  • Analysis of Eldecalcitol. (2023). SHIMADZU CORPORATION. Retrieved January 15, 2026, from [Link]

  • Overview of the clinical pharmacokinetics of eldecalcitol, a new active vitamin D3 derivative. (2011). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

  • NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. (2019). Journal of Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]

  • Eldecalcitol for the treatment of osteoporosis. (2012). PubMed. Retrieved January 15, 2026, from [Link]

  • Human hepatic metabolism of the anti-osteoporosis drug eldecalcitol involves sterol C4-methyl oxidase. (2014). NIH. Retrieved January 15, 2026, from [Link]

  • Eldecalcitol normalizes bone turnover markers regardless of their pre-treatment levels. (2014). Lipids in Health and Disease. Retrieved January 15, 2026, from [Link]

  • [Frontiers in vitamin D; basic research and clinical application. Exploratory research, biological characteristic and pharmacokinetics of eldecalcitol, a new active vitamin D derivative]. (2011). PubMed. Retrieved January 15, 2026, from [Link]

  • Vitamin D Analogs and Bone: Preclinical and Clinical Studies With Eldecalcitol. (2014). PubMed. Retrieved January 15, 2026, from [Link]

  • Treatment of osteoporosis with eldecalcitol, a new vitamin D analog: a comprehensive review and meta-analysis of randomized clinical trials. (n.d.). CORE. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Analysis of the Impurity Profiles of Eldecalcitol Intermediate CD from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring API Quality

In the synthesis of Eldecalcitol, a potent vitamin D analog for the treatment of osteoporosis, the purity of its synthetic precursors is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] One such critical precursor is the C/D-ring fragment, herein referred to as Eldecalcitol Intermediate CD.[3] Variations in the manufacturing processes employed by different suppliers can introduce a range of impurities that may carry over to the final drug substance. This guide provides a comprehensive framework for the comparative analysis of impurity profiles of Eldecalcitol Intermediate CD from various commercial sources.

The synthetic routes to Eldecalcitol are complex, often involving a convergent approach where the A-ring and the C/D-ring fragments are synthesized separately and then coupled.[4][5][6][7] This multi-step synthesis creates numerous opportunities for the formation of process-related impurities, including stereoisomers, starting material carryover, and by-products from incomplete reactions or side reactions. Therefore, a robust analytical strategy to identify and quantify these impurities is not just a regulatory expectation but a fundamental aspect of quality control.[8][9][10]

This guide will delve into the potential impurities associated with Eldecalcitol Intermediate CD, provide a detailed experimental protocol for their analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and present a comparative analysis of hypothetical data from three different suppliers.

Potential Impurities in Eldecalcitol Intermediate CD

Based on the known synthetic pathways for Eldecalcitol and related vitamin D analogs, several types of impurities can be anticipated in the C/D-ring intermediate. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route itself, these can include unreacted starting materials, intermediates from preceding steps, and by-products of the reactions used to construct the C/D-ring system.

  • Stereoisomers: Due to the multiple chiral centers in the molecule, diastereomers and epimers can be formed if the stereoselectivity of the reactions is not adequately controlled.

  • Degradation Products: The intermediate may degrade upon exposure to heat, light, or acidic/basic conditions, leading to the formation of degradation products. For vitamin D analogs, this can include isomers like the pre, tachy, and trans forms.[11]

A thorough understanding of the supplier's synthetic route is invaluable in predicting the likely impurity profile.

Experimental Protocol for Impurity Profiling

The following protocol outlines a robust method for the separation, identification, and quantification of impurities in Eldecalcitol Intermediate CD samples. This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the Eldecalcitol Intermediate CD sample from each supplier into separate 10 mL volumetric flasks.

  • Dissolve the samples in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), and sonicate briefly to ensure complete dissolution.[12]

  • Make up the volume to the mark with the diluent and mix thoroughly.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

2. Chromatographic Conditions

The use of a high-resolution technique such as Ultra-High-Performance Liquid Chromatography (UHPLC) is recommended for optimal separation of closely eluting impurities.[13][14]

  • Instrument: A UHPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

  • Column: A reversed-phase C18 column with appropriate dimensions (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) is a good starting point.[15]

  • Mobile Phase: A gradient elution is typically required to resolve all impurities. A common mobile phase system for vitamin D analogs consists of:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile[16]

  • Gradient Program: A representative gradient could be: 0-42 min, 85-100% B; 42.1-65 min, return to 85% B.[16]

  • Flow Rate: 1.5 mL/min[16]

  • Column Temperature: 35°C[16]

  • Injection Volume: 10 µL

  • Detection:

    • PDA: 200-400 nm, with a specific wavelength for quantification (e.g., 265 nm for vitamin D-like chromophores).[17][18]

    • MS: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is often suitable for these compounds.[19] Data should be acquired in both full scan and fragmentation modes to aid in impurity identification.

3. System Suitability

Before sample analysis, inject a system suitability solution containing the Eldecalcitol Intermediate CD reference standard and known impurities. The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the reference standard should be less than 2.0%.

4. Data Analysis and Impurity Quantification

  • Identify the peaks in the sample chromatograms by comparing their retention times with those of the reference standard and known impurities.

  • For unknown impurities, use the MS data to propose potential structures based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantify the impurities using the area normalization method, assuming that the response factor of the impurities is the same as that of the main component. The percentage of each impurity can be calculated as follows:

    % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

  • Report any impurity above the reporting threshold as defined by the International Council for Harmonisation (ICH) guidelines (typically ≥0.05%).[8][9]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the comparative analysis of Eldecalcitol Intermediate CD impurity profiles.

Caption: Experimental workflow for impurity profiling.

Comparative Data Analysis (Hypothetical)

The following table summarizes hypothetical impurity profiling data for Eldecalcitol Intermediate CD obtained from three different suppliers.

Supplier Impurity Retention Time (min) Area % Potential Identification
Supplier A Impurity 115.20.08%Starting Material X
Impurity 218.50.12%Diastereomer
Total Impurities 0.20%
Supplier B Impurity 322.10.06%By-product Y
Impurity 425.80.04%Unknown (m/z = ...)
Total Impurities 0.10%
Supplier C Impurity 115.20.03%Starting Material X
Impurity 528.90.25%Degradation Product
Total Impurities 0.28%

Interpretation of Results:

  • Supplier A: Presents a relatively clean profile with two specified impurities below 0.15%. The presence of a diastereomer suggests a potential area for process optimization in terms of stereocontrol.

  • Supplier B: Shows the lowest total impurity content. However, the presence of an unknown impurity warrants further investigation for structural elucidation to assess its potential toxicological impact, even at a low level.

  • Supplier C: While having a low level of a known starting material, this sample contains a significant level of a potential degradation product. This could indicate issues with the manufacturing process conditions (e.g., temperature) or the stability of the intermediate.

This comparative analysis highlights the critical importance of sourcing raw materials from qualified suppliers with well-controlled manufacturing processes. The impurity profile from Supplier B appears to be the most favorable in this hypothetical scenario, pending the identification of the unknown impurity.

Broader Context: Vitamin D Signaling

Eldecalcitol, the final product derived from Intermediate CD, exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[20] The high purity of Eldecalcitol is crucial to ensure specific and potent activation of this pathway, leading to increased bone mineral density.[2]

Eldecalcitol Eldecalcitol VDR Vitamin D Receptor (VDR) Eldecalcitol->VDR Binds to RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) on DNA RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Protein Protein Synthesis (e.g., Osteocalcin) Gene->Protein Bone Increased Bone Mineral Density Protein->Bone

Caption: Simplified Vitamin D signaling pathway.

Conclusion

The rigorous analytical comparison of Eldecalcitol Intermediate CD from different suppliers is a critical step in ensuring the quality and safety of the final Eldecalcitol API. By employing a robust, validated UHPLC-MS method, researchers and drug developers can identify and quantify impurities, enabling an informed selection of suppliers. This proactive approach to quality control is essential for regulatory compliance and, ultimately, for patient safety. The hypothetical data presented herein underscores the potential variability between suppliers and the necessity of a comprehensive impurity profiling program.

References

  • Organic Process Research & Development. (2020). Large-Scale Synthesis of Eldecalcitol. [Link]

  • Anticancer Research. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Anticancer Research. (2012). Process Development for the Practical Production of Eldecalcitol by Linear, Convergent and Biomimetic Syntheses. [Link]

  • PubMed. (2012). Process development for the practical production of eldecalcitol by linear, convergent and biomimetic syntheses. [Link]

  • Taylor & Francis Online. (2023). Highly Stereoselective and Scalable Synthesis of Eldecalcitol. [Link]

  • ResearchGate. (2015). Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ResearchGate. (2011). Determination of related substances of vitamin D 3in its preparations by RP-HPLC. [Link]

  • CABI. (2012). Determination of related substances of vitamin D 3 in its preparations by RP-HPLC. [Link]

  • Pharmaffiliates. (n.d.). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]

  • International Journal of Life science and Pharma Research. (2021). A new gradient, highly sensitive, specific and stability indicating reverse phase HPLC method for quantitative determination of known, unknown impurities and degradant impurities profiling for Cholecalciferol tablets. [Link]

  • Eldecalcitol.com. (n.d.). Understanding Eldecalcitol: A Vitamin D Analogue and Its Intermediate. [Link]

  • Google Patents. (n.d.).
  • Shimadzu. (2023). Analysis of Eldecalcitol. [Link]

  • Pharmaffiliates. (n.d.). Eldecalcitol-impurities. [Link]

  • PubChem. (n.d.). Eldecalcitol. [Link]

  • precisionFDA. (n.d.). ELDECALCITOL. [Link]

  • PubMed Central. (2025). Pharmacokinetic and Bioequivalence Study of Eldecalcitol Soft Capsules in Healthy Chinese Subjects. [Link]

  • ResearchGate. (2025). The chemical structure of eldecalcitol (ED‐71) and D6‐ED‐71 (internal standard). [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Research Square. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubMed. (2025). Determination of eldecalcitol in human plasma by SIL-IS UPLC-APCI-MS/MS method for pharmacokinetics study. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Spectroscopy Online. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. [Link]

  • Preprints.org. (n.d.). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]

  • Waters. (n.d.). Impurities Application Notebook. [Link]

  • ResearchGate. (2025). Diverse and Important Contributions by Medicinal Chemists to the Development of Pharmaceuticals: An Example of Active Vitamin D3 Analog, Eldecalcitol. [Link]

  • PubMed Central. (2013). Eldecalcitol for the treatment of osteoporosis. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Eldecalcitol Intermediate CD

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Eldecalcitol Intermediate CD. As a precursor to the potent vitamin D analog, Eldecalcitol, this intermediate must be handled with the highest degree of caution. This document outlines procedural, step-by-step guidance on personal protective equipment (PPE) selection, use, and disposal, grounded in the principles of potent compound handling to ensure operator safety and prevent cross-contamination.

Introduction: Understanding the Hazard

The primary risks associated with handling potent pharmaceutical compounds like Eldecalcitol Intermediate CD include:

  • Inhalation: Airborne powders can be easily inhaled, leading to systemic exposure.[9]

  • Dermal Contact: Absorption through the skin can also result in systemic effects.

  • Ocular Exposure: Contact with eyes can cause irritation and absorption.

  • Ingestion: Accidental ingestion can occur through contaminated hands.

Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a multi-layered safety approach that also includes engineering controls (e.g., fume hoods, glove boxes) and strict administrative procedures.[10][11]

The Core Principle: Containment First, PPE Second

Before any handling of Eldecalcitol Intermediate CD, a risk assessment must be performed to determine the appropriate level of containment. For potent compounds, the primary means of protection should always be engineering controls that isolate the material from the operator.[11][12] PPE should be considered the final barrier of protection. The open handling of potent powders is strongly discouraged.[11]

Occupational Exposure Bands (OEB): Pharmaceutical compounds are often categorized into OEBs based on their potency and toxicity. OEB systems typically range from 1 (least hazardous) to 5 (most hazardous).[9][13] Given that Eldecalcitol is a potent API, its intermediates should be handled under conditions suitable for at least OEB 4 or 5, which corresponds to an Occupational Exposure Limit (OEL) of <10 µg/m³.[9][13] This necessitates the use of high-containment equipment like glovebox isolators for most operations.[9]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel involved in the handling of Eldecalcitol Intermediate CD. The specific combination will depend on the task being performed, as detailed in Table 1.

Respiratory Protection

Due to the significant risk of inhaling fine powders, respiratory protection is paramount.[9]

  • For low-energy operations inside a certified chemical fume hood (e.g., solution preparation): A half-mask respirator with P100 (or FFP3) cartridges is the minimum requirement.

  • For operations with a higher risk of aerosolization (e.g., weighing, transfers outside of an isolator): A Powered Air-Purifying Respirator (PAPR) is required.[13] PAPRs provide a higher protection factor and are more comfortable for extended wear.

Eye Protection
  • Mandatory at all times: Tightly fitting chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[7] Standard safety glasses do not provide adequate protection from airborne powders or splashes.

Hand Protection
  • Double Gloving: Always wear two pairs of chemical-resistant gloves, preferably nitrile. The outer glove should be removed immediately upon exiting the containment area or after handling the compound. The inner glove is removed just before leaving the gowning area.

  • Glove Selection: Ensure gloves are tested for the specific solvents being used in the procedure. Check the manufacturer's compatibility data.

  • Technique: The outer gloves should be taped to the sleeves of the disposable lab coat to prevent skin exposure at the wrist.

Body Protection
  • Dedicated Lab Coat: A dedicated, disposable, solid-front lab coat with tight-fitting cuffs is required. This coat should not be worn outside the designated handling area.

  • Full Body Suit: For large-scale operations or in the event of a spill, a disposable full-body suit (e.g., Tyvek) is necessary to prevent contamination of personal clothing.

  • Shoe Covers: Disposable shoe covers must be worn and removed upon exiting the handling area.

PPE Selection and Workflow

The selection of appropriate PPE is a critical step that must be integrated into the experimental workflow. The following diagram illustrates the decision-making process.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for Eldecalcitol Intermediate CD cluster_prep Preparation & Risk Assessment cluster_containment Engineering Controls cluster_ppe Personal Protective Equipment (PPE) Selection cluster_ops Operations Start Start: Plan to Handle Eldecalcitol Intermediate CD RiskAssess Perform Task-Specific Risk Assessment Start->RiskAssess IsPotent Assume Potent Compound (OEB 4/5)? RiskAssess->IsPotent SelectContainment Select Primary Containment IsPotent->SelectContainment Yes Isolator Glovebox / Isolator SelectContainment->Isolator High Energy / Powder Ops Hood Certified Fume Hood SelectContainment->Hood Low Energy / Solution Ops Weighing Weighing / Powder Transfer Isolator->Weighing SolutionPrep Solution Prep / Wet Chemistry Hood->SolutionPrep BasePPE Base PPE: - Double Nitrile Gloves - Disposable Gown - Goggles - Shoe Covers PerformTask Perform Task BasePPE->PerformTask PAPR Add PAPR PAPR->BasePPE Respirator Add Half-Mask Respirator (P100) Respirator->BasePPE Weighing->PAPR SolutionPrep->Respirator

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.